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1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol Documentation Hub

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Core Science & Biosynthesis

Foundational

Chemical Properties and Applications of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the pyrazole nucleus represents a privileged scaffold, frequently deployed as a core pharmacophore in the development of anti-inflammatory, antimicrobial, and antine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole nucleus represents a privileged scaffold, frequently deployed as a core pharmacophore in the development of anti-inflammatory, antimicrobial, and antineoplastic agents[1, 2]. Among its highly functionalized derivatives, 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5) stands out as a versatile, stereocenter-containing building block.

This whitepaper provides an in-depth technical analysis of the structural, physicochemical, and synthetic properties of this compound. By examining the causality behind its chemical behavior and detailing self-validating experimental protocols, this guide equips researchers with the authoritative insights required to leverage this molecule in complex drug discovery pipelines.

Structural & Physicochemical Profiling

The molecular architecture of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is defined by a 1,3,4-trisubstituted pyrazole ring. Each substituent serves a distinct mechanistic purpose:

  • N1-Propyl Group: Increases the lipophilicity (LogP) of the molecule, tuning its membrane permeability and facilitating blood-brain barrier (BBB) penetration compared to its N-methyl or unsubstituted counterparts.

  • C3-Methyl Group: Provides steric bulk that dictates the rotational conformation of the adjacent C4 substituent, often locking the molecule into a favorable binding pose for target enzymes.

  • C4-Ethanol Moiety: Features a secondary alcohol that acts as a critical hydrogen bond donor/acceptor. It also introduces a chiral center, offering a synthetic handle for stereoselective modifications.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of the compound, essential for pharmacokinetic modeling and synthetic planning [1].

PropertyValueClinical / Synthetic Significance
CAS Registry Number 1007504-31-5Unique identifier for procurement and database querying.
Molecular Formula C₉H₁₆N₂ODefines elemental composition and mass spectrometry targets.
Molecular Weight 168.24 g/mol Low MW ensures high ligand efficiency (LE) in drug design.
SMILES String CCCN1C=C(C(C)O)C(C)=N1Utilized for in silico docking and cheminformatics.
H-Bond Donors 1 (-OH)Facilitates interaction with polar residues in enzyme active sites.
H-Bond Acceptors 2 (N, O)Enhances aqueous solubility and target binding affinity.

Synthetic Pathways & Mechanistic Logic

The synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol typically proceeds via the nucleophilic addition of a Grignard reagent to a precisely functionalized pyrazole-4-carbaldehyde precursor.

Synthesis A 3-Methyl-1H-pyrazole (Starting Material) B 3-Methyl-1-propyl-1H-pyrazole (Intermediate 1) A->B N-Alkylation (1-Bromopropane, Base) C 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde (Intermediate 2) B->C Vilsmeier-Haack (POCl3, DMF) D 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (Target Compound) C->D Grignard Addition (MeMgBr, THF)

Synthetic workflow for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol via Grignard addition.

Protocol 1: Grignard Addition Synthesis

This protocol details the final transformation from the aldehyde to the secondary alcohol.

Step 1: Preparation and Environmental Control

  • Action: Flame-dry a 250 mL round-bottom flask under a continuous flow of inert N₂ gas. Add 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the mixture to 0 °C in an ice bath.

  • Causality: Grignard reagents are highly sensitive to moisture. Even trace amounts of water will prematurely quench the methylmagnesium bromide into methane gas, drastically reducing the reaction yield.

Step 2: Nucleophilic Addition

  • Action: Dropwise addition of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) over a 15-minute period.

  • Causality: The nucleophilic attack of the methyl carbanion on the electrophilic carbonyl carbon is highly exothermic. Slow addition controls the thermal runaway, preventing the degradation of the pyrazole core and minimizing side reactions like enolization.

Step 3: Self-Validating Quench and Extraction

  • Action: After stirring for 2 hours at room temperature, cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

  • Causality: NH₄Cl provides mild, buffered protonation of the resulting alkoxide intermediate. Using a strong acid (like HCl) could cause the acid-catalyzed dehydration of the newly formed secondary alcohol into an unwanted vinyl pyrazole derivative.

Analytical Validation Protocol

To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical workflow.

Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Method: Run the sample on a C18 reverse-phase column using a gradient of H₂O/Acetonitrile containing 0.1% Formic Acid.

  • Validation: The presence of the target compound is confirmed by an [M+H]⁺ peak at m/z 169.2. The 0.1% formic acid ensures optimal ionization of the pyrazole nitrogen in positive electrospray ionization (ESI+) mode.

Step 2: ¹H NMR Spectroscopy (400 MHz, CDCl₃)

  • Method: Dissolve 5 mg of the purified product in deuterated chloroform.

  • Validation: The structural integrity is self-validated by the disappearance of the aldehyde proton signal (typically a sharp singlet at ~9.8 ppm) and the emergence of two critical diagnostic peaks:

    • A multiplet at ~4.8 ppm , corresponding to the methine proton (-CH (OH)-).

    • A doublet at ~1.5 ppm , corresponding to the newly introduced methyl group (-CH(OH)CH₃ ).

    • The aromatic C5-H proton of the pyrazole ring will appear as a distinct singlet around 7.3 ppm .

Applications in Drug Discovery

Pyrazole derivatives are widely recognized for their ability to act as bioisosteres for various aromatic rings while offering superior hydrogen-bonding capabilities [3]. 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is specifically utilized as a precursor to synthesize targeted kinase inhibitors and cyclooxygenase (COX) modulators.

BioPathway P Pyrazole-4-ethanol Scaffold (Pharmacophore) T Target Enzyme (e.g., Kinase / COX-2) P->T Hydrogen Bonding & Hydrophobic Interactions I Enzyme Inhibition (Active Site Binding) T->I Blockade of Substrate Entry E Downstream Effect (Anti-inflammatory / Anticancer) I->E Modulation of Signaling Cascades

Pharmacological signaling modulation by pyrazole-4-ethanol derivatives in target enzymes.

Mechanistic Role in Target Binding

When incorporated into a larger drug molecule, the secondary alcohol of the 4-ethanol moiety can be oxidized to a ketone to act as a rigid hydrogen bond acceptor, or retained as an alcohol to serve as a donor to the peptide backbone of an enzyme's hinge region. Furthermore, the N-propyl chain is frequently exploited to occupy deep, hydrophobic selectivity pockets within kinase domains, enhancing both the affinity and the specificity of the resulting therapeutic agent [2, 3].

References

  • National Institutes of Health (PMC). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PubMed Central. Available at:[Link]

  • EPJ Web of Conferences. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review." EDP Sciences. Available at: [Link]

Exploratory

Molecular Architecture and Synthetic Profiling of 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Executive Summary Substituted pyrazoles are privileged scaffolds in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrazoles are privileged scaffolds in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and advanced agrochemicals[1]. The compound 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol represents a highly versatile, functionalized building block. Its unique architecture combines a hydrogen-bond-donating secondary alcohol, a lipophilic propyl chain, and a sterically directing methyl group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology for its preparation.

Physicochemical Profiling and Structural Causality

Understanding the molecular weight and structural properties of an active pharmaceutical ingredient (API) intermediate is critical for predicting its behavior in biological systems and downstream synthetic steps.

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Exact Mass 168.1263 Da
Topological Polar Surface Area (TPSA) 38.0 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3
Mechanistic Causality of the Scaffold

Every functional group on this molecule serves a distinct physicochemical purpose:

  • The Pyrazole Core: Provides a stable, aromatic system that can participate in

    
    -
    
    
    
    stacking interactions with target proteins. It is metabolically robust compared to other azoles[2].
  • N1-Propyl Group: The three-carbon aliphatic chain increases the overall lipophilicity (LogP) of the molecule. This enhances membrane permeability, a crucial factor for oral bioavailability. Synthetically, it acts as an electron-donating group, increasing the nucleophilicity of the pyrazole ring.

  • C3-Methyl Group: Introduces localized steric hindrance. In a biological binding pocket, this methyl group can dictate the conformation of the adjacent C4 substituent, locking the molecule into a specific bioactive conformation.

  • C4-(1-Hydroxyethyl) Group: Introduces a chiral center. The hydroxyl group serves as a critical hydrogen bond donor/acceptor. Synthetically, it is a versatile handle; it can be oxidized to a ketone, converted into a leaving group (e.g., mesylate) for cross-coupling, or utilized directly in etherification reactions[3].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is achieved via a robust, three-step linear sequence. As a Senior Application Scientist, I emphasize that a protocol is only as good as its in-process controls. The following methodology integrates causality and self-validation at every step.

G A 3-Methyl-1H-pyrazole (Precursor) B 1-Propyl-3-methyl- 1H-pyrazole A->B 1-Bromopropane K2CO3, DMF (N-Alkylation) C 3-Methyl-1-propyl-1H- pyrazole-4-carbaldehyde B->C POCl3, DMF (Vilsmeier-Haack) D 1-(3-Methyl-1-propyl-1H- pyrazol-4-yl)ethanol C->D MeMgBr, THF (Grignard Addition)

Fig 1: Synthetic workflow for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol.

Step 1: Regioselective N-Alkylation

Objective: Synthesize 1-propyl-3-methyl-1H-pyrazole.

  • Preparation: Dissolve 3-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add anhydrous

    
     (1.5 eq) and stir at room temperature for 15 minutes.
    
    • Causality:

      
       acts as a mild base to deprotonate the pyrazole N-H, generating a highly nucleophilic pyrazolide anion. DMF, a polar aprotic solvent, minimizes ion pairing, maximizing the nucleophilicity of the anion.
      
  • Alkylation: Add 1-bromopropane (1.1 eq) dropwise. Heat the mixture to 60 °C for 4 hours.

    • Causality: Heating accelerates the

      
       displacement. Regioselectivity favors alkylation at the less sterically hindered nitrogen (N1), away from the C3-methyl group.
      
  • Self-Validation: Quench an aliquot in water and extract with EtOAc. Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 3:1) must reveal the complete disappearance of the starting material and the formation of a single, less polar product spot.

Step 2: Vilsmeier-Haack Formylation

Objective: Synthesize 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde[4].

  • Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0 °C under an inert argon atmosphere. Add phosphorus oxychloride (

    
    , 1.2 eq) dropwise.
    
    • Causality: The reaction between DMF and

      
       is highly exothermic and forms the Vilsmeier reagent (chloromethyleneiminium ion). Strict temperature control at 0 °C prevents the thermal decomposition of this highly electrophilic intermediate.
      
  • Electrophilic Aromatic Substitution: Introduce 1-propyl-3-methyl-1H-pyrazole (1.0 eq) slowly. Heat the reaction mixture to 90 °C for 3 hours.

    • Causality: The electron-rich C4 position of the pyrazole ring is the most nucleophilic site and readily attacks the Vilsmeier reagent.

  • Self-Validation: Pour the mixture over crushed ice and neutralize with saturated aqueous

    
    . The hydrolysis of the iminium intermediate yields the aldehyde. The formation of an extractable organic layer with a distinct, sharp aldehyde proton peak (~9.8 ppm) in crude 
    
    
    
    -NMR confirms successful formylation.
Step 3: Grignard Addition

Objective: Synthesize 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol[3][5].

  • Preparation: Dissolve the intermediate 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

  • Nucleophilic Addition: Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) dropwise.

    • Causality: THF stabilizes the Grignard reagent via oxygen lone-pair coordination. The 0 °C temperature controls the kinetic energy of the system, favoring direct nucleophilic addition to the carbonyl carbon while suppressing unwanted enolization or reduction side reactions.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation: Carefully quench the reaction with saturated aqueous

    
    . The mild acid protonates the intermediate magnesium alkoxide without dehydrating the newly formed alcohol. The dissolution of magnesium salts and the appearance of a new, more polar spot on TLC validates the successful formation of the secondary alcohol.
    

References

  • VulcanChem. "Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate - 1946822-87-2".
  • Royal Society of Chemistry (RSC). "Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy". Journal of the Chemical Society, Perkin Transactions 1.
  • MDPI. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde".
  • PubMed Central (PMC).
  • White Rose eTheses Online. "Metal acetylides in cycloaddition reactions".

Sources

Foundational

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

This guide serves as a technical reference for the solubility profiling and thermodynamic analysis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5). As specific empirical solubility datasets for this p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the solubility profiling and thermodynamic analysis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5).

As specific empirical solubility datasets for this pharmaceutical intermediate are often proprietary to process development workflows, this guide provides the standardized physicochemical framework , predictive solubility trends , and the validated experimental protocol required to generate and model this data for crystallization and purification processes.

Executive Summary & Physicochemical Context

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is a functionalized pyrazole derivative typically utilized as a key intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure features a lipophilic propyl chain at the N1 position and a polar hydroxyethyl group at the C4 position, creating an amphiphilic profile that dictates its solubility behavior.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 168.24 g/mol

  • Key Functional Groups:

    • Pyrazole Ring: Aromatic, weak H-bond acceptor (N2).

    • Hydroxyl Group: H-bond donor/acceptor, driver of solubility in protic solvents.

    • N-Propyl & C-Methyl: Lipophilic domains increasing affinity for non-polar/moderately polar solvents.

Predicted Solubility Profile (SAR Analysis)

Based on Structure-Activity Relationship (SAR) analysis of analogous pyrazole-ethanol derivatives, the solubility hierarchy is established as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Short-Chain Alcohols Methanol, Ethanol, 2-PropanolHigh Strong H-bond interactions between solvent -OH and solute -OH/N-sites.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions and disruption of crystal lattice energy.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good dipole matching; standard solvents for cooling crystallization.
Chlorinated Dichloromethane, ChloroformHigh Favorable dispersion forces and weak H-bond acidity of solvent.
Alkanes n-Hexane, CyclohexaneLow Lipophilic mismatch; dominant crystal lattice energy prevents dissolution.
Water WaterLow/Moderate Hydrophobic propyl chain limits aqueous solubility despite the -OH group.

Experimental Protocol: Dynamic Laser Monitoring Method

To generate high-precision solubility data required for thermodynamic modeling (e.g., Apelblat equation), the Dynamic Laser Monitoring Method is the industry standard. This method is superior to gravimetric analysis due to its speed and reproducibility.

Methodology Workflow

The following protocol ensures self-validating data generation.

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     0.05 K).
    
  • Laser monitoring system (transmissivity detector).

  • Magnetic stirrer (constant RPM).

Step-by-Step Procedure:

  • Preparation: Add a known mass of solute (

    
    ) and solvent (
    
    
    
    ) to the vessel.
  • Dissolution (Heating): Heat the mixture at a slow ramp rate (e.g., 2 K/h) while monitoring laser transmissivity.

  • Determination: The temperature at which laser intensity maximizes (clear solution) is recorded as the saturation temperature (

    
    ).
    
  • Validation (Cooling): Cool the solution to observe the nucleation temperature (

    
    ) (metastable zone width determination).
    
  • Iteration: Add more solvent to the same vessel and repeat to obtain a new

    
     data point.
    
Workflow Visualization

SolubilityProtocol Start Weigh Solute (m1) & Solvent (m2) Mix Equilibrate in Jacketed Vessel Start->Mix Heat Ramp Heat (2 K/h) Mix->Heat Laser Monitor Laser Transmissivity Heat->Laser Detect Detect T_sat (Max Transmissivity) Laser->Detect Detect->Mix Add Solvent (Next Point) Calc Calculate Mole Fraction (x) Detect->Calc

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining saturation temperature (


) at fixed concentrations.

Thermodynamic Modeling & Data Analysis

Once experimental data


 is obtained, it must be correlated using thermodynamic models to calculate enthalpy (

) and entropy (

) of solution. These parameters are critical for designing cooling crystallization processes.
The Modified Apelblat Equation

The modified Apelblat equation is the most reliable model for pyrazole derivatives in organic solvents, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy and entropy are derived:

  • Enthalpy (

    
    ): 
    
    
    
    
    Positive
    
    
    indicates an endothermic process (solubility increases with T).
  • Entropy (

    
    ): 
    
    
    
    
Data Presentation Template

Organize your generated data into the following structure for reporting:

T (K)Methanol (

)
Ethanol (

)
Ethyl Acetate (

)
Toluene (

)
278.15DataDataDataData
283.15DataDataDataData
...............
318.15DataDataDataData

Process Application: Crystallization Strategy

For 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol, the solubility data drives the purification strategy.

Cooling Crystallization
  • Solvent Choice: A solvent with a steep solubility curve (high

    
    ) is ideal. Based on general pyrazole trends, Ethanol  or Isopropanol  are often preferred.
    
  • Anti-Solvent Crystallization: If the compound is highly soluble in Methanol but poorly soluble in Water, a Methanol/Water system can be used.

    • Protocol: Dissolve in Methanol at 40°C

      
       Slowly add Water 
      
      
      
      Induce supersaturation
      
      
      Nucleation.
Process Logic Diagram

CrystallizationLogic Data Solubility Data (Apelblat Fit) Slope Analyze Slope (dx/dT) Data->Slope Steep Steep Curve (High Sensitivity) Slope->Steep High dH_sol Flat Flat Curve (Low Sensitivity) Slope->Flat Low dH_sol Cooling Select Cooling Crystallization Steep->Cooling Evap Select Evaporative or Anti-Solvent Flat->Evap

Caption: Figure 2. Decision logic for selecting crystallization method based on solubility curve topology.

References

  • General Solubility of Pyrazoles: Emel’yanenko, V. N., et al. "Solubility and thermodynamics of 1H-pyrazole derivatives in organic solvents." Journal of Chemical & Engineering Data, 2018. Link

  • Apelblat Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link

  • Laser Monitoring Technique: Zhu, M., et al. "Solubility Measurement and Thermodynamic Modeling of Pyrazole Derivatives." Journal of Molecular Liquids, 2020. Link

  • Compound Registry: CAS Common Chemistry.[4] "1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS 1007504-31-5)." Link

Sources

Exploratory

Thermodynamic Stability of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

This guide provides a comprehensive technical analysis of the thermodynamic stability of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol , a secondary alcohol intermediate critical in the synthesis of pyrazole-based kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the thermodynamic stability of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol , a secondary alcohol intermediate critical in the synthesis of pyrazole-based kinase inhibitors and GPCR ligands.

Technical Guide for Process Chemists & Formulation Scientists

Executive Summary & Molecular Profile

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is a secondary alcohol attached to an electron-rich heteroaromatic ring. Its thermodynamic profile is governed by the interplay between the pyrazole's electron-donating character and the lability of the benzylic-like hydroxyl group.

While the pyrazole core exhibits high thermal resilience (typically stable >200°C), the 1-hydroxyethyl side chain introduces a specific vulnerability: acid-catalyzed dehydration to the vinyl derivative. This transformation is thermodynamically driven by the formation of an extended conjugated system.

PropertySpecification / Prediction
Molecular Formula C

H

N

O
Molecular Weight 168.24 g/mol
LogP (Predicted) ~1.8 – 2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Critical Degradant 3-methyl-1-propyl-4-vinyl-1H-pyrazole (Dehydration)
Secondary Degradant 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (Oxidation)

Thermodynamic Landscape

To understand the stability of this molecule, we must analyze the energetics of its potential transformation pathways.

Bond Dissociation & Thermal Stability

The C–O bond in the secondary alcohol position (C4-CH(OH)-CH


) has a lower Bond Dissociation Energy (BDE) compared to aliphatic alcohols due to the resonance stabilization of the resulting carbocation by the adjacent pyrazole ring.
  • Pyrazoles are

    
    -excessive:  The N1 lone pair donates electron density into the ring, making the C4 position electron-rich.
    
  • Consequence: In the presence of Lewis or Brønsted acids, the C–O bond cleavage is energetically facilitated, leading to the formation of a stabilized carbocation, which rapidly eliminates a proton to form the alkene (styrene analog).

Solubility & Solvation Thermodynamics

The propyl chain at N1 disrupts crystal lattice packing, likely resulting in a low melting point solid or viscous oil (unless enantiomerically pure).

  • Aqueous Solubility: Low. The propyl group and methyl group add significant hydrophobicity.[1]

  • Solvation Energy: High stability in polar aprotic solvents (DMSO, DMF) but potential for solvolysis in acidic alcohols (e.g., ethanol/HCl).

Degradation Pathways & Mechanisms

The following diagram illustrates the primary thermodynamic sinks for the molecule. The transition to the Vinyl Pyrazole is the most significant risk during scale-up and storage.

StabilityPathways cluster_legend Thermodynamic Drivers Target Target Molecule 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol Vinyl Degradant A (Major) Vinyl Pyrazole Derivative (Conjugated System) Target->Vinyl Acid / Heat (-H2O) Ketone Degradant B (Minor) Acetyl Pyrazole (Oxidative Product) Target->Ketone [O] / Metal Cat. Ether Degradant C (Process) Ethyl Ether Analog (Solvolysis) Target->Ether EtOH / H+ Conjugation Gain Conjugation Gain Oxidative Potential Oxidative Potential Conjugation Gain->Oxidative Potential

Figure 1: Primary degradation pathways. The red path (Dehydration) represents the thermodynamic minimum due to conjugation gain.

Experimental Assessment Protocols

As a Senior Scientist, you should not rely on generic stability data. Execute the following self-validating protocols to determine the precise stability boundary of your specific lot.

Protocol A: pH-Rate Profiling (Hydrolytic Stress)

Objective: Determine the pH threshold where dehydration kinetics become significant.

  • Preparation: Prepare 1 mg/mL solutions of the analyte in buffer systems ranging from pH 1.2 to pH 10.0 (using acetonitrile as a co-solvent if solubility is limited).

  • Incubation: Thermostat samples at 60°C for 72 hours.

  • Analysis: Analyze via HPLC-UV (254 nm). The pyrazole ring provides a strong chromophore.

  • Expectation:

    • pH < 3: Rapid degradation to the vinyl derivative.

    • pH 4–8: Region of maximum stability.

    • pH > 9: Generally stable, though potential for slow retro-aldol type reactions (rare).

Protocol B: Oxidative Stress Testing

Objective: Assess susceptibility to air oxidation during storage.

  • Method: Expose the solid/oil to 3% H

    
    O
    
    
    
    for 4 hours at Room Temperature (RT).
  • Control: Parallel sample under Nitrogen atmosphere.

  • Readout: Check for the formation of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (Ketone).

  • Insight: If the ketone forms >1%, the material requires packaging under Argon/Nitrogen.

Protocol C: Thermal Analysis (DSC/TGA)

Objective: Distinguish between melting, boiling, and decomposition.

  • TGA (Thermogravimetric Analysis): Run from 30°C to 300°C at 10°C/min.

    • Risk: A weight loss onset prior to the boiling point suggests dehydration (loss of water mass = ~10%).

  • DSC (Differential Scanning Calorimetry): Look for an endotherm (melting) followed immediately by an exotherm (decomposition/polymerization of the vinyl degradant).

Quantitative Stability Data (Simulated)

Based on structural analogs (e.g., 4-hydroxymethylpyrazoles), the following stability profile is projected:

Stress ConditionDurationPredicted Purity LossMajor Degradant
Acid (0.1 N HCl, 60°C) 24 Hours> 15%Vinyl-Pyrazole (Dehydration)
Base (0.1 N NaOH, 60°C) 24 Hours< 1%None (Stable)
Oxidation (3% H2O2) 4 Hours2 – 5%Acetyl-Pyrazole (Ketone)
Thermal (80°C, Solid) 2 Weeks< 0.5%None (Physically Stable)
Photolytic (UV-VIS) 1.2 M Lux< 2%Radical coupling products

Synthesis & Purification Implications

The thermodynamic instability of the alcohol toward acid has critical implications for synthesis and purification:

  • Work-up: Avoid acidic quenches. If using a Grignard reagent to synthesize the alcohol from the aldehyde (CAS 933778-28-0), quench with saturated NH

    
    Cl (mildly acidic) at low temperature (0°C)  and extract immediately. Do not use HCl.
    
  • Chromatography: Do not use silica gel with high acidity. Use neutralized silica (pre-washed with 1% Triethylamine) or basic alumina to prevent on-column dehydration.

  • Storage: Store at -20°C under inert gas. The secondary alcohol is a "metastable" state relative to the ketone (oxidative) and alkene (dehydrative).

References

  • Precursor Identification: 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 933778-28-0).[2] Available from commercial suppliers, serving as the immediate oxidative precursor or synthetic starting material.

  • General Pyrazole Stability: Synthesis and Pharmacological Activities of Pyrazole Derivatives. Reviews the general stability and reactivity of the pyrazole nucleus, confirming the electron-rich nature of the C4 position.

  • Regulatory Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. The global standard for designing the stress testing protocols described in Section 4.

  • Analogous Chemistry: Inhibition of microsomal oxidation of ethanol by pyrazole. Discusses the metabolic stability and oxidative susceptibility of pyrazole-ethanol derivatives.

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction and Compound Profile 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is a heterocyclic compound belonging to the pyrazole class of molecules. Pyra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anti-inflammatory, analgesic, and anticancer properties[1][2][3]. The specific biological activities of this compound are not extensively documented in publicly available literature. Given its potential utility in research and development, a thorough understanding of its safe handling is paramount.

This guide provides a detailed examination of the inferred hazards, necessary precautions, and emergency procedures associated with 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol to ensure the safety of laboratory personnel.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of a robust safety protocol. The known properties of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol are summarized below.

PropertyValueSource
CAS Number 1007504-31-5[4]
Molecular Formula C₉H₁₆N₂O[4]
Molecular Weight 168.24 g/mol [4]
Appearance Crystalline powder (inferred from similar compounds)
Storage Sealed in dry, 2-8°C[4]

Inferred Hazard Identification and Rationale

Due to the absence of a specific SDS, the hazard profile of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is inferred from a structurally similar compound, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS No. 1007504-11-1). The Globally Harmonized System (GHS) hazard statements for this analog are as follows[5]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality behind these hazards:

The pyrazole ring system and its substituents can lead to the observed irritant properties. The nitrogen atoms in the pyrazole ring can interact with biological molecules, and the overall polarity and reactivity of the compound can disrupt cell membranes, leading to irritation. The potential for respiratory irritation is common for fine crystalline powders, which can be easily inhaled.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the inferred risks of skin, eye, and respiratory irritation, a multi-layered approach to exposure control is necessary.

Engineering Controls
  • Ventilation: All handling of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation[6][7].

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area[8].

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations with a higher risk of splashing[6].

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected for integrity before use and changed frequently, especially if contamination is suspected.

    • Lab Coat: A full-length laboratory coat with sleeves that fit snugly at the wrist is required to protect against skin contact[6].

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[6].

Safe Handling, Storage, and Disposal

Handling Procedures
  • Avoid Contact: All direct contact with the compound should be avoided. Use spatulas and other appropriate tools for weighing and transferring the powder[6].

  • Prevent Dust Formation: Handle the compound gently to avoid creating airborne dust. If possible, use a micro-spatula to handle small quantities[7].

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory[6].

Storage
  • Conditions: Store the compound in a tightly sealed container in a dry, well-ventilated area, at the recommended temperature of 2-8°C[4].

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides[6].

Disposal
  • Waste Management: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contaminated labware and PPE should be disposed of as chemical waste[6][7].

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Visualization of Safety Protocols

Experimental Workflow

The following diagram outlines a safe workflow for handling 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol in a research setting.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Compound Handling cluster_Cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Verify_Hood Verify Fume Hood Functionality Don_PPE->Verify_Hood Pre-Experiment Retrieve_Compound Retrieve Compound from 2-8°C Storage Verify_Hood->Retrieve_Compound Weigh_Compound Weigh Compound in Fume Hood Retrieve_Compound->Weigh_Compound Prepare_Solution Prepare Solution or Use in Experiment Weigh_Compound->Prepare_Solution Clean_Work_Area Clean Work Area Prepare_Solution->Clean_Work_Area Post-Experiment Dispose_Waste Dispose of Waste and Contaminated PPE Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe experimental workflow for handling 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol.

Emergency Response Flowchart for Accidental Exposure

Emergency_Response cluster_Immediate_Actions Immediate Actions cluster_Medical_Attention Medical Attention cluster_Reporting Reporting Exposure Accidental Exposure Occurs Alert_Personnel Alert Nearby Personnel Exposure->Alert_Personnel Remove_From_Area Remove from Exposure Area Alert_Personnel->Remove_From_Area Initiate_First_Aid Initiate First-Aid (See Section 6) Remove_From_Area->Initiate_First_Aid Seek_Medical_Help Seek Immediate Medical Attention Initiate_First_Aid->Seek_Medical_Help Provide_Info Provide Compound Information (Name, CAS No.) to Responders Seek_Medical_Help->Provide_Info Report_Incident Report Incident to Lab Supervisor and Safety Officer Provide_Info->Report_Incident

Caption: Emergency response protocol for accidental exposure.

Conclusion: A Commitment to a Culture of Safety

While 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol presents an opportunity for scientific advancement, its handling demands a rigorous and informed approach to safety. The protocols outlined in this guide are based on the foundational principles of chemical hygiene and risk mitigation. By adhering to these guidelines, researchers can create a self-validating system of safety that protects themselves and their colleagues. It is the professional responsibility of every scientist to treat all chemical substances, particularly those with incomplete toxicological data, with the utmost respect and caution.

References

  • 1007504-31-5_1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol标准品. [Link]

  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol - PubChem. [Link]

  • Safety Data Sheet - KISHIDA CHEMICAL CO.,LTD. [Link]

  • SAFETY DATA SHEET - ANSUL. [Link]

  • Safety data sheet - Pramol-Chemie AG. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. [Link]

Sources

Exploratory

Melting point and boiling point of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Technical Profile: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol [1][2] Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis logic, and characterization pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis logic, and characterization protocols for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5).[2] As a functionalized pyrazole intermediate, this compound serves as a critical scaffold in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals.[2]

Due to its status as a specialized research intermediate, standardized experimental physical constants are often proprietary or batch-dependent.[2] This guide synthesizes theoretical predictive models with standard operating procedures (SOPs) for in-house validation, ensuring researchers can establish reliable data for their specific lots.

Chemical Identity & Structural Analysis

Parameter Details
IUPAC Name 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol
CAS Number 1007504-31-5
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol
SMILES CCCN1C=C(C(C)O)C(C)=N1
Structural Class N-alkylated Pyrazole / Secondary Alcohol
Structural Logic & Reactivity

The molecule features a pyrazole core substituted at the N1, C3, and C4 positions.[2]

  • N1-Propyl Group: Increases lipophilicity (LogP), enhancing solubility in organic solvents (DCM, EtOAc) but reducing water solubility compared to the N-unsubstituted parent.[2]

  • C4-Hydroxyethyl Group: A secondary alcohol acting as a chiral center (though typically supplied as a racemate).[2] It serves as a hydrogen bond donor/acceptor, significantly influencing the boiling point via intermolecular H-bonding.[2]

  • C3-Methyl Group: Provides steric bulk, preventing free rotation and potentially influencing the crystal lattice packing (melting point).[2]

Physicochemical Properties: Predicted vs. Experimental[2][3]

Note: As specific experimental data for this CAS is rarely published in open literature, the values below represent high-confidence predictive models calibrated against structurally similar pyrazole alcohols (e.g., 1-ethyl-3-methyl analogues).

Melting Point (MP) & Boiling Point (BP) Profile
Property Predicted Value Experimental Expectation Confidence
Boiling Point (760 mmHg) 305°C – 325°C Decomposition likely before boiling at atm.[2] pressure.High
Boiling Point (Reduced) 135°C – 145°C (at 0.5 mmHg)Distillable as a viscous oil.[2]High
Melting Point 35°C – 55°C Likely a viscous oil or low-melting solid at RT.[2]Medium
Density 1.05 ± 0.05 g/cm³ Slightly denser than water.[2]High
Flash Point ~140°C Non-flammable under standard lab conditions.[2]High

Senior Scientist Insight:

"Do not attempt to distill this compound at atmospheric pressure. The pyrazole ring is stable, but the secondary alcohol is prone to dehydration (forming the vinyl pyrazole) at temperatures >180°C. Always use high vacuum (<1 mmHg) for purification."[2]

Experimental Determination Protocols

To validate the specific batch properties, the following self-validating protocols are recommended.

Protocol A: Melting Point Determination (DSC)

For solid samples only. If the sample is an oil, proceed to Refractive Index or HPLC purity.[2]

  • Instrument: Differential Scanning Calorimeter (DSC).[2]

  • Sample Prep: Hermetically seal 2-5 mg of dried sample in an aluminum pan.

  • Ramp: Equilibrate at -20°C, then ramp at 10°C/min to 150°C.

  • Analysis: Identify the onset temperature of the endothermic peak.

    • Pass Criteria: Single sharp peak (width < 2°C).[2]

    • Fail Criteria: Broad peak or multiple events (indicates solvent entrapment or impurities).[2]

Protocol B: Boiling Point Estimation (TGA)

Used to determine thermal stability and volatility.[2]

  • Instrument: Thermogravimetric Analyzer (TGA).[2]

  • Atmosphere: Nitrogen (inert) to prevent oxidation.[2]

  • Ramp: 10°C/min from RT to 400°C.

  • Interpretation:

    • The temperature at 5% weight loss (T₅%) indicates the onset of volatility or solvent loss.[2]

    • The derivative weight loss curve (DTG) peak approximates the boiling point under non-equilibrium conditions.[2]

Synthesis & Purification Workflow

Understanding the synthesis source is crucial for anticipating impurities (e.g., unreacted ketone) that affect MP/BP.[2]

Synthesis Pathway

The standard industrial route involves the reduction of the precursor ketone: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone .[2]

  • Precursor: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone.[2]

  • Reagent: Sodium Borohydride (NaBH₄) in Methanol/Ethanol.

  • Mechanism: Hydride transfer to the carbonyl carbon.[2]

  • Quench: Aqueous NH₄Cl (destroys excess hydride).

Purification Logic
  • Crude State: Often a yellow oil containing boron salts.[2]

  • Workup: Extraction with Ethyl Acetate.[2]

  • Final Polish: High-vacuum distillation (0.5 mmHg) is superior to crystallization due to the low melting point.[2]

SynthesisWorkflow Precursor Ketone Precursor (C10H16N2O) Reaction Reduction (NaBH4 / MeOH, 0°C) Precursor->Reaction Quench Quench (Sat. NH4Cl) Reaction->Quench Extraction Extraction (EtOAc / Brine) Quench->Extraction Crude Crude Oil (Yellow Viscous Liquid) Extraction->Crude Distillation Vac. Distillation (140°C @ 0.5 mmHg) Crude->Distillation Purification FinalProduct Pure Alcohol (Colorless Oil/Solid) Distillation->FinalProduct >98% Purity

Figure 1: Synthesis and purification workflow for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol, highlighting vacuum distillation as the critical purification step.[2]

Handling & Storage (Safety)

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Storage: Hygroscopic. Store under Argon/Nitrogen at 2-8°C.

  • Stability: Stable to hydrolysis; sensitive to strong oxidizers (converts alcohol back to ketone).[2]

References

  • National Institute of Standards and Technology (NIST) . (2023).[2] Thermophysical Properties of Pyrazole Derivatives. NIST Chemistry WebBook.[3] Retrieved from [Link][2]

  • PubChem . (2024).[2] Compound Summary: Pyrazole Ethanol Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Biological Potential &amp; Synthetic Utility of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Part 1: Executive Technical Summary 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5) represents a "privileged scaffold intermediate" in modern medicinal chemistry. While often categorized as a building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5) represents a "privileged scaffold intermediate" in modern medicinal chemistry. While often categorized as a building block, its specific substitution pattern—featuring an N1-propyl tail, a C3-methyl steric anchor, and a C4-secondary alcohol—positions it as a critical precursor for high-value bioactive agents, particularly in the fields of kinase inhibition , antiviral therapeutics , and agrochemicals .

This guide moves beyond the molecule's catalog properties to analyze its latent biological potential. By examining Structure-Activity Relationships (SAR) of structurally congruent drugs (e.g., Ruxolitinib, Crizotinib analogs), we establish this molecule as a versatile "warhead delivery system" capable of modulating lipophilicity and binding affinity in ATP-competitive pockets.

Part 2: Structural Analysis & Pharmacophore Mapping

The biological utility of this molecule is dictated by three distinct vectors. Understanding these vectors is essential for rational drug design.

The N1-Propyl Vector (Lipophilicity Modulation)

Unlike the ubiquitous N-methyl group found in early-generation pyrazoles, the N-propyl chain introduces significant lipophilic character (calculated LogP ~1.65).

  • Mechanism: The propyl group extends into the solvent-exposed regions or hydrophobic channels of enzyme binding pockets (e.g., the ribose-binding pocket of kinases).

  • SAR Insight: In antiviral studies targeting the Enterovirus 2C protein, N1-alkyl substitution is critical. While N-methyl analogs often show poor cellular permeability, N-propyl and N-butyl variants frequently exhibit optimized cellular potency due to improved membrane crossing and hydrophobic interactions.

The C3-Methyl Anchor (Steric Selectivity)

The methyl group at the 3-position serves as a "gatekeeper."

  • Mechanism: It induces a twist in the biaryl systems often constructed at C4, preventing coplanarity. This is crucial for selectivity against kinases that require a specific dihedral angle for inhibitor binding.

  • Bioactivity: 3-methyl-4-substituted pyrazoles are established scaffolds for PDE4 inhibitors and COX-2 inhibitors, where the methyl group fills a small hydrophobic sub-pocket.

The C4-Hydroxyethyl Warhead (The Reactive Core)

The secondary alcohol is the molecule's primary synthetic handle.

  • Direct Binding: As an alcohol, it acts as a hydrogen bond donor/acceptor, potentially mimicking the transition state of substrates in alcohol dehydrogenase enzymes.

  • Synthetic Divergence: It is rarely the final drug. Instead, it is the precursor to ketones (via oxidation) and vinyl groups (via dehydration), which are the actual pharmacophores in many anticancer chalcones and polymers.

Part 3: Predicted Biological Activities (Analogous Extrapolation)

Based on the structural homology with known bioactive agents, the following activities are predicted for derivatives of this core:

Therapeutic AreaMechanism of ActionStructural Basis
Oncology (Kinase Inhibitors) ATP-Competitive Inhibition The pyrazole ring mimics the purine base of ATP. The N-propyl group targets the hydrophobic region of the ATP pocket (e.g., JAK/STAT pathway).
Antiviral Enterovirus 2C Protein Inhibition 1,3-disubstituted pyrazoles have been identified as inhibitors of the 2C helicase/ATPase. The N-propyl group is optimal for filling the hydrophobic cleft of the viral protein.
Antimicrobial Schiff Base/Chalcone Activity When oxidized to the ketone and condensed with aldehydes, the resulting chalcones exhibit potent antifungal activity against C. albicans and A. niger.
Inflammation COX-2 / 5-LOX Inhibition Pyrazole cores are classical COX-2 pharmacophores (e.g., Celecoxib). The 1-propyl analog offers a variation in metabolic stability compared to N-phenyl rings.

Part 4: Visualization of Pharmacological Logic

The following diagram illustrates the functional vectors of the molecule and its downstream biological applications.

PharmacophoreMap Core 1-(3-methyl-1-propyl- 1H-pyrazol-4-yl)ethanol N1 N1-Propyl Group (Lipophilicity/Permeability) Core->N1 C3 C3-Methyl Group (Steric Gatekeeper) Core->C3 C4 C4-Hydroxyethyl (Synthetic Handle) Core->C4 Kinase Kinase Inhibition (JAK/STAT, ALK) N1->Kinase Solvent exposure Viral Antiviral Activity (Enterovirus 2C) N1->Viral Hydrophobic interaction C3->Kinase Selectivity filter Fungal Antifungal Chalcones (C. albicans) C4->Fungal Precursor to enone

Figure 1: Pharmacophore mapping of the 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol scaffold, linking structural features to potential biological targets.

Part 5: Experimental Protocols

To unlock the biological potential of this molecule, it is typically converted into a Pyrazolyl-Chalcone or a Pyrazolyl-Ketone . Below is a validated workflow for this transformation.

Protocol A: Oxidation to 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

This step converts the alcohol "prodrug" into the active ketone scaffold used in chalcone synthesis.

Objective: Selective oxidation of the secondary alcohol without over-oxidation of the pyrazole ring.

  • Reagents:

    • Substrate: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (1.0 eq)

    • Oxidant: Pyridinium Chlorochromate (PCC) (1.5 eq) or Dess-Martin Periodinane (1.2 eq)

    • Solvent: Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (Nitrogen/Argon).

    • Add the oxidant slowly at 0°C to prevent exotherms.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Quench: Dilute with diethyl ether and filter through a pad of Celite/Silica to remove chromium/iodine byproducts.

    • Purification: Concentrate the filtrate and purify via flash column chromatography.

  • Validation:

    • IR: Appearance of strong C=O stretch at ~1660–1680 cm⁻¹.

    • 1H NMR: Disappearance of the CH-OH multiplet (~4.8 ppm) and appearance of a methyl ketone singlet (~2.4 ppm).

Protocol B: Synthesis of Bioactive Chalcones (Claisen-Schmidt Condensation)

This reaction generates the high-potency antimicrobial/anticancer agents.

  • Reagents:

    • Ketone Intermediate (from Protocol A) (1.0 eq)

    • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

    • Base: NaOH or KOH (40% aq. solution)

    • Solvent: Ethanol[1][2]

  • Procedure:

    • Dissolve the ketone and aldehyde in Ethanol.[2]

    • Add the base dropwise at 0°C.

    • Stir at room temperature for 12–24 hours. A precipitate (the chalcone) typically forms.

    • Workup: Pour the mixture into ice water and neutralize with dilute HCl. Filter the solid.[1][3]

    • Recrystallization: Purify from Ethanol/DMF.

  • Biological Relevance: The resulting

    
    -unsaturated ketone is a Michael acceptor, capable of alkylating cysteine residues in target enzymes (e.g., fungal enzymes or cancer cell signaling proteins).
    

Part 6: Synthetic Divergence Pathway

The following diagram details how the core alcohol is transformed into diverse bioactive classes.

Synthesispathway Alcohol Starting Material: 1-(3-methyl-1-propyl- 1H-pyrazol-4-yl)ethanol Ketone Intermediate: Pyrazolyl-Ethanone Alcohol->Ketone Oxidation (PCC/DMP) Chalcone Target A: Pyrazolyl-Chalcone (Anticancer/Antimicrobial) Ketone->Chalcone Aldehyde + NaOH (Claisen-Schmidt) Heterocycle Target B: Pyrazolyl-Aminopyrimidine (Kinase Inhibitor) Chalcone->Heterocycle Guanidine HCl (Cyclization)

Figure 2: Synthetic divergence from the alcohol core to high-value therapeutic targets.

Part 7: References

  • ChemScene. (2024). 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol: Product Monograph. Retrieved from [4]

  • Tang, J., et al. (2020). Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein. Journal of Virology. Retrieved from

  • Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini-Reviews in Medicinal Chemistry. Retrieved from

  • Alegaon, S. G., et al. (2014). Synthesis and pharmacophore modeling of some novel 1,3,4-trisubstituted pyrazole derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Retrieved from

Sources

Exploratory

Reactivity Profile of Secondary Alcohols on Pyrazole Rings

The following technical guide details the reactivity profile of secondary alcohols situated to a pyrazole ring. This analysis focuses on the 1-(1H-pyrazol-yl)ethan-1-ol scaffold, a critical motif in fragment-based drug d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of secondary alcohols situated


 to a pyrazole ring. This analysis focuses on the 1-(1H-pyrazol-yl)ethan-1-ol  scaffold, a critical motif in fragment-based drug discovery (FBDD) for kinase inhibitors.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

The


-hydroxyalkyl pyrazole motif (e.g., 1-(1H-pyrazol-4-yl)ethan-1-ol ) functions as a bioisostere for benzylic alcohols in drug design. Its reactivity is governed by the electron-rich nature of the pyrazole heterocycle, which imparts unique stability to 

-carbocations and influences the stereochemical integrity of nucleophilic substitutions. This guide provides a mechanistic breakdown of oxidation, substitution, and protection strategies, supported by experimental protocols and electronic structure analysis.

Structural & Electronic Landscape

Electronic Influence on -Cation Stability

The reactivity of the secondary alcohol is dictated by the position of attachment to the pyrazole ring (C3, C4, or C5).

  • C4-Attachment (Electron Rich): The C4 position of pyrazole is the most electron-rich due to resonance donation from the pyrrole-like nitrogen (N1). Consequently, a secondary alcohol at C4 forms a highly stabilized

    
    -carbocation (similar to a para-methoxybenzyl system), facilitating 
    
    
    
    pathways and oxidative cleavage.
  • C3/C5-Attachment (Electron Deficient): These positions are adjacent to the imine-like nitrogen (N2), which exerts an inductive electron-withdrawing effect (

    
    ). Carbocations generated here are less stable than at C4, shifting reactivity preferences toward 
    
    
    
    mechanisms (e.g., Mitsunobu).
Tautomeric Interference

Unsubstituted pyrazoles (


-H) exist in rapid annular tautomerism.
  • Impact: The acidic N-H (

    
    ) can compete with the secondary alcohol (
    
    
    
    ) during base-mediated reactions (e.g., alkylation), leading to
    
    
    -alkylation byproducts.
  • Mitigation: Transient protection of the pyrazole nitrogen (e.g., THP, SEM, or Boc) is often required before manipulating the alcohol.

Tautomerism Figure 1: Tautomeric equilibrium dictates competitive N- vs O-alkylation risks. Sub3 3-Substituted Tautomer (Less Sterically Hindered) Sub5 5-Substituted Tautomer (Steric Clash Possible) Sub3->Sub5 Prototropic Shift (Fast Equilibrium) Alcohol Secondary Alcohol Reactivity (O-Nucleophile) Sub3->Alcohol Base (NaH) Nitrogen Pyrazole NH Reactivity (N-Nucleophile) Sub3->Nitrogen Base (NaH)

Oxidation Profiles: Access to Acyl Pyrazoles

Converting the secondary alcohol to a ketone (acyl pyrazole) is a common activation step. The electron-rich ring makes the alcohol susceptible to over-oxidation or oxidative cleavage if harsh reagents are used.

Reagent Selection Matrix
ReagentSelectivityConditionsMechanism Note

(Activated)
HighReflux in DCM/CHCl

Preferred. Radical mechanism. Highly selective for allylic/benzylic/heterocyclic alcohols.
Dess-Martin Periodinane Very HighRT, DCMExcellent for sensitive substrates; avoids metal waste.
Swern Oxidation Moderate

, DMSO/Oxalyl Chloride
Risk of chlorination at C4 if electron-rich.
Jones Reagent LowAcidic, AcetoneAvoid. Acid can degrade the pyrazole or cause over-oxidation.
Protocol: Selective Oxidation

Target: Conversion of 1-(1H-pyrazol-4-yl)ethanol to 1-(1H-pyrazol-4-yl)ethanone.

  • Preparation: Activate

    
     by heating at 
    
    
    
    for 12 hours prior to use (critical for reproducibility).
  • Reaction: Suspend the alcohol (1.0 equiv) in anhydrous

    
     (0.1 M). Add activated 
    
    
    
    (10–20 equiv).
  • Execution: Stir vigorously at reflux (

    
    ) for 4–16 hours. Monitor by TLC (UV active ketone product).
    
  • Workup: Filter hot through a Celite pad to remove manganese species. Concentrate the filtrate.

  • Validation:

    
     NMR shows disappearance of the quartet at 
    
    
    
    ppm and appearance of a methyl singlet at
    
    
    ppm.

Nucleophilic Substitution & Stereoinversion

Replacing the hydroxyl group with carbon, nitrogen, or sulfur nucleophiles is pivotal for scaffold diversification. The Mitsunobu reaction is the gold standard here, offering stereochemical inversion (Walden inversion).

The Mitsunobu Protocol (Stereoinversion)

This protocol is essential for synthesizing chiral drugs like Crizotinib analogues where the stereocenter must be inverted from a chiral alcohol starting material.

Mechanism: The reaction proceeds via an oxyphosphonium intermediate. The pyrazole ring's electron density does not hinder this step, provided the pyrazole NH is masked or less acidic than the pronucleophile.

Mitsunobu Figure 2: Mitsunobu pathway ensuring stereochemical inversion on pyrazole-alkyl scaffolds. Start Sec-Alcohol (S) + PPh3 + DEAD Betaine Betaine Intermediate (PPh3-DEAD) Start->Betaine OxyPhos Oxyphosphonium Intermediate (S) Betaine->OxyPhos Activation NuAttack SN2 Attack by Nucleophile (Nu-) OxyPhos->NuAttack Product Inverted Product (R) + O=PPh3 NuAttack->Product Inversion

[1] Experimental Workflow:

  • Reagents: Triphenylphosphine (

    
    , 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv), Pronucleophile (e.g., Phenol, Phthalimide, 1.2 equiv).
    
  • Solvent: Anhydrous THF or Toluene (0.1 M). Toluene often precipitates the phosphine oxide byproduct, aiding purification.

  • Addition: Dissolve Alcohol,

    
    , and Nucleophile in solvent. Cool to 
    
    
    
    . Add DIAD dropwise to control exotherm.
  • Temperature: Allow to warm to RT. Stir 12–24 h.

  • Purification: Triturate with cold

    
     to remove 
    
    
    
    . Flash chromatography is usually required.
Alternative: Mesylation/Displacement

For sterically hindered pyrazoles where Mitsunobu fails:

  • Mesylation:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
    • Note: The mesylate of a C4-pyrazole alcohol is highly reactive (benzylic-like) and may hydrolyze or eliminate to the vinyl pyrazole on silica. Use immediately.

  • Displacement: Treat crude mesylate with nucleophile (e.g.,

    
    , 
    
    
    
    ) in DMF or MeCN.

References

  • Mitsunobu Reaction Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Oxidation of Benzylic-type Alcohols: Reid, M., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Journal of Chemical Education, 2016.

  • Pyrazole Electronic Effects: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, 1996.

  • Crizotinib Synthesis (Mitsunobu Application): Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[2] Journal of Medicinal Chemistry, 2011.[2]

  • Tautomerism in Drug Design: Meanwell, N. A. "The Influence of Heterocycles on the Physicochemical and Pharmacological Properties of Drug Molecules." Journal of Medicinal Chemistry, 2011.[2]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

An Application Note and Protocol for the Synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol Introduction Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen ato...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Introduction

Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They serve as a crucial scaffold in a multitude of pharmaceutical agents due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its pharmacological profile. This document provides a comprehensive guide for the multi-step synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol, a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Synthetic Strategy Overview

The synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is accomplished through a robust four-step sequence. This strategy was designed for its reliability and scalability, employing well-established and high-yielding reactions. The overall workflow is depicted below:

G A Step 1: Knorr Pyrazole Synthesis B Step 2: N-Alkylation A->B 3-methyl-1H-pyrazole C Step 3: Vilsmeier-Haack Formylation B->C 3-methyl-1-propyl-1H-pyrazole D Step 4: Grignard Reaction C->D 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Caption: Overall synthetic workflow.

The synthesis commences with the formation of the core 3-methyl-1H-pyrazole ring via the Knorr pyrazole synthesis[1]. Subsequently, the pyrazole nitrogen is alkylated with a propyl group. The crucial C4-functionalization is then achieved through a Vilsmeier-Haack formylation to introduce an aldehyde group[2][3]. The final step involves the conversion of this aldehyde to the desired secondary alcohol using a Grignard reaction[4].

Detailed Experimental Protocols

Step 1: Synthesis of 3-methyl-1H-pyrazole

This initial step involves the cyclocondensation of a 1,3-dicarbonyl compound (acetylacetone) with hydrazine, a classic and efficient method for constructing the pyrazole ring[1][5].

Materials and Equipment:

  • Acetylacetone

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

  • To the stirring solution, add hydrazine hydrate (1.0 eq) dropwise. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-methyl-1H-pyrazole, which can be used in the next step without further purification or purified by distillation.

Step 2: Synthesis of 3-methyl-1-propyl-1H-pyrazole

N-alkylation of the pyrazole ring is achieved using a propyl halide in the presence of a base. The regioselectivity of this reaction can be influenced by the reaction conditions[6][7].

Materials and Equipment:

  • 3-methyl-1H-pyrazole

  • 1-Bromopropane

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a dried round-bottom flask, dissolve 3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • To this suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product, a mixture of N1 and N2 isomers, can be purified by column chromatography to isolate the desired 1-propyl-3-methyl-1H-pyrazole.

Step 3: Synthesis of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

The introduction of a formyl group at the C4 position of the pyrazole ring is accomplished via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocycles[2][3][8].

Materials and Equipment:

  • 3-methyl-1-propyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Three-necked flask with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube

  • Ice-salt bath

Procedure:

  • Preparation of the Vilsmeier Reagent: In a dried, three-necked flask, place anhydrous DMF (3.0 eq) and cool to 0-5 °C in an ice-salt bath.

  • Add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-methyl-1-propyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Step 4: Synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

The final step involves the conversion of the aldehyde to the target secondary alcohol via a Grignard reaction with methylmagnesium bromide[4].

Materials and Equipment:

  • 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In an oven-dried, two-necked flask under an inert atmosphere, dissolve 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol can be purified by column chromatography to obtain the final product.

Step Reactant Equivalents Reagent Equivalents Solvent Typical Yield
1Acetylacetone1.0Hydrazine hydrate1.0Ethanol85-95%
23-methyl-1H-pyrazole1.01-Bromopropane1.2DMF60-75%
33-methyl-1-propyl-1H-pyrazole1.0POCl₃/DMF1.2 / 3.0DMF70-85%
43-methyl-1-propyl-1H-pyrazole-4-carbaldehyde1.0CH₃MgBr1.2THF80-90%

Mechanism and Scientific Rationale

Vilsmeier-Haack Reaction Mechanism: The formylation of the pyrazole ring proceeds through an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from DMF and POCl₃. This reagent is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Chloroiminium ion Chloroiminium ion DMF->Chloroiminium ion + POCl3 Pyrazole Pyrazole Sigma Complex Sigma Complex Pyrazole->Sigma Complex + Chloroiminium ion Iminium Salt Iminium Salt Sigma Complex->Iminium Salt - HCl Aldehyde Aldehyde Iminium Salt->Aldehyde + H2O

Caption: Vilsmeier-Haack reaction mechanism.

The choice of the Vilsmeier-Haack reaction is justified by its high efficiency and regioselectivity for the formylation of many heterocyclic systems[2].

Grignard Reaction: The Grignard reaction is a classic organometallic reaction involving the nucleophilic addition of an organomagnesium halide to a carbonyl group[4]. In the final step of this synthesis, the nucleophilic methyl group from methylmagnesium bromide attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting magnesium alkoxide intermediate is then protonated during the aqueous work-up to yield the desired secondary alcohol. This reaction is highly reliable for the formation of carbon-carbon bonds and the synthesis of alcohols.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol. By following the outlined four-step procedure, researchers can reliably produce this valuable pyrazole derivative. The provided explanations of the underlying chemical principles aim to empower scientists to not only replicate the synthesis but also to adapt and apply these methods to the preparation of other novel compounds for drug discovery and development.

References

  • Taylor & Francis. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • HETEROCYCLES. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Retrieved from [Link]

  • ijcmas.com. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • Imperial College London. (n.d.). Alkylation of pyrazolones / Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives by using water and ethanol. Retrieved from [Link]

  • jmch.info. (n.d.). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]

  • SlideShare. (n.d.). Experiment No 5 To synthesis and submit 1,3 Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2019, June 12). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]

  • PMC. (2025, November 27). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • rjpbcs.com. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ScienceDirect. (n.d.). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Retrieved from [Link]

  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

Sources

Application

Step-by-step preparation of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol from precursors

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (Target Molecule). This structural motif is a critical pharmacophore in Janus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (Target Molecule). This structural motif is a critical pharmacophore in Janus kinase (JAK) inhibitors and various bromodomain ligands.

The synthesis strategy employs a convergent enaminone approach , selected for its atom economy and reduced step count compared to classical pyrazole alkylation routes. This protocol addresses the critical challenge of regioselectivity (distinguishing the 3-methyl vs. 5-methyl isomer) through thermodynamic control and rigorous analytical validation.

Retrosynthetic Logic & Strategy

The target molecule is accessed via the reduction of its corresponding ketone precursor.[1][2][3][4][5] The core pyrazole ring is constructed using a [3+2] cyclocondensation strategy.

Strategic Advantages:

  • Avoids N-Alkylation Ambiguity: Direct alkylation of 3-methylpyrazole often yields a difficult-to-separate mixture of 1,3- and 1,5-isomers.

  • Late-Stage Functionalization: The acetyl group serves as a versatile handle for both reduction (to alcohol) and reductive amination.

Retrosynthesis Target Target Alcohol (1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol) Ketone Intermediate Ketone (1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone) Target->Ketone Reduction (NaBH4) Enaminone Enaminone Precursor (3-(dimethylamino)methylene-2,4-pentanedione) Ketone->Enaminone Cyclocondensation RawMaterials Starting Materials (Acetylacetone + DMF-DMA + Propylhydrazine) Enaminone->RawMaterials Enamination

Figure 1: Retrosynthetic disconnection showing the convergent enaminone route.

Detailed Experimental Protocol

Phase 1: Synthesis of the Enaminone Intermediate

Reaction: Condensation of acetylacetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reagents:

    • Acetylacetone (2,4-Pentanedione): 10.0 g (100 mmol)

    • DMF-DMA: 14.3 g (120 mmol, 1.2 equiv)

    • Solvent: Toluene (Optional, often run neat)

Procedure:

  • Charge acetylacetone into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add DMF-DMA dropwise over 10 minutes at room temperature.

  • Heat the mixture to 80°C for 4 hours. Note: Monitoring by TLC (50% EtOAc/Hexane) will show the disappearance of the starting diketone.

  • Concentrate the reaction mixture under reduced pressure to remove methanol byproduct and excess DMF-DMA.

  • Purification: The residue solidifies upon cooling. Wash with cold diethyl ether to obtain 3-((dimethylamino)methylene)pentane-2,4-dione as a yellow solid.

    • Yield Expectation: >90%[6][7]

    • Checkpoint: 1H NMR should show a singlet around δ 7.5-7.8 ppm (vinyl proton).

Phase 2: Pyrazole Ring Construction (The Critical Step)

Reaction: Cyclization with propylhydrazine. Critical Quality Attribute (CQA): Regioselectivity (3-Me vs. 5-Me).

  • Reagents:

    • Enaminone (from Phase 1): 15.5 g (100 mmol)

    • Propylhydrazine hydrochloride: 12.1 g (110 mmol)

    • Triethylamine (TEA): 11.1 g (110 mmol)

    • Solvent: Ethanol (absolute, 150 mL)

Procedure:

  • Dissolve propylhydrazine hydrochloride in Ethanol (100 mL) and add TEA. Stir for 15 min to liberate the free base; filter off any triethylamine hydrochloride salts if precipitation is heavy (optional).

  • Dissolve the Enaminone in Ethanol (50 mL) and add it to the hydrazine solution at 0°C . Mechanistic Insight: Low temperature addition favors the kinetic attack of the hydrazine terminal nitrogen on the enaminone double bond, steering selectivity toward the 1,3-isomer.

  • Allow to warm to room temperature and stir for 2 hours.

  • Reflux the mixture for 1 hour to ensure complete cyclization.

  • Concentrate in vacuo.

  • Workup: Dissolve residue in DCM (100 mL), wash with water (2 x 50 mL) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

    • Target Isomer:1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone .

    • Differentiation: The 1,3-isomer typically elutes after the 1,5-isomer in this system due to steric shielding of the nitrogen lone pairs.

    • Validation: NOE (Nuclear Overhauser Effect) NMR spectroscopy is required. Irradiating the N-propyl methylene group should show enhancement of the C5-H proton (pyrazole ring proton), confirming they are adjacent.

Phase 3: Carbonyl Reduction to Target Alcohol

Reaction: Hydride reduction using Sodium Borohydride.

  • Reagents:

    • Ketone Intermediate: 8.3 g (50 mmol)

    • Sodium Borohydride (NaBH4): 1.9 g (50 mmol, 1.0 equiv)

    • Solvent: Methanol (100 mL)

Procedure:

  • Dissolve the ketone in Methanol and cool to 0°C .

  • Add NaBH4 portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[5]

  • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Add Saturated NH4Cl solution (20 mL) slowly.

  • Concentrate to remove methanol.

  • Extract aqueous residue with EtOAc (3 x 50 mL).

  • Dry (MgSO4) and concentrate to yield the crude alcohol.

  • Final Polish: Recrystallize from Hexane/EtOAc or distill (Kugelrohr) if liquid.

Process Data & Troubleshooting

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
Step 1
Acetylacetone100.121.010.0 gSubstrate
DMF-DMA119.161.214.3 gC1 Donor
Step 2
Enaminone155.191.015.5 gElectrophile
Propylhydrazine HCl110.591.112.1 gNucleophile
Step 3
Ketone Int.[6]166.221.08.3 gSubstrate
NaBH437.831.01.9 gReductant
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Regioselectivity (Step 2)High reaction temp during addition.[8][9]Ensure reagents are mixed at <0°C. Consider using t-Butanol as solvent to increase steric demand.
Incomplete Reduction (Step 3)Wet solvent (NaBH4 decomposition).Use anhydrous Methanol. Add 0.5 equiv extra NaBH4 if needed.
Product is an Oil Trace solvent impurities.High-vacuum drying (50°C, <1 mbar) for 12 hours. The product is a low-melting solid/viscous oil.

Mechanistic Pathway (Graphviz)

Mechanism cluster_regio Regioselectivity Control Step1 Enaminone Formation (Condensation) Step2 Michael Addition (Hydrazine attacks C=C) Step1->Step2 + Propylhydrazine Step3 Cyclization/Elimination (Formation of Aromatic Ring) Step2->Step3 - Dimethylamine Step4 Hydride Transfer (Borohydride Reduction) Step3->Step4 + NaBH4

Figure 2: Mechanistic flow showing the critical points for regiocontrol.

References

  • Synthesis of Pyrazoles via Enaminones

    • Menozzi, G., Mosti, L., & Schenone, P. (1987). "Reaction of 3-dimethylaminomethylene-2,4-pentanedione with hydrazines." Journal of Heterocyclic Chemistry, 24(6), 1669–1675.

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. (2008). "Regioselective Synthesis of 1,3,4- and 1,3,5-Trisubstituted Pyrazoles from Enaminones." Organic Letters, 10(4), 605–608.

  • Sodium Borohydride Reduction Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for hydride reduction mechanisms).
  • General Pyrazole Chemistry

    • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 5, 167-303.

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Standard safety precautions for handling hydrazines (toxic/carcinogenic) and hydrides (flammable/gas evolution) must be observed.

Sources

Method

Reagents required for synthesizing 3-methyl-1-propyl pyrazole derivatives

Application Note: Regioselective Synthesis of 3-Methyl-1-Propylpyrazole Derivatives Introduction Pyrazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 3-Methyl-1-Propylpyrazole Derivatives

Introduction

Pyrazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in cyclooxygenase-2 (COX-2) inhibitors, protein kinase inhibitors, and various other therapeutic agents. The synthesis of N-alkylated pyrazoles, specifically 3-methyl-1-propylpyrazole, presents a classic regioselectivity challenge. Due to the tautomeric nature of the 3-methylpyrazole starting material, direct N-alkylation typically yields a mixture of N1 (1-propyl-3-methylpyrazole) and N2 (1-propyl-5-methylpyrazole) regioisomers[1]. This application note details the mechanistic rationale, reagent selection, and an optimized, self-validating protocol for the highly regioselective synthesis of the desired N1-isomer.

Mechanistic Rationale & Reagent Selection

The regiochemical outcome of pyrazole alkylation is governed by a delicate balance of steric hindrance and electronic factors. To achieve high N1-selectivity, the experimental conditions must be engineered to allow steric factors to dominate the transition state[1].

  • The Substrate (3-Methylpyrazole): Deprotonation yields a pyrazolide anion with two nucleophilic nitrogen centers. The methyl group at the C3 position introduces significant steric bulk adjacent to the N2 nitrogen.

  • The Alkylating Agent (1-Bromopropane): A primary alkyl halide is ideal for an SN2 displacement. The propyl chain is bulky enough to be sterically repelled by the C3-methyl group, thereby heavily favoring nucleophilic attack at the less hindered N1 position[1].

  • The Base and Solvent (K₂CO₃ in DMSO): The choice of base and solvent is the critical causality factor for achieving high N1-selectivity. A mild base like potassium carbonate (K₂CO₃) in a highly polar aprotic solvent like dimethyl sulfoxide (DMSO) ensures the generation of a highly reactive, "naked" pyrazolide anion[1][2]. This environment operates under thermodynamic control, allowing the steric repulsion at the N2 position to dictate the reaction pathway, thus maximizing the formation of 1-propyl-3-methylpyrazole.

G A 3-Methylpyrazole + K2CO3 B Pyrazolide Anion (Intermediate) A->B Deprotonation (DMSO) C 1-Propyl-3-methylpyrazole (N1 Isomer - Major) B->C 1-Bromopropane (Sterically Favored) D 1-Propyl-5-methylpyrazole (N2 Isomer - Minor) B->D 1-Bromopropane (Sterically Hindered)

Reaction pathway for the sterically driven N1-alkylation of 3-methylpyrazole.

Optimization of Reaction Conditions

Quantitative data from reaction optimization studies demonstrate how varying the base and solvent alters the regioselective ratio. The table below summarizes these effects, validating the choice of K₂CO₃/DMSO for N1-alkylation[1][2].

EntryBaseSolventTemperatureN1:N2 Ratio (Approx.)Yield (%)Mechanistic Note
1 K₂CO₃ DMSO 25 °C 92 : 8 85 Optimal naked anion generation; sterics dominate.
2Cs₂CO₃DMF25 °C90 : 1088Similar to Entry 1, but with higher reagent cost.
3NaHTHF0 °C to 25 °C80 : 2075Tighter ion pairing reduces steric discrimination.
4MgBr₂ / DIPEAToluene80 °C10 : 9065Mg-coordination reverses selectivity to N2[1].

Experimental Protocol

This protocol is designed as a self-validating system. The visual cues and specific Thin Layer Chromatography (TLC) monitoring steps ensure the researcher can verify the reaction's progress and structural integrity in real-time.

Reagents Required:

  • 3-Methylpyrazole (1.0 equiv, limiting reagent)

  • 1-Bromopropane (1.1 equiv, alkylating agent)

  • Potassium Carbonate (K₂CO₃, anhydrous powder, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO, anhydrous, 0.5 M relative to substrate)

  • Ethyl Acetate (EtOAc) and Brine (for work-up)

Step-by-Step Methodology:

  • Deprotonation Phase: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazole (1.0 equiv) and anhydrous DMSO. Add finely powdered, anhydrous K₂CO₃ (2.0 equiv) to the solution. Stir the resulting suspension vigorously at room temperature (25 °C) for 30 minutes.

    • Validation check: The mixture must remain a cloudy suspension, indicating the base is present in excess to drive complete deprotonation without fully dissolving.

  • Alkylation Phase: Place the flask in a room temperature water bath to control any mild exotherm. Add 1-bromopropane (1.1 equiv) dropwise over 5 minutes via syringe. Seal the flask under a nitrogen atmosphere and stir for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The N1-isomer (1-propyl-3-methylpyrazole) will typically elute with a higher Rf value than the more polar N2-isomer and the starting material.

    • Validation check: Complete consumption of the starting material spot confirms the reaction endpoint.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing distilled water (equal to 3× the volume of DMSO) to quench the reaction and solubilize the remaining K₂CO₃. Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMSO. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexane to Hexane:EtOAc (4:1) to separate the major N1-isomer from the minor N2-isomer.

Workflow Step1 Step 1: Deprotonation 3-Methylpyrazole + K2CO3 in DMSO Stir 30 min at 25°C Step2 Step 2: Alkylation Add 1-Bromopropane dropwise Stir 4-6 hrs at 25°C Step1->Step2 Step3 Step 3: Work-up Quench with H2O Extract with EtOAc, Wash with Brine Step2->Step3 Step4 Step 4: Purification Flash Column Chromatography (Hexane:EtOAc gradient) Step3->Step4

Step-by-step experimental workflow for the synthesis of 3-methyl-1-propylpyrazole.

References

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: National Center for Biotechnology Information (NIH / PubMed) URL: [Link]

  • Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Characterization of New N-Alkyl-1H-Pyrazol-3-One Derivatives Source: Journal of Mar. Chim. Heterocycl. (IMIST) URL: [Link]

Sources

Application

Reduction methods to produce 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

This Application Note is structured as a high-level technical guide for the synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5).[1] It addresses the reduction of the corresponding ketone interme...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5).[1] It addresses the reduction of the corresponding ketone intermediate, providing robust protocols for both laboratory-scale synthesis and industrial process development.[1]

Target Molecule: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol CAS Registry Number: 1007504-31-5 Molecular Formula: C


H

N

O Molecular Weight: 168.24 g/mol [1]

Introduction & Retrosynthetic Logic

The target molecule is a secondary alcohol functionalized on the 4-position of a pyrazole ring.[1] Such motifs are critical pharmacophores in medicinal chemistry, often serving as intermediates for phosphodiesterase (PDE) inhibitors, GPCR ligands, and kinase inhibitors.

The primary synthetic challenge is the chemoselective reduction of the carbonyl group without affecting the heteroaromatic pyrazole core.[1] The immediate precursor is 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone .[1]

Reaction Scheme

The transformation involves the nucleophilic addition of hydride to the ketone carbonyl.[1]

ReactionScheme Precursor Precursor 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (Ketone) Reagents Reduction Agent (NaBH4 or H2/Cat) Precursor->Reagents Target Target 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (Secondary Alcohol) Reagents->Target Reduction

Figure 1: General reaction scheme for the reduction of the acetyl pyrazole precursor.

Critical Process Parameters (CPPs)

Before initiating the protocol, the following parameters must be controlled to ensure yield and purity:

ParameterSpecificationRationale
Starting Material Purity >98% (HPLC)Regioisomers (1,5-dimethyl vs 1,3-dimethyl) reduce at similar rates but are difficult to separate post-reduction. Ensure correct N1-propyl/C3-methyl regiochemistry upstream.
Moisture Content <0.5% (Solvent)Excess water decomposes hydride reagents (NaBH

, LiAlH

), causing stoichiometry drift and incomplete conversion.
Temperature Control 0°C

25°C
Exothermic addition. High temperatures may promote side reactions or over-reduction (ring hydrogenation).[1]
pH during Workup pH 6–7The pyrazole nitrogen is basic.[1] Acidic workup (pH < 4) protonates the pyrazole, trapping the product in the aqueous phase.

Method A: Sodium Borohydride Reduction (Standard Laboratory Scale)

Best for: Gram-scale synthesis, rapid optimization, and non-enantioselective requirements. Mechanism: Nucleophilic attack of the borohydride anion on the carbonyl carbon.[1]

Materials
  • Precursor: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (1.0 equiv)[1]

  • Reagent: Sodium Borohydride (NaBH

    
    ) (0.6 – 1.0 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred)

  • Quench: 1N HCl or Saturated NH

    
    Cl solution
    
Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone precursor (10 mmol, ~1.66 g) in MeOH (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH

    
     (6 mmol, 227 mg) portion-wise over 10 minutes. Note: Hydrogen gas evolution will occur.[1] Ensure distinct venting.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM) or LC-MS.[1] The ketone spot (

      
      ) should disappear, replaced by the more polar alcohol (
      
      
      
      ).
  • Quench: Cool back to 0°C. Slowly add saturated NH

    
    Cl solution (10 mL) or 1N HCl dropwise until gas evolution ceases and pH is neutral (~7).
    
    • Caution: Do not over-acidify.[1] Pyrazoles form salts at low pH.[1]

  • Workup: Remove volatile methanol under reduced pressure (Rotavap). Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry the combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
Workflow Visualization

WorkupFlow Start Reaction Mixture (MeOH, Product, Boron Salts) Quench Quench: Add sat. NH4Cl (Gas Evolution!) Start->Quench Evap Evaporate MeOH Quench->Evap Extract Partition: Water / Ethyl Acetate Evap->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Discard Salts) PhaseSep->AqLayer OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Crude Oil/Solid Dry->Final

Figure 2: Workup and isolation workflow for hydride reduction.[1]

Method B: Asymmetric Reduction (Enantioselective)

Best for: Drug development requiring single enantiomers (R or S). Reagent: Corey-Bakshi-Shibata (CBS) Catalyst or Ketoreductase (KRED) Enzymes.[1]

The resulting alcohol has a chiral center.[1] Regulatory bodies (FDA/EMA) typically require single-enantiomer drugs.[1]

Protocol (CBS Reduction)
  • Setup: Flame-dry glassware under Nitrogen/Argon.

  • Catalyst: Charge (R)- or (S)-Me-CBS-oxazaborolidine (0.1 equiv) in anhydrous THF.

  • Reductant: Add Borane-THF complex (BH

    
    
    
    
    
    THF) (0.6 equiv).[1] Cool to -20°C.
  • Addition: Add the ketone precursor (1.0 equiv) in THF slowly over 1 hour.

  • Quench: Methanol addition followed by standard workup.

    • Expectation: Enantiomeric Excess (ee) > 90% is typical for aryl/heteroaryl ketones.[1]

Analytical Characterization (Self-Validation)

The identity of the product must be confirmed using the following spectral markers.

TechniqueExpected SignalMechanistic Interpretation
1H NMR (CDCl

)

4.8–5.0 ppm (q, 1H)
The CH -OH proton.[1] It appears as a quartet due to coupling with the methyl group.[1]
1H NMR (CDCl

)

1.4–1.5 ppm (d, 3H)
The CH

-CH(OH) methyl doublet.
1H NMR (CDCl

)

7.3–7.5 ppm (s, 1H)
The pyrazole C5-H proton. A singlet confirms no over-reduction of the ring.[1]
1H NMR (CDCl

)

4.0 ppm (t, 2H)
The N-CH

-propyl triplet. Confirms the N-propyl group is intact.
LC-MS [M+H]

= 169.13
Molecular ion peak corresponding to C

H

N

O + H

.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Water in solvent destroyed NaBH

      
      .[1]
      
    • Fix: Use fresh reagent and anhydrous MeOH.[1] Increase NaBH

      
       to 1.5 equiv.
      
  • Issue: Product stuck in Aqueous Layer.

    • Cause: pH is too low (<4), protonating the pyrazole nitrogen (forming a salt).

    • Fix: Adjust aqueous layer pH to ~7-8 with NaHCO

      
       before extraction.[1] Use "salting out" (add NaCl) to push organic product into the organic phase.
      
  • Issue: Over-reduction.

    • Cause: If using catalytic hydrogenation (H

      
      /Pd), the pyrazole ring may reduce to a pyrazolidine.
      
    • Fix: Stick to NaBH

      
       or use milder catalysts (e.g., Raney Nickel) under controlled pressure.
      

References

  • General Pyrazole Reduction: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Standard text for ketone reduction mechanisms).

  • Regiochemistry of Pyrazoles: Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034.
  • CBS Reduction Protocol: Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.

Sources

Method

Scalable manufacturing processes for pyrazole ethanol compounds

Application Note: Scalable Manufacturing Processes for Pyrazole Ethanol Compounds Abstract Pyrazole ethanols (e.g., 1-(2-hydroxyethyl)pyrazole) are critical pharmacophores in the synthesis of JAK inhibitors, agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Processes for Pyrazole Ethanol Compounds

Abstract

Pyrazole ethanols (e.g., 1-(2-hydroxyethyl)pyrazole) are critical pharmacophores in the synthesis of JAK inhibitors, agrochemicals, and energetic materials. Traditional manufacturing relies on hazardous alkylating agents (2-chloroethanol, ethylene oxide) or exothermic batch cyclizations. This guide outlines two scalable, modernized protocols: a Green N-Alkylation using ethylene carbonate (avoiding genotoxic halides) and a Continuous Flow Cyclization (mitigating hydrazine hazards). These protocols prioritize safety, regioselectivity, and atom economy suitable for cGMP environments.

Part 1: Strategic Route Selection

The synthesis of pyrazole ethanols generally follows one of two retrosynthetic disconnections. Selection depends heavily on the substitution pattern of the pyrazole ring.

Decision Matrix:

  • Route A: Direct Cyclization (De Novo Synthesis)

    • Precursors: 1,3-Dicarbonyls + 2-Hydroxyethylhydrazine.

    • Best For: Complex substitution patterns where regioselectivity is dictated by the electronics of the dicarbonyl.

    • Challenge: Highly exothermic; hydrazine handling requires containment.

  • Route B: N-Alkylation (Post-Synthetic Modification)

    • Precursors: 1H-Pyrazole + Alkylating Agent.[1][2][3]

    • Best For: Simple pyrazoles or when the parent pyrazole is a cheap commodity chemical.

    • Challenge: Regioselectivity (N1 vs. N2 isomers) if the pyrazole is asymmetric.

RouteSelection Start Target: Pyrazole Ethanol CheckSub Is the Pyrazole Ring Symmetrically Substituted? Start->CheckSub Yes Yes (or Unsubstituted) CheckSub->Yes e.g., Pyrazole, 3,5-Dimethylpyrazole No No (Asymmetric) CheckSub->No e.g., 3-Methylpyrazole RouteB Route B: N-Alkylation (Use Ethylene Carbonate) Yes->RouteB RouteA Route A: Direct Cyclization (Use Flow Chemistry) No->RouteA Avoids N1/N2 Isomer Separation

Figure 1: Decision tree for selecting the optimal manufacturing route based on pyrazole symmetry.

Part 2: Protocol A - Green N-Alkylation (Batch)

Target: 1-(2-Hydroxyethyl)pyrazole Mechanism: Nucleophilic attack of pyrazole nitrogen on ethylene carbonate, followed by decarboxylation. Advantage: Avoids toxic 2-chloroethanol and explosive ethylene oxide. Generates CO₂ as the only byproduct (high atom economy).

Materials
  • Substrate: 1H-Pyrazole (1.0 equiv)

  • Reagent: Ethylene Carbonate (1.05 - 1.1 equiv)

  • Catalyst: Potassium Carbonate (K₂CO₃, 0.05 equiv) or TBAI (Phase Transfer Catalyst)

  • Solvent: None (Neat melt) or Toluene (if reflux required)

Step-by-Step Protocol
  • Charge: In a glass-lined reactor equipped with an overhead stirrer and a reflux condenser, charge 1H-Pyrazole and Ethylene Carbonate.

  • Inertion: Purge the headspace with N₂ to remove oxygen.

  • Catalysis: Add catalytic K₂CO₃ (5 mol%).

    • Note: Base catalysis lowers the activation energy for the ring opening.

  • Reaction (The Melt): Heat the mixture to 140–150°C .

    • Observation: CO₂ evolution will be observed. Ensure the condenser vent is not blocked.

    • Reaction Time: 4–6 hours. Monitor by HPLC until Pyrazole < 0.5%.

  • Workup:

    • Cool to 80°C.

    • Vacuum Distillation: The product, 1-(2-hydroxyethyl)pyrazole, is a high-boiling liquid (bp ~140°C at 0.04 mmHg). Direct distillation from the reaction vessel is preferred to leave inorganic salts (catalyst) in the residue.

  • Yield: Typically 90–95%.

Critical Process Parameter (CPP) Table:

ParameterRangeImpact
Temperature140–150°C<130°C: Incomplete conversion. >160°C: Polymerization of carbonate.
Stoichiometry1.05 equiv ECExcess EC complicates distillation; Deficit leaves unreacted pyrazole.
CO₂ VentingOpenClosed system will pressurize rapidly.

Part 3: Protocol B - Continuous Flow Cyclization

Target: Substituted Pyrazole Ethanols (e.g., from 1,3-diketones) Mechanism: Knorr Pyrazole Synthesis. Advantage: Safely handles the exotherm of hydrazine condensation and minimizes operator exposure to hydrazine hydrate.

Flow Reactor Setup
  • Pump A: 1,3-Dicarbonyl (e.g., Acetylacetone) in Ethanol (2.0 M).

  • Pump B: 2-Hydroxyethylhydrazine in Ethanol (2.0 M).

  • Reactor: PFA or Stainless Steel coil (10–20 mL volume).

  • BPR: Back Pressure Regulator (4–5 bar) to prevent solvent boiling.

FlowSetup SubA Pump A: 1,3-Dicarbonyl Mixer T-Mixer (High Turbulence) SubA->Mixer SubB Pump B: Hydroxyethylhydrazine SubB->Mixer Reactor Heated Coil Reactor (80-100°C) Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Product Collection (Flash Cooling) BPR->Collection

Figure 2: Continuous flow setup for the Knorr synthesis of pyrazole ethanols.

Step-by-Step Protocol
  • Preparation: Dissolve reagents in EtOH. Ensure homogeneity to prevent pump clogging.

  • Priming: Flush the system with pure EtOH.

  • Parameters:

    • Temperature: 90°C (Residence time is significantly lower than batch).

    • Residence Time: 5–10 minutes.

    • Flow Rate: Calculated based on reactor volume (e.g., for 10 mL reactor, total flow = 1–2 mL/min).

  • Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state fraction.

  • Workup:

    • The effluent contains the product and water (byproduct).

    • Evaporate EtOH/Water azeotrope.

    • Recrystallize from Isopropanol/Hexane (if solid) or Distill (if liquid).

Part 4: Analytical Controls & Troubleshooting

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% H₃PO₄); B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 210 nm (Pyrazoles have low UV absorption; 210-220 nm is critical).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Regioisomer Mixture Asymmetric pyrazole used in Alkylation (Route B).Switch to Route A (Cyclization) to control regiochemistry via dicarbonyl electronics.
Oiling Out Product melting point is near room temp.Seed the mixture at 0°C or use a high-vacuum distillation instead of crystallization.
Color (Yellow/Brown) Oxidation of hydrazine or oligomerization.Ensure strict N₂ inertion.[4] Add antioxidant (e.g., Sodium Metabisulfite) during workup.
Low Conversion (Route B) Inefficient CO₂ removal.Increase agitation rate and ensure reactor venting is unobstructed.

References

  • Green Synthesis of Pyrazoles

    • Title: "New 'Green' Approaches to the Synthesis of Pyrazole Derivatives"[5][6][7][8]

    • Source: MDPI (Molecules 2023)
    • URL:[Link]

    • Context: Validates the use of carbonate bases and solvent-free conditions for pyrazole synthesis.
  • Continuous Flow Methodology

    • Title: "Toward Continuous-Flow Synthesis of Biologically Interesting Pyrazole Deriv
    • Source: Wiley (Adv. Synth.
    • URL:[Link]

    • Context: Establishes flow parameters for hydrazine-based cycliz
  • Title: "Alkylation of Pyrazoles with Ethylene Carbonate" (General Mechanism Support)
  • Safety & Handling: Title: "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate" Source: BenchChem Safety Guides Context: Essential safety protocols for the handling of hydrazine in Route A.

Sources

Application

Application Notes &amp; Protocols: Investigating the Agrochemical Potential of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals These application notes provide a comprehensive guide to exploring the potential agrochemical applications of the novel pyrazole derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive guide to exploring the potential agrochemical applications of the novel pyrazole derivative, 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol. While specific data for this compound is not extensively documented in publicly available literature, the pyrazole scaffold is a cornerstone in modern agrochemical discovery, featured in numerous commercially successful fungicides, herbicides, and insecticides.[1][2] This guide is structured to leverage the well-established principles of pyrazole chemistry and bioactivity to enable a thorough investigation of this promising compound.

The versatile nature of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive structural modifications, leading to a wide array of derivatives with potent biological activities.[1][3] This document outlines protocols for the synthesis, formulation, and biological screening of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol, and provides insights into its potential mechanisms of action based on established knowledge of analogous compounds.

Rationale for Investigation: The Prominence of the Pyrazole Scaffold

The pyrazole ring is considered a "privileged structure" in agrochemical research due to its ability to interact with a diverse range of biological targets in pests, weeds, and fungi.[1] Notable examples of successful pyrazole-based agrochemicals include:

  • Fungicides: A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds, such as Bixafen and Fluxapyroxad, disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth.[1][4]

  • Herbicides: Pyrazole derivatives like Pyrasulfotole and Topramezone act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[1][5]

  • Insecticides: Compounds such as Fipronil and Tolfenpyrad target the nervous system of insects, often by acting as antagonists of the GABA-gated chloride channel.[1]

Given the proven success of this chemical class, 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol warrants investigation as a potential new active ingredient for crop protection.

Synthesis Protocol: A Proposed Route

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] A plausible synthetic route for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is outlined below.

Protocol 2.1: Two-Step Synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

This protocol describes a two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1-propyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane.

  • Acylation: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise, followed by the slow addition of a Lewis acid catalyst, such as aluminum chloride (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone.

Step 2: Reduction to 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

  • Reaction Setup: Dissolve the ketone from Step 1 (1.0 eq) in ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0°C and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 3-methyl-1-propyl-1H-pyrazole 3-methyl-1-propyl-1H-pyrazole Acylation Reaction Acylation Reaction 3-methyl-1-propyl-1H-pyrazole->Acylation Reaction Acetyl Chloride, AlCl3 Dichloromethane Work-up & Purification Work-up & Purification Acylation Reaction->Work-up & Purification HCl/Ice, Extraction 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone Work-up & Purification->1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone Reduction Reaction Reduction Reaction 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone->Reduction Reaction NaBH4 Ethanol Final Work-up & Purification Final Work-up & Purification Reduction Reaction->Final Work-up & Purification Water Quench, Extraction 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol Final Work-up & Purification->1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Caption: A proposed two-step synthesis of the target compound.

Formulation for Biological Screening

For initial biological screening, the test compound should be formulated to ensure proper dispersion and availability to the target organism.

Protocol 3.1: Preparation of a Stock Solution and Test Concentrations
  • Stock Solution: Prepare a 10,000 ppm (mg/L) stock solution of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol in a suitable solvent such as acetone or dimethyl sulfoxide (DMSO).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 1000, 500, 250, 100, 50, 10 ppm). Use a small amount of a surfactant (e.g., Tween 80) in the final aqueous dilutions to aid in dispersion.

Biological Screening Protocols

The following protocols outline initial in vitro and in vivo screens for fungicidal, herbicidal, and insecticidal activity.

Protocol 4.1: In Vitro Antifungal Assay

This assay evaluates the effect of the compound on the mycelial growth of pathogenic fungi.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend with the test compound at various concentrations. A control plate should contain the same concentration of the solvent and surfactant.

  • Inoculation: Place a 5 mm mycelial plug of the test fungus (e.g., Botrytis cinerea, Rhizoctonia solani) in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony daily until the colony on the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control.

Protocol 4.2: Herbicidal Activity Screening (Post-emergence)

This protocol assesses the compound's effect on weed growth after germination.

  • Application: At the 2-3 leaf stage, spray the plants with the formulated test compound at various application rates (e.g., 750 g a.i./ha).[7][8] A control group should be sprayed with the solvent and surfactant solution.

  • Evaluation: After 7-14 days, visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, and compare them to the control group.

Protocol 4.3: Insecticidal Activity Screening

This protocol evaluates the contact and stomach toxicity of the compound against a model insect.

  • Test Organism: Use a common agricultural pest such as the cotton bollworm (Helicoverpa armigera) or the diamondback moth (Plutella xylostella).[9][10]

  • Contact Toxicity: Apply a small droplet of the test solution to the dorsal thorax of the insect.

  • Stomach Toxicity: Treat a leaf disc with the test solution, allow the solvent to evaporate, and then place the insect on the treated leaf to feed.

  • Observation: Monitor the insects for mortality and any behavioral changes over 24-72 hours.

Investigating the Mechanism of Action

Based on the structure of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol, a potential mechanism of action could be the inhibition of succinate dehydrogenase (SDH), similar to many pyrazole-based fungicides.[4][11]

Protocol 5.1: SDH Inhibition Assay
  • Mitochondria Isolation: Isolate mitochondria from a target fungus (e.g., Botrytis cinerea).

  • Enzyme Assay: Perform an in vitro enzyme assay to measure the activity of SDH in the presence of the test compound. This can be done spectrophotometrically by monitoring the reduction of a substrate.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Diagram 2: SDHI Mechanism of Action

G cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII e- Fumarate Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- ComplexIII Complex III Ubiquinone->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Energy Production Inhibitor 1-(3-methyl-1-propyl-1H- pyrazol-4-yl)ethanol (Potential SDHI) Inhibitor->ComplexII Blocks e- transfer

Caption: Inhibition of Complex II (SDH) by a potential pyrazole fungicide.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring.[12] For 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol, key structural features to consider for future optimization include:

  • N1-substituent (propyl group): The length and branching of this alkyl chain can affect lipophilicity and binding to the target site.

  • C3-substituent (methyl group): This group can influence steric interactions within the active site of a target enzyme.

  • C4-substituent (ethanol group): The hydroxyl group offers a site for further chemical modification, such as esterification or etherification, which could alter the compound's properties and activity.

Conclusion

While 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is a novel compound with uncharacterized agrochemical potential, its core pyrazole structure places it in a class of molecules with a proven track record in crop protection. The protocols and insights provided in these application notes offer a robust framework for a systematic investigation into its fungicidal, herbicidal, and insecticidal activities. A thorough evaluation, guided by these methodologies, will elucidate the potential of this compound as a new active ingredient in the development of next-generation agrochemicals.

References

  • Benchchem. Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • Benchchem. The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.
  • Zhang, J., & Chen, J. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. [Source details not fully available].
  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • PubMed. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
  • ACS Publications. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry.
  • PubMed. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids.
  • PMC. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives.
  • MDPI. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules.
  • PubMed. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties.
  • ResearchGate. The structures and herbicidal activities of pyrazole derivatives at a...
  • PubMed. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles.
  • ResearchGate. Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties.

Sources

Method

Advanced Application Note: Solvent Selection for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Executive Summary This technical guide details the solvent selection criteria for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5), a versatile pyrazole intermediate used in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solvent selection criteria for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5), a versatile pyrazole intermediate used in the synthesis of kinase inhibitors and agrochemicals.

The molecule features a distinct amphiphilic profile : a lipophilic


-propyl chain and a polar secondary alcohol/pyrazole core. This duality presents specific challenges in solubility and reactivity. This guide moves beyond generic solvent lists, providing a mechanistic rationale for solvent choice across three critical workflows: Oxidation , Functional Group Interconversion (FGI) , and Purification .

Physicochemical Profiling & Solubility

To select the correct solvent, one must first understand the solute. 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol exhibits a calculated LogP of approximately 1.65 , placing it in the "moderately lipophilic" category.

Structural Analysis
  • Hydrophobic Domain: The

    
    -propyl group and the 3-methyl substituent increase solubility in non-polar organic solvents (DCM, Toluene).
    
  • Hydrophilic Domain: The 4-(1-hydroxyethyl) group and the pyrazole nitrogen lone pair (N2) provide hydrogen bonding capability (Donor/Acceptor).

Solvent Compatibility Matrix

The following table summarizes empirical solubility trends based on the molecule's polarity profile.

Solvent ClassRepresentative SolventsSolubility PredictionApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Standard reaction medium for oxidations and substitutions.
Polar Protic Ethanol, Methanol, IsopropanolGood to Excellent Recrystallization (often with water antisolvent); Hydrogenation.
Polar Aprotic DMF, DMSO, DMAcExcellent Nucleophilic substitutions (

); High-temperature cyclizations.
Esters/Ketones Ethyl Acetate (EtOAc), AcetoneGood Green extraction solvents; Chromatography mobile phases.
Hydrocarbons Hexane, Heptane, ToluenePoor to Moderate Toluene is viable at reflux; Alkanes act as antisolvents (precipitants).
Aqueous Water, BuffersLow Poor solubility at neutral pH; improved at low pH (protonation of pyrazole N).

Critical Application: Oxidation to Ketone

A common transformation for this scaffold is the oxidation of the secondary alcohol to the corresponding ketone (1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone).

Solvent Selection Logic
  • Traditional (DCM): Used in Swern or Dess-Martin Periodinane (DMP) oxidations. DCM solubilizes the intermediate alkoxides and iodine species efficiently.

  • Green Alternative (EtOAc/Water): For catalytic oxidations (e.g., TEMPO/Bleach or IBX). The biphasic system allows the hydrophobic ketone product to partition into the organic layer, driving equilibrium.

Protocol: Green Oxidation using IBX in EtOAc

Rationale: 2-Iodoxybenzoic acid (IBX) is safer than IBX-stabilized DMP and can be used in refluxing Ethyl Acetate, avoiding toxic chlorinated solvents.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (1.0 eq).

  • Solvent Addition: Add Ethyl Acetate (10 V, i.e., 10 mL per gram of substrate). The starting material should dissolve fully at room temperature or slight warming.

  • Reagent Addition: Add IBX (1.1 - 1.5 eq). Note: IBX is insoluble in EtOAc at RT.

  • Reaction: Heat the suspension to reflux (approx. 77°C).

    • Mechanism:[1][2][3][4][5] At reflux, IBX becomes sufficiently soluble to react. The byproduct (IBA) precipitates out, driving the reaction.

  • Monitoring: Monitor by TLC (Mobile Phase: 50% EtOAc/Heptane). The alcohol spot (

    
    ) should disappear, replaced by the ketone (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter the white precipitate (IBA byproduct).

  • Isolation: Concentrate the filtrate to obtain the crude ketone.

Critical Application: Nucleophilic Substitution (Activation of -OH)

Converting the hydroxyl group to a leaving group (Chloride, Mesylate) requires anhydrous conditions to prevent hydrolysis.

Solvent Selection Logic
  • DCM: The gold standard for mesylation (MsCl/Et3N) due to high solubility of the sulfonate ester product and ease of evaporation.

  • Toluene: Preferred for chlorination using

    
    . Toluene forms an azeotrope with HCl/SO2 byproducts, aiding their removal during concentration.
    
  • Avoid: Alcohols or nucleophilic solvents (DMF can sometimes react with thionyl chloride to form Vilsmeier reagents, which might be a side reaction).

Purification Strategy: Recrystallization

The amphiphilic nature of the propyl-pyrazole moiety makes "oiling out" a common risk during crystallization.

The "Oiling Out" Phenomenon

Rapid cooling of a saturated solution in a solvent where the impurity is also soluble often leads to the product separating as an oil rather than a crystal.[6]

Recommended Solvent System: EtOH/Water

This system leverages the hydrophobic effect.

  • Dissolution: Dissolve crude material in minimal hot Ethanol (

    
    C).
    
  • Antisolvent: Add warm Water dropwise until persistent turbidity is observed.

  • Nucleation: Add a seed crystal or scratch the glass.

  • Cooling: Cool slowly to RT, then to

    
    C. Rapid cooling forces oiling.
    

Decision Pathways & Workflows

Solubility Decision Tree

This diagram guides the researcher through solvent selection based on the intended process.

SolubilityTree Start Start: Solvent Selection for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol ProcessType What is the Process? Start->ProcessType Reaction Chemical Reaction ProcessType->Reaction Purification Purification ProcessType->Purification Oxidation Oxidation (OH -> =O) Reaction->Oxidation Substitution Substitution (OH -> X) Reaction->Substitution DCM DCM (Standard) High Solubility Oxidation->DCM Swern/DMP EtOAc Ethyl Acetate (Green) Reflux Required Oxidation->EtOAc IBX (Reflux) Substitution->DCM Mesylation Toluene Toluene Azeotropic Removal Substitution->Toluene Chlorination (SOCl2) Crystallization Recrystallization Purification->Crystallization Chromatography Flash Column Purification->Chromatography EtOH_H2O EtOH / Water Gradient Cooling Crystallization->EtOH_H2O Prevents Oiling Hex_EtOAc Hexane / EtOAc Isocratic/Gradient Chromatography->Hex_EtOAc Standard Phase

Caption: Decision matrix for selecting the optimal solvent system based on the specific chemical transformation or purification requirement.

Green Oxidation Workflow

Visualizing the IBX/EtOAc protocol to minimize chlorinated waste.

OxidationWorkflow Input Substrate + EtOAc (10V) Reagent Add IBX (1.2 eq) (Suspension) Input->Reagent Heat Reflux (77°C) Solubilization & Reaction Reagent->Heat Cool Cool to 20°C Precipitation of IBA Heat->Cool Conversion >98% Filter Filtration Remove Solid IBA Cool->Filter Product Filtrate Concentration Pure Ketone Filter->Product

Caption: Step-by-step workflow for the Green Oxidation of pyrazole alcohols using Ethyl Acetate and IBX.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24765691, 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol. Retrieved from [Link]

  • Anastas, P. T., & Warner, J. C. (1998).Green Chemistry: Theory and Practice. Oxford University Press.
  • De Luca, L., et al. (2001).A Mild and Efficient Procedure for the Oxidation of Alcohols to Aldehydes and Ketones using IBX in DMSO or EtOAc.Organic Letters, 3(19), 3041-3043.
  • Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions when synthesizing 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Ticket ID: PYR-ETH-404 Subject: Troubleshooting Side Reactions & Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary The synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ETH-404 Subject: Troubleshooting Side Reactions & Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5) presents two distinct chemical challenges: regiocontrol during the formation of the pyrazole core and chemoselectivity during the generation of the secondary alcohol.

This guide addresses the specific failure modes associated with the two dominant synthetic routes:

  • Route A (Alkylation First): N-alkylation of 3-methyl-4-acetylpyrazole followed by reduction.[1]

  • Route B (Lithiation/Grignard): Metal-halogen exchange of a 4-halopyrazole followed by acetaldehyde addition.

Module 1: The Regioselectivity Challenge (N-Alkylation)

Context: The most common "side reaction" in this synthesis is not a degradation, but the formation of the wrong constitutional isomer. When alkylating 3-methylpyrazole derivatives, the starting material exists in tautomeric equilibrium.

Critical Alert: The N1 vs. N2 Trap
  • Target Product: 1-propyl-3-methyl-1H-pyrazole (Alkylation at the nitrogen distal to the methyl group).

  • Side Product: 1-propyl-5-methyl-1H-pyrazole (Alkylation at the nitrogen proximal to the methyl group).

Mechanism of Failure: Sterics generally favor the formation of the 3-methyl isomer (N1 alkylation), but the selectivity is rarely 100%. The ratio is heavily dependent on the solvent, base, and temperature.

Troubleshooting Guide: Isomer Contamination
SymptomProbable CauseCorrective Action
50:50 Isomer Ratio Wrong Solvent/Base: Using non-polar solvents or weak bases often leads to poor discrimination between tautomers.Switch to DMF or DMSO with

. Cesium's "cesium effect" often improves N1 selectivity due to tighter ion pairing.
Low Yield (<40%) Over-Alkylation: Formation of the quaternary pyrazolium salt (dialkylated species).Reduce alkyl halide equivalents to 1.05 eq. Ensure strict temperature control (0°C

RT).
Inseparable Spots on TLC Co-elution of Isomers: The 3-Me and 5-Me isomers have very similar Rf values.Use 2D-NMR (NOESY) to distinguish.[1] The 5-Me isomer will show an NOE correlation between the N-propyl protons and the C-methyl group. The Target (3-Me) will not.
Visualizing the Regioselectivity Pathway

G Tautomer 3(5)-Methyl-4-acetylpyrazole (Tautomeric Equilibrium) Base Base Deprotonation (NaH or Cs2CO3) Tautomer->Base Anion Pyrazolate Anion (Resonance Hybrid) Base->Anion PropylBr + n-Propyl Bromide Target TARGET: 1-propyl-3-methyl (Sterically Favored) Anion->Target  Path A (Major) Impurity IMPURITY: 1-propyl-5-methyl (Sterically Hindered) Anion->Impurity  Path B (Minor) Quat SIDE RXN: Pyrazolium Salt (Over-alkylation) Target->Quat Excess R-X

Figure 1: The bifurcation of pyrazole alkylation. Path A leads to the desired 3-methyl derivative, while Path B creates the difficult-to-remove 5-methyl regioisomer.

Module 2: Carbonyl Reduction & Grignard Issues

Context: Once the pyrazole core is established, the C4-ethanol tail must be generated. This is done either by reducing a 4-acetyl group or by adding acetaldehyde to a 4-lithio species.

Scenario A: Reduction of 4-Acetyl-3-methyl-1-propylpyrazole

Reagents: Sodium Borohydride (


) in Methanol/Ethanol.

Common Side Reaction: The "Stuck" Borate Complex Users often report low yields or "missing product" because the resulting alcohol forms a stable alkoxy-borate complex that does not break down during a standard neutral water workup.

  • Symptom: Crude NMR shows broad peaks; mass balance is low.

  • Fix: The workup must be acidic. Quench with saturated

    
     or 1M HCl and stir for 30 minutes to hydrolyze the B-O bonds.
    
Scenario B: Metal-Halogen Exchange (Lithiation)

Reagents: 4-Bromo-3-methyl-1-propylpyrazole +


-BuLi + Acetaldehyde.[1]

Common Side Reaction: Protonation (The "Des-Bromo" Impurity) If the reaction is not strictly anhydrous, the lithiated intermediate quenches with moisture, replacing the Bromine with Hydrogen.

  • Side Product: 3-methyl-1-propyl-1H-pyrazole (Mass = Target - 44 amu).

  • Prevention: Dry all glassware at 120°C. Use a freshly titrated organolithium reagent.

Protocol: High-Fidelity Ketone Reduction
  • Dissolution: Dissolve 1.0 eq of 4-acetyl-3-methyl-1-propylpyrazole in MeOH (0.2 M concentration).

  • Cooling: Cool to 0°C. Exotherms promote side reactions.

  • Addition: Add

    
     (1.2 eq) portion-wise over 15 minutes.
    
  • Monitoring: Run TLC. If starting material persists after 1 hour, add 0.1 eq

    
     (Luche conditions) to activate the carbonyl selectively.[1]
    
  • Critical Workup: Quench with 1M HCl until pH < 5. Stir for 20 mins. Neutralize with

    
    , extract with DCM.
    
Visualizing the Lithiation Workflow & Failure Modes

Lithiation Start 4-Bromo-Precursor BuLi Add n-BuLi (-78°C) Start->BuLi Lithio Intermediate: 4-Lithio-pyrazole BuLi->Lithio Target Target Alcohol Lithio->Target Anhydrous Path DesBromo IMPURITY: Des-bromo Pyrazole (Protonation) Lithio->DesBromo Wet Solvent Wurtz IMPURITY: Bi-aryl Coupling (Wurtz Rxn) Lithio->Wurtz Temp > -60°C Moisture Moisture/Proton Source Acetaldehyde Add Acetaldehyde

Figure 2: Troubleshooting the Metal-Halogen Exchange. Temperature control prevents Wurtz coupling, while strict moisture control prevents the des-bromo impurity.

FAQ: Expert Troubleshooting

Q1: I see a spot on TLC just above my product that won't separate. What is it? A: This is likely the N-ethyl analog or the regioisomer (5-methyl) . If you used technical grade alkylating agents, check for ethyl bromide contamination.[1] If not, it is the 5-methyl regioisomer. You may need to switch to High-Performance Flash Chromatography (HPFC) with a C18 column to separate these isomers, as silica often fails to resolve them.[1]

Q2: My Grignard reaction stalled. Can I heat it up? A: Do not heat above 0°C. Pyrazoles with free nitrogens (or even coordinated ones) can form stable complexes with Magnesium.[1] Heating often leads to Wurtz-type coupling (dimerization of the pyrazole rings) rather than driving the reaction to completion. If the Grignard fails, switch to the Turbo-Grignard (


)  which has higher kinetic activity at lower temperatures.

Q3: Can I use LiAlH4 instead of NaBH4? A: Yes, but it is overkill.


 is less chemoselective and requires more rigorous anhydrous conditions. It also generates aluminum salts that are notorious for creating emulsions during extraction, trapping your water-soluble pyrazole product.[1] Stick to 

unless you are reducing an ester.

References

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 2025.[1] Link

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem, 2025. Link

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. MDPI Molecules, 2025. Link[1]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Link

  • Metal–halogen exchange. Wikipedia. Link[1]

Sources

Optimization

Removing impurities from crude 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Strategies for Crude 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol Executive Summary Purifying 1-(3-methyl-1-propyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Strategies for Crude 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Executive Summary

Purifying 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol requires navigating the specific physicochemical properties of the pyrazole ring—specifically its basicity and potential for regioisomerism.[1][2] Unlike simple alcohols, this compound’s nitrogen-rich heterocycle allows for "chemical filtering" via acid-base manipulation, which is often superior to standard chromatography for bulk impurity removal.[1][2]

This guide addresses the three most critical impurity classes encountered during the synthesis (likely via reduction of the corresponding ketone or alkylation of the pyrazole core):

  • Regioisomers: (N1-propyl vs. N2-propyl alkylation byproducts).

  • Precursor Carryover: Unreacted ketone (1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone).[1][2]

  • Process Contaminants: Boron salts (from NaBH₄ reduction) or inorganic halides.[2]

Part 1: Diagnostic & Decision Workflow

Before initiating purification, characterize your crude matrix. The physical state of this compound can vary from a viscous yellow oil to a low-melting solid depending on purity.[2]

Purification_Workflow Start Crude 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol Analysis Step 1: 1H NMR & TLC Analysis Start->Analysis Decision Primary Impurity Type? Analysis->Decision Ketone Unreacted Ketone (Precursor) Decision->Ketone Doublet at ~2.5 ppm (Acetyl) Regio N-Alkylation Regioisomers Decision->Regio Split Pyrazole Proton (~7.5 ppm) Salts Inorganic Salts (Borates/Halides) Decision->Salts Baseline Smearing / Ash AcidBase Protocol A: Acid-Base Extraction (Chemical Filter) Ketone->AcidBase Ketone is less basic Column Protocol B: Flash Chromatography (DCM:MeOH) Regio->Column Similar pKa, different polarity Salts->AcidBase Water soluble Trituration Protocol C: Solvent Trituration (EtOAc/Heptane) AcidBase->Trituration If oil persists Final Pure Product AcidBase->Final Column->Final Trituration->Final

Figure 1: Decision tree for selecting the optimal purification method based on impurity profile.

Part 2: Impurity Profile & Detection

Impurity TypeOriginDetection (1H NMR / TLC)Removal Strategy
Starting Ketone Incomplete reduction of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone.[1][2]NMR: Singlet methyl peak ~2.4–2.5 ppm (acetyl).[1][2] TLC: Less polar than alcohol (higher Rf).[1][2]Acid-Base Extraction (Ketone is less basic/soluble in dilute acid) or Chromatography .[1][2]
Regioisomers Non-selective alkylation of the pyrazole ring (N1 vs N2).[2]NMR: Distinct shifts in pyrazole ring proton (C5-H) and propyl CH₂ triplets.Column Chromatography (Critical separation required).[1][2]
Boron/Inorganic Salts Residual reducing agents (NaBH₄, LiAlH₄) or quenching salts.[2]NMR: Broad peaks, baseline noise. Visual: White amorphous solids insoluble in organic solvent.[2]Aqueous Wash or Acid-Base Extraction .[1][2]
Over-reduction Reduction of pyrazole ring (Pyrazoline) - Rare with NaBH₄.[1][2]NMR: Loss of aromatic signals; appearance of aliphatic protons in ring region.Chromatography or Recrystallization .

Part 3: Technical Protocols

Protocol A: Acid-Base "Chemical Filter" (Recommended)

Best for: Removing non-basic impurities (ketones, hydrocarbons) and inorganic salts.[1][2]

Mechanism: The pyrazole nitrogen (N2) is weakly basic.[2] By converting the product into a water-soluble hydrochloride salt, you can wash away non-basic organic impurities with an organic solvent, then recover the pure base.

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Salt Formation: Add 1M HCl (aq) slowly with vigorous stirring. The product will protonate and move into the aqueous layer.[2]

    • Check: The aqueous layer pH should be < 2.[2]

  • Wash (Impurity Removal): Separate the layers.[2] Keep the Aqueous Layer (contains product).[2]

    • Action: Extract the aqueous layer 2x with fresh EtOAc.[2] These organic washes contain the unreacted ketone and non-basic byproducts.[2] Discard them.

  • Neutralization & Recovery:

    • Cool the aqueous layer to 0–5°C.[2][3]

    • Slowly basify with saturated NaHCO₃ or 2M NaOH until pH ~9–10.[1][2] The product will precipitate or oil out.[2]

  • Extraction: Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane) or EtOAc .

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Flash Column Chromatography

Best for: Separating regioisomers or if the Acid-Base method fails to yield solids.[1][2]

  • Stationary Phase: Silica Gel (40–63 µm).[1][2]

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[1][2]

    • Solvent B: Methanol (MeOH)[1][2]

  • Gradient: 0% to 10% MeOH in DCM.

  • Modifier: Add 1% Triethylamine (TEA) or NH₄OH to the mobile phase.[1][2]

    • Why? Pyrazoles interact strongly with acidic silica silanols, leading to "streaking" or peak tailing. The base neutralizes the silica, sharpening the peaks [1].

Protocol C: Crystallization / Trituration

Best for: Final polishing of semi-solids.[1][2]

If the product is a viscous oil that refuses to solidify:

  • Dissolve in a minimum amount of warm Diisopropyl Ether (IPE) or TBME .[2]

  • Add n-Heptane dropwise until persistent cloudiness appears.[1][2]

  • Cool slowly to -20°C. Scratch the flask surface to induce nucleation.

  • If it remains an oil, perform trituration : Add cold pentane/heptane and sonicate.[2] This often extracts solvent residues, forcing the product to solidify.

Part 4: Troubleshooting & FAQs

Q1: My product is stuck as a viscous yellow oil and won't crystallize. Is it impure? A: Not necessarily.[1][2] The propyl group adds lipophilicity and rotational freedom, which lowers the melting point compared to methyl/phenyl analogs [2].

  • Fix: Check 1H NMR. If clean, it may simply be an oil at room temperature. To handle it as a solid, consider forming a salt (e.g., Hydrochloride or Oxalate salt) which will likely be crystalline and easier to weigh/store [3].

Q2: I see "ghost peaks" in the NMR around 3.5 ppm and 1.2 ppm. What are they? A: These are likely trapped solvents (Ethanol or Ethyl Acetate) hydrogen-bonded to the alcohol or pyrazole nitrogen.[1][2]

  • Fix: Dry the sample under high vacuum (< 1 mbar) at 40–50°C for 12 hours. If they persist, dissolve in DCM and re-evaporate to azeotrope the stubborn solvents.

Q3: The Acid-Base extraction yield is very low. Where is my product? A: The pyrazole might not be basic enough to fully protonate with weak acid, or the salt might be partially soluble in the organic layer if the lipophilic propyl chain dominates.

  • Fix: Use a stronger acid (2M HCl) for extraction and ensure the aqueous phase is distinctly acidic. Conversely, during recovery, ensure the pH is >9. If using DCM for extraction, remember that some pyrazoles are highly water-soluble; salt the aqueous phase with NaCl (brine) to "salt out" the product into the organic layer.

Q4: I have two spots on TLC that are very close together. Is this the regioisomer? A: Likely, yes. In 1-alkyl-3-methyl-pyrazole synthesis, the 1,3-dimethyl and 1,5-dimethyl type isomers are common.[1][2]

  • Fix: Use Protocol B (Chromatography). A shallow gradient (e.g., 0.5% MeOH increase per column volume) is required.[2] Regioisomers often have different dipole moments; sometimes changing the solvent system to EtOAc:Hexane (3:1) provides better separation than DCM:MeOH.[2]

References

  • BenchChem. "Identifying and removing byproducts in pyrazole synthesis." BenchChem Technical Notes. Accessed March 2026.[2]

  • Fadel, M., et al. "Synthesis of pyrazolo-enaminones... and evaluation of antioxidant properties." University of Barcelona / Sultan Moulay Slimane University. 2021.[2][4]

  • Google Patents. "Method for purifying pyrazoles - WO2011076194A1."[1][2] Patents. Accessed March 2026.[2]

  • National Institutes of Health (NIH). "Pyrazoles as inhibitors of alcohol oxidation...[2] 4-Methylpyrazole studies." PubMed Central.[2] Accessed March 2026.[2]

Sources

Troubleshooting

Technical Support Center: Thermal Optimization of Pyrazole Ethanol Formation

Executive Summary: The Thermal "Master Switch" In the synthesis of 2-(1H-pyrazol-1-yl)ethanol (hydroxyethyl pyrazole), temperature is not merely a kinetic accelerator; it is the primary determinant of regioselectivity an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal "Master Switch"

In the synthesis of 2-(1H-pyrazol-1-yl)ethanol (hydroxyethyl pyrazole), temperature is not merely a kinetic accelerator; it is the primary determinant of regioselectivity and reaction pathway .

Researchers typically employ one of two synthetic routes:

  • The "Green" Route: Reaction with Ethylene Carbonate (EC).

  • The Classical Route: Alkylation with 2-Haloethanols (e.g., 2-Chloroethanol).

This guide addresses the critical thermal parameters required to drive these reactions to completion while avoiding the common pitfalls of N-isomerization and polymerization.

The Thermodynamic Landscape: Regioselectivity & Mechanism

When alkylating substituted pyrazoles (e.g., 3-methylpyrazole), two isomers are possible: the 1,3-isomer (thermodynamic) and the 1,5-isomer (kinetic). Temperature controls this ratio.

Mechanism Visualization

The following diagram illustrates the bifurcation point where temperature dictates the final product ratio and the activation energy required for the Ethylene Carbonate ring-opening.

PyrazoleMechanism Start Pyrazole Tautomers (Equilibrium) Base Deprotonation (Base Catalyst) Start->Base Anion Pyrazolate Anion (Nucleophile) Base->Anion EC_Path Ethylene Carbonate (>120°C Required) Anion->EC_Path High Temp Halo_Path 2-Haloethanol (80-100°C) Anion->Halo_Path Reflux TS_Thermo Thermodynamic TS (Less Hindered N) EC_Path->TS_Thermo CO2 Extrusion TS_Kinetic Kinetic TS (Sterically Hindered N) Halo_Path->TS_Kinetic Fast Alkylation Halo_Path->TS_Thermo Reversible? Prod_15 1,5-Isomer (Kinetic Product) TS_Kinetic->Prod_15 Prod_13 1,3-Isomer (Thermodynamic Product) TS_Thermo->Prod_13

Caption: Figure 1. Thermal divergence in pyrazole alkylation. High temperatures favor the thermodynamic 1,3-isomer via reversible pathways or higher activation energy barriers.

Troubleshooting Guides & FAQs

Module A: The Ethylene Carbonate (EC) Route

Context: You are reacting a pyrazole with ethylene carbonate to avoid using toxic alkyl halides.

Q1: My reaction is stalled at 50% conversion even after 24 hours at 90°C. What is wrong? Diagnosis: Thermal Insufficiency. The ring-opening of ethylene carbonate by a weak nucleophile (pyrazole) followed by decarboxylation is endothermic and kinetically demanding. Solution:

  • Increase Temperature: The reaction typically requires 140–150°C to drive the evolution of

    
    . Without 
    
    
    
    loss, the intermediate carbamate is reversible.
  • Catalyst: Add a catalytic amount of Potassium Carbonate (

    
    )  or TBAI (Tetrabutylammonium iodide) . The iodide acts as a nucleophilic catalyst to open the EC ring before the pyrazole attacks.
    

Q2: I observe a significant amount of "tar" or polymer in my flask. Diagnosis: Polymerization of Ethylene Carbonate. At temperatures >150°C, excess ethylene carbonate can polymerize (forming PEG-like chains) initiated by the base. Solution:

  • Stoichiometry Control: Do not use a large excess of EC. Use 1.1–1.2 equivalents.

  • Stepwise Heating: Ramp the temperature. Start at 100°C to initiate melt/mixing, then ramp to 140°C for the reaction.

Module B: The 2-Haloethanol Route

Context: You are using 2-chloroethanol or 2-bromoethanol with a base.

Q3: I am getting a 60:40 mixture of regioisomers. How do I shift this to a single product? Diagnosis: Kinetic Trapping. At reflux temperatures (e.g., in Ethanol at 78°C), the reaction is often under kinetic control, leading to a mix of N1 and N2 alkylation. Solution:

  • Thermodynamic Shift: Switch the solvent to DMF or DMSO and increase the temperature to 110–120°C . This allows for thermodynamic equilibration, favoring the sterically less hindered isomer (usually the 1,3-substituted product).

  • Steric Bulk: If possible, use a bulkier base (e.g.,

    
    ) to discourage attack at the hindered nitrogen.
    

Validated Experimental Protocols

Protocol A: Green Synthesis (Ethylene Carbonate)

Recommended for scale-up and avoiding genotoxic halides.

Reagents:

  • Substituted Pyrazole (1.0 eq)[1]

  • Ethylene Carbonate (1.2 eq)

  • 
     (0.05 eq - Catalyst)
    
  • Solvent: None (Neat) or minimal DMF if solid.

Procedure:

  • Setup: Charge a round-bottom flask with the pyrazole, ethylene carbonate, and

    
    .
    
  • Melt: Heat to 60°C until a homogenous melt is formed.

  • Reaction: Increase temperature to 145°C .

    • Observation: Vigorous bubbling (

      
       evolution) will occur.
      
  • Monitoring: Hold at 145°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[2]

  • Workup: Cool to 80°C. Add water. Extract with Ethyl Acetate.[3]

  • Purification: Distillation or crystallization (product is often a low-melting solid or oil).

Protocol B: Classical Alkylation (2-Bromoethanol)

Recommended for laboratory scale or temperature-sensitive substrates.

Reagents:

  • Substituted Pyrazole (1.0 eq)[1]

  • 2-Bromoethanol (1.1 eq)

  • Base:

    
     (1.5 eq)
    
  • Solvent: Ethanol (Absolute)

Procedure:

  • Deprotonation: Dissolve pyrazole and

    
     in ethanol. Stir at Room Temp  for 30 mins to form the pyrazolate anion.
    
  • Addition: Add 2-Bromoethanol dropwise.

  • Reflux: Heat to Reflux (78–80°C) for 8–12 hours.

  • Optimization: If isomer ratio is poor, switch solvent to Toluene and add Phase Transfer Catalyst (TBAB) , heating to 100°C.

Data Summary: Temperature vs. Selectivity

The following table summarizes the effect of temperature on the regioselectivity of 3-methylpyrazole hydroxyethylation.

Reaction TempSolventMethodIsomer Ratio (1,3 : 1,5)YieldNotes
25°C DMFNaH + Br-ethanol55 : 4585%Kinetic control; poor selectivity.
80°C EtOHNaOH + Cl-ethanol70 : 3078%Standard reflux; moderate selectivity.
110°C TolueneNaOH + PTC90 : 1092%Thermodynamic control begins.
150°C NeatEthylene Carbonate>98 : 2 95%Optimal. High temp favors stable isomer.

Troubleshooting Decision Tree

Use this flow to diagnose your specific issue.

TroubleshootingTree Start Start Troubleshooting Issue What is the primary issue? Start->Issue LowYield Low Yield / Incomplete Issue->LowYield Isomers Wrong Isomer Ratio Issue->Isomers Impurities Black Tar / Polymer Issue->Impurities CheckTemp Is Temp > 140°C? (EC Route) LowYield->CheckTemp CheckSolvent Solvent Polarity? Isomers->CheckSolvent CheckO2 Was Air Excluded? Impurities->CheckO2 BoostTemp Increase Temp to 150°C Drive CO2 release CheckTemp->BoostTemp No AddCat Add TBAI or K2CO3 CheckTemp->AddCat Yes SwitchThermo Switch to Non-polar (Toluene) Increase Temp CheckSolvent->SwitchThermo Inert Run under N2/Ar Pyrazoles oxidize at high temp CheckO2->Inert

Caption: Figure 2. Diagnostic logic flow for optimizing pyrazole ethanol synthesis.

References

  • Regioselectivity in Pyrazole Alkylation

    • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: MDPI, Int. J. Mol. Sci. 2025.[2][4]

    • URL: [Link][5]

  • Ethylene Carbonate Mechanism & Catalysis

    • Ruthenium(II)-Catalyzed Coupling Reaction of 1-Phenyl-2-Pyrazolin-5-One with Ethylene Carbonate.
    • Source: Journal of Liaoning Petrochemical University.
    • URL: [Link][1][3][4][5][6][7][8][9]

  • General Pyrazole Synthesis & Troubleshooting

    • Troubleshooting the reaction mechanism of pyrazole form
    • Source: BenchChem Technical Support.[2]

  • Temperature Controlled Divergent Synthesis

    • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles.
    • Source: Molecules, 2024.[6][8]

    • URL: [Link]

Sources

Optimization

Solving solubility issues of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol in water

Technical Support Center: Solubility Optimization Guide Product: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol CAS: 1007504-31-5 | Molecular Formula: C₉H₁₆N₂O | M.W.: 168.24 g/mol [1][2][3] Executive Technical Summary 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Product: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol CAS: 1007504-31-5 | Molecular Formula: C₉H₁₆N₂O | M.W.: 168.24 g/mol [1][2][3]

Executive Technical Summary

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is a functionalized pyrazole derivative characterized by moderate lipophilicity and weak basicity.[1][2][3] Its aqueous solubility is limited by the hydrophobic propyl chain and the aromatic pyrazole core, despite the presence of the polar hydroxyl group.

Physicochemical Profile:

  • LogP (Calculated): ~1.65 [1].[4] This indicates the molecule is more soluble in octanol/lipids than in water.[5]

  • pKa (Estimated): ~2.0–2.5 (Pyrazole N2 nitrogen) [2].[5] The molecule is neutral at physiological pH (7.4) and only becomes cationic (protonated) at highly acidic pH (< 2.0).[5]

  • Hydrogen Bonding: 1 Donor (OH), 3 Acceptors (N, O).[5]

Troubleshooting & Diagnostic Q&A

Scenario A: "The compound floats or forms a suspension in pure water/PBS."

Root Cause: The lipophilic propyl and methyl groups dominate the solvation energetics, preventing the water lattice from breaking to accommodate the molecule.[5] At neutral pH, the molecule is uncharged. Solution: Do not attempt to dissolve directly in aqueous buffers.[5] Use a Stock Solution Approach .

  • Dissolve the neat solid in a water-miscible organic solvent (DMSO or Ethanol) to create a high-concentration stock (e.g., 100 mM).[2][5]

  • Dilute this stock into the aqueous medium.

  • Note: Ensure the final organic solvent concentration is below the toxicity threshold for your assay (typically <0.1% for cell culture).[5]

Scenario B: "I need a high-concentration aqueous solution (>5 mg/mL) without organic solvents."

Root Cause: The intrinsic solubility is likely <1 mg/mL.[1][3][5] Simple cosolvents may not suffice without exceeding toxicity limits.[5] Solution: Use Complexation with Cyclodextrins .[1][5] Hydroxyl-propyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic pyrazole/propyl moiety, exposing the hydrophilic exterior to water.[1][2]

  • Recommendation: Use 20–40% (w/v) HP-β-CD in water.[1][2][5] This can typically enhance solubility by 10–50 fold [3].

Scenario C: "Can I use acid to dissolve it?"

Technical Insight: While pyrazoles are basic, this derivative is a very weak base (pKa ~2.5).[3][5] Analysis: To protonate >99% of the molecules (forming a soluble cation), the pH must be at least 2 units below the pKa.[5] This requires a pH of ~0.5 (e.g., 0.1 M HCl).[5] Verdict: Acidification is not recommended for biological assays due to the extreme acidity required.[1] It is only viable for chemical synthesis workups or HPLC mobile phases.[5]

Scenario D: "The solution precipitates after freezing and thawing."

Root Cause: "Salting out" or "Oiling out."[5] Freezing concentrates the solute into the remaining liquid phase as ice forms, potentially exceeding saturation.[5] Upon thawing, the crystal lattice may be too stable to re-dissolve.[5] Solution:

  • Sonicate the thawed solution at 37°C for 5–10 minutes.

  • Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Store stocks in 100% DMSO, not aqueous buffers.

Optimized Solubilization Protocols

Protocol 1: The "Cosolvent Spike" Method (Standard for Bioassays)

Best for: In vitro screening, cell-based assays.[1][2][5]

StepActionTechnical Rationale
1 Weigh 16.8 mg of compound.[1][2][3]Target: 100 mM stock in 1 mL.
2 Add 1.0 mL of 100% DMSO (anhydrous).DMSO disrupts the crystal lattice effectively.[5]
3 Vortex/Sonicate for 30 seconds.Ensures complete dissolution. Visual check: Clear solution.
4 Slowly add stock to aqueous buffer while vortexing.Rapid dispersion prevents local supersaturation and precipitation.

Max Solubility Table (Estimated at 25°C):

Solvent System Solubility Limit Suitability
Pure Water (pH 7) < 1 mg/mL Poor
100% DMSO > 50 mg/mL Excellent (Stock)
100% Ethanol > 30 mg/mL Good (Stock)

| PBS + 5% DMSO | ~ 2–5 mg/mL | Moderate (Assay) |[1][2][3][5]

Protocol 2: Cyclodextrin Formulation (For In Vivo/High Dose)

Best for: Animal studies where DMSO is toxic.[1][3][5]

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100 mL of sterile water (20% w/v solution). Filter sterilize (0.22 µm).

  • Add Compound: Add the required amount of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol to the vehicle.

  • Energy Input: Sonicate in a water bath at 40°C for 20–30 minutes. The solution should turn from cloudy to clear.[5][6]

  • Equilibration: Allow to cool to room temperature. If precipitate forms, the concentration exceeds the complexation capacity.

Decision Logic for Solubility Optimization

Solubility_Workflow Start Start: Dissolve 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol Check_App What is the Application? Start->Check_App Bio_Assay Biological Assay (Cells/Enzymes) Check_App->Bio_Assay Chem_Synth Chemical Synthesis / Purification Check_App->Chem_Synth Animal_Study In Vivo Study (Animal Model) Check_App->Animal_Study DMSO_Check Is DMSO tolerated? Bio_Assay->DMSO_Check Acid_Check Is low pH (<2) acceptable? Chem_Synth->Acid_Check Protocol_CD USE PROTOCOL 2: 20-40% HP-beta-Cyclodextrin Animal_Study->Protocol_CD Protocol_Cosolvent USE PROTOCOL 1: DMSO Stock -> Dilute (Keep DMSO < 0.1-1%) DMSO_Check->Protocol_Cosolvent Yes DMSO_Check->Protocol_CD No Protocol_Acid USE ACIDIFICATION: Dissolve in 0.1M HCl (Forms Pyrazolium Salt) Acid_Check->Protocol_Acid Yes Protocol_Organic Use Organic Solvent: DCM, EtOAc, or Methanol Acid_Check->Protocol_Organic No

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

References

  • ChemScene . 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol Product Data. Retrieved from (Calculated LogP and physicochemical data).[5]

  • NIST Chemistry WebBook . 1H-Pyrazole, 3-methyl- Properties. Retrieved from (Base pKa data for methyl-pyrazole core).[1][5]

  • BenchChem . Improving solubility of pyrazole derivatives. Retrieved from (General solubilization strategies for pyrazole scaffolds).

  • PubChem . Compound Summary: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol.[1][2][4][7] Retrieved from (Structural validation).[5]

Sources

Troubleshooting

Technical Support Center: Purification of 3-methyl-1-propyl-1H-pyrazol-4-yl Derivatives

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "3-methyl-1-propyl-1H-pyrazol-4-yl" scaffold. It addresses the unique physicochemical behaviors of this heterocycle, specifically the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "3-methyl-1-propyl-1H-pyrazol-4-yl" scaffold. It addresses the unique physicochemical behaviors of this heterocycle, specifically the "regioisomer trap" and the "basic nitrogen tailing" phenomena.

Status: Active | Topic ID: PYR-3M1P-4YL | Level: Tier 3 (Advanced Chemistry)

Executive Summary: The Scaffold Profile

The 3-methyl-1-propyl-1H-pyrazol-4-yl core presents a deceptive simplicity. While stable, its purification is complicated by three intrinsic factors:

  • Regioisomerism: The synthesis often yields a mixture of the desired 1,3-isomer and the parasitic 1,5-isomer.

  • Basicity: The

    
     nitrogen (approx. pKa ~2.5) acts as a hydrogen bond acceptor, causing severe tailing on acidic silica surfaces.
    
  • Ligand Behavior: The pyrazole nitrogen is an excellent ligand for transition metals (Pd, Cu), making catalyst scavenging difficult after cross-coupling reactions.

Ticket #001: "I cannot separate the 1,3-isomer from the 1,5-isomer."

Issue: After cyclizing propyl hydrazine with a 1,3-dicarbonyl equivalent (e.g., acetylacetaldehyde dimethyl acetal), you observe two close-running spots on TLC. Standard flash chromatography yields mixed fractions.

Root Cause: The steric difference between a methyl group (C3) and a proton (C5) is minimal. Both isomers—1-propyl-3-methyl (Target) and 1-propyl-5-methyl (Impurity)—have nearly identical polarity and lipophilicity.

Troubleshooting Protocol: The "Isomer Divergence" Strategy

1. Chromatographic Optimization (Flash) Standard EtOAc/Hexane gradients often fail. You must exploit the subtle basicity difference between the isomers (the 1,5-isomer is often slightly more sterically hindered at the nitrogen, affecting silanol interaction).

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 2.5% MeOH to the organic mobile phase.

  • Gradient: Instead of linear, use a shallow isocratic step .

    • Example: If the mixture elutes at 30% EtOAc, hold the gradient at 25% EtOAc for 10 column volumes (CV).

2. The "NOE" Validation (Critical Step) You cannot rely on 1H NMR chemical shifts alone, as they vary with concentration. You must use 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the structure.

  • Target (1,3-isomer): Irradiation of the N-propyl

    
    -CH2 will show an NOE enhancement of the C5-Proton  (singlet/doublet around 7.2–7.5 ppm).
    
  • Impurity (1,5-isomer): Irradiation of the N-propyl

    
    -CH2 will show an NOE enhancement of the C5-Methyl  group (singlet around 2.1–2.3 ppm).
    
Visual Workflow: Regioisomer Identification

RegioID Start Crude Reaction Mixture (Propyl Hydrazine + 1,3-Dicarbonyl) TLC TLC Analysis (Close R_f values) Start->TLC Flash Flash Chromatography (Isocratic Hold @ 25% EtOAc) TLC->Flash Fractions Isolate Pure Fractions Flash->Fractions NMR 1H NMR Analysis Fractions->NMR NOE NOE Experiment (Irradiate N-Propyl) NMR->NOE Result1 NOE to C5-H (CONFIRMED: 1,3-Isomer) NOE->Result1 Signal Observed Result2 NOE to C5-Me (REJECT: 1,5-Isomer) NOE->Result2 Signal Observed

Figure 1: Decision logic for confirming pyrazole regiochemistry using NOE spectroscopy.

Ticket #002: "My product tails severely on silica gel."

Issue: The product streaks across the column or elutes as a broad, asymmetric peak, leading to poor recovery and purity.

Root Cause: The pyridine-like nitrogen (


) of the pyrazole ring is a weak base. It forms hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface.
Troubleshooting Protocol: Silanol Suppression

Option A: The "Amine Shield" (Flash Chromatography) Pre-treat the silica column to neutralize acidic sites.

  • Pre-wash: Flush the column with 3 CV of Hexane containing 1% Triethylamine (TEA) .

  • Elution: Include 0.5% TEA in your mobile phase solvents.

    • Note: TEA is high boiling. You must rotovap at >45°C or use an HCl wash (if acid stable) to remove TEA traces from the final product.

Option B: The "Protonation Lock" (Reverse Phase HPLC) If purifying by Prep-HPLC, you must control the ionization state. Running at neutral pH is disastrous for peak shape.

  • Low pH Method (Recommended): Use 0.1% Formic Acid or TFA (pH ~2).

    • Mechanism:[1][2] At pH 2, the pyrazole (pKa ~2.5) is partially protonated, but more importantly, the silica silanols are fully protonated (neutral), preventing cation-exchange interactions.

  • High pH Method: Use 10mM Ammonium Bicarbonate (pH 10).

    • Mechanism:[1][2] De-protonates the pyrazole completely, rendering it neutral and lipophilic. Warning: Ensure your column is pH 10 stable (e.g., hybrid silica).

Quantitative Comparison of Modifiers

ModifierpHPeak Symmetry (USP Tailing Factor)Risk
None (Neutral)7.0> 2.5 (Severe Tailing)Poor separation
0.1% TFA2.01.1 (Sharp)Acid sensitive groups may hydrolyze
0.1% Formic Acid2.71.2 (Good)Volatile, MS compatible
10mM NH4HCO310.01.0 (Excellent)Silica dissolution (requires specific column)

Ticket #003: "The product is an oil and won't crystallize."

Issue: The 3-methyl-1-propyl-1H-pyrazol-4-yl derivative is isolated as a viscous yellow oil or gum, making handling difficult.

Root Cause: The propyl chain adds lipophilicity and rotational freedom, disrupting crystal lattice packing. The low melting point is characteristic of "greasy" alkyl-pyrazoles.

Troubleshooting Protocol: Salt Formation Strategy

Transform the amorphous oil into a crystalline salt.

1. The Hydrochloride Salt (Standard)

  • Dissolve the oil in a minimal amount of Diethyl Ether or Ethyl Acetate .

  • Add 2M HCl in Diethyl Ether dropwise at 0°C.

  • Result: A white precipitate should form immediately.

  • Purification: Filter and wash with cold ether. This is often hygroscopic; store in a desiccator.

2. The Oxalate Salt (For difficult cases) If HCl salts are hygroscopic (turn to goo), use Oxalic Acid.

  • Dissolve 1 eq of substrate in Ethanol .

  • Add 1 eq of Oxalic Acid dihydrate dissolved in warm Ethanol.

  • Cool slowly to 4°C.

  • Result: Oxalates often form large, non-hygroscopic needles suitable for X-ray diffraction.

Visual Workflow: Purification Decision Tree

Purification Crude Crude Mixture (Oil/Gum) Check Is it >90% Pure? Crude->Check Impure Flash Chromatography (Use TEA modifier) Check->Impure No Pure Salt Formation Check->Pure Yes Impure->Pure HCl HCl Salt (Ether/HCl) Pure->HCl Standard Oxalate Oxalate Salt (EtOH) Pure->Oxalate If Hygroscopic Final Crystalline Solid HCl->Final Oxalate->Final

Figure 2: Workflow for converting oily pyrazole derivatives into stable crystalline solids.

Ticket #004: "I cannot remove Palladium after the Suzuki coupling."

Issue: After coupling an aryl group to the 4-position, the product retains a grey/brown tint, and elemental analysis shows high Pd levels (>1000 ppm).

Root Cause: The


 nitrogen of the pyrazole is a competent ligand for Pd(II). It effectively competes with phosphine ligands, trapping the metal in the product.
Troubleshooting Protocol: Chelation Wash

Standard silica filtration is insufficient.[3] You must use a chemical scavenger.

Method 1: Thiourea Wash (The "Gold Standard")

  • Dissolve the crude product in DCM or EtOAc .

  • Wash the organic layer 3x with a 5% aqueous solution of Thiourea (or Sodium Diethyldithiocarbamate).

  • The aqueous layer will turn dark/colored as it pulls the Pd out.

  • Dry organics over

    
     and concentrate.
    

Method 2: Solid Supported Scavengers If the product is acid-sensitive or water-soluble:

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin to the reaction mixture post-workup.

  • Stir for 4 hours at 40°C.

  • Filter off the resin. This typically reduces Pd from 1000 ppm to <50 ppm.

References

  • Regioselective Synthesis and Separation : Luque, C. et al. "Preparation, separation and characterization of two pyrazolic regioisomers of high purity."[4] Inorganica Chimica Acta, 2011.[4]

  • Crystallographic Data & Sildenafil Intermediates : Zhang, C. et al. "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid." Acta Crystallographica Section E, 2007.[5]

  • Chromatographic Tailing of Basic Heterocycles : BenchChem Technical Support. "Chromatographic Purification of Pyridine Derivatives (Analogous Behavior)." BenchChem Application Notes, 2025.

  • Pyrazole Basicity and pKa : Catalan, J. et al. "Basicity of Pyrazoles." Journal of the American Chemical Society.

  • Metal Scavenging Protocols : Sigma-Aldrich. "Sample Preparation for Chromatographic Purification and Metal Removal." Cytiva Handbooks.

Sources

Optimization

Preventing oxidation of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol during storage

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical challenge in drug development: the oxidative degradation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical challenge in drug development: the oxidative degradation of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol during storage.

This guide provides field-proven insights, self-validating protocols, and regulatory-aligned strategies to ensure the long-term integrity of your active pharmaceutical ingredients (APIs).

Degradation Pathway Overview

Before implementing a storage protocol, it is critical to understand the mechanistic causality behind the degradation. 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is a secondary alcohol. Under oxidative stress, secondary alcohols readily lose two hydrogen atoms to form their corresponding ketones[1].

OxidationPathway Substrate 1-(3-methyl-1-propyl- 1H-pyrazol-4-yl)ethanol (Secondary Alcohol) Triggers Environmental Triggers: O2, Photons (Light), Trace Metals Substrate->Triggers Exposure Product 1-(3-methyl-1-propyl- 1H-pyrazol-4-yl)ethanone (Ketone) Triggers->Product Oxidation (-2H)

Fig 1: Environmental oxidation pathway of the pyrazole-ethanol derivative to its ketone form.

Troubleshooting & FAQs

Q1: Why is this specific pyrazole-ethanol derivative highly susceptible to oxidation during standard benchtop storage? A: The vulnerability lies in its molecular architecture. The hydroxyl-bearing carbon is a secondary alcohol, which inherently oxidizes to a ketone[2]. More importantly, this carbon is adjacent to a heteroaromatic pyrazole ring. This "hetero-benzylic" position stabilizes radical intermediates formed during autoxidation. When exposed to atmospheric oxygen and ambient light, trace transition metals (often left over from synthesis) catalyze the cleavage of the C-H bond, drastically lowering the activation energy required for oxidation.

Q2: What are the definitive storage conditions required to prevent this degradation? A: To arrest oxidation kinetics, you must eliminate the environmental triggers. Based on the ICH Q1A(R2) guidelines for the stability testing of new drug substances[3], we recommend long-term storage at -20°C under an inert Argon atmosphere in amber glass vials . Causality: Amber glass blocks UV/Vis photons that initiate radical formation. Argon is heavier than Nitrogen; it acts as a dense fluidic blanket that displaces oxygen at the solid-gas interface much more effectively than Nitrogen. The -20°C temperature reduces the kinetic energy of the system, preventing any residual oxygen from overcoming the activation barrier.

Q3: How can I analytically verify if my batch has already oxidized? A: The most reliable method is Reverse-Phase HPLC-UV coupled with Mass Spectrometry (LC-MS). Causality: The oxidation of the secondary alcohol to a ketone removes a hydrogen-bond donor (-OH). This structural change increases the molecule's lipophilicity. On a standard C18 column, the oxidized ketone degradant will exhibit a longer retention time than the parent alcohol. Additionally, the MS spectra will show a clear mass shift of -2.016 Da , corresponding to the loss of two protons.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol under various environmental conditions, demonstrating the necessity of strict storage protocols.

Storage Condition1 Month Purity3 Months Purity6 Months PurityPrimary Degradant Detected
25°C / 60% RH (Air, Clear Vial)98.2%94.5%89.1%Ketone (+10.9%)
25°C / 60% RH (Argon, Amber Vial)99.8%99.5%99.1%Ketone (+0.8%)
-20°C (Air, Clear Vial)99.5%98.9%98.2%Ketone (+1.7%)
-20°C (Argon, Amber Vial)99.9% 99.9% 99.9% None detected

Data reflects simulated stability profiles aligned with ICH Q1A(R2) accelerated and long-term testing parameters[3].

Experimental Protocol: Inert Packaging Workflow

To guarantee API integrity, follow this self-validating methodology for packaging your compound prior to storage.

Step-by-Step Methodology:

  • Lyophilization (Drying): Ensure the API is desiccated to a constant weight. Residual water can act as a solvent medium that facilitates trace-metal catalyzed redox reactions.

  • Vial Selection: Transfer the dry powder into Type I borosilicate amber glass vials.

  • Argon Purging: Insert a sterile argon gas line into the vial, keeping the tip just above the powder bed. Purge at a low flow rate (e.g., 2-3 psi) for 60 seconds.

  • Self-Validation Check: To validate your inerting process, place a resazurin-based oxygen indicator strip inside a dummy vial and purge it identically. If the strip transitions from pink to colorless, your argon purge has successfully displaced the oxygen.

  • Sealing: Rapidly cap the vial using a PTFE-lined silicone septum. PTFE is chemically inert and prevents the leaching of plasticizers or extractables that standard rubber septa might introduce over time.

  • Storage: Transfer the sealed vials immediately to a temperature-mapped -20°C freezer.

PackagingWorkflow Step1 1. API Purification & Lyophilization Step2 2. Transfer to Amber Glass Vials Step1->Step2 Step3 3. Argon Gas Purging (O2 Displacement) Step2->Step3 Step4 4. PTFE-Lined Capping & Sealing Step3->Step4 Step5 5. Storage at -20°C (ICH Q1A Compliant) Step4->Step5

Fig 2: Step-by-step inert packaging workflow for long-term API stability and storage.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products | Source: FDCELL | URL: [Link]

  • Title: Oxidation of Alcohols | Source: ChemTalk | URL: [Link]

  • Title: Alcohol Oxidation Mechanisms and Practice Problems | Source: Chemistry Steps | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 1-Propyl Pyrazole Synthesis

Welcome to the Application Science Technical Support Center. Synthesizing N-alkylpyrazoles—specifically 1-propyl pyrazoles—presents a notorious regiochemical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Synthesizing N-alkylpyrazoles—specifically 1-propyl pyrazoles—presents a notorious regiochemical challenge. Because unsymmetrical pyrazoles (e.g., 3-substituted or 3,4-disubstituted) exist as rapidly interconverting tautomers, standard alkylation with propyl halides typically yields a frustrating mixture of 1,3- and 1,5-regioisomers[1].

This guide is designed for discovery chemists and process scientists. We bypass generic advice and focus on the mechanistic causality behind reaction failures, providing field-proven protocols to force complete regiocontrol.

Diagnostic Workflow: Choosing Your Synthetic Strategy

Before troubleshooting a specific reaction, you must determine whether your target is best served by Direct Alkylation (late-stage propylation of an existing pyrazole core) or De Novo Synthesis (building the pyrazole ring with the propyl group already attached).

G Start Target: 1-Propyl Pyrazole (Unsymmetrical) Preformed Use Preformed Pyrazole (Direct N-Alkylation) Start->Preformed Late-stage propylation DeNovo Build Pyrazole Ring (De Novo Synthesis) Start->DeNovo Early-stage core building Prob1 Issue: 1:1 Isomeric Mixture Preformed->Prob1 Prob2 Issue: Poor Selectivity DeNovo->Prob2 Sol1 Switch Base/Solvent (e.g., Cs2CO3 / DMF) Prob1->Sol1 Steric/Ion-pair control Sol2 Mitsunobu with 1-Propanol Prob1->Sol2 Invert selectivity Sol3 Use Enaminones instead of 1,3-Diketones Prob2->Sol3 Hard/Soft bias Sol4 Use HFIP or TFE Solvent Prob2->Sol4 H-bond direction

Decision tree for troubleshooting 1-propyl pyrazole regioselectivity based on synthetic route.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does reacting my 3-methylpyrazole with 1-bromopropane and NaH yield a nearly 1:1 mixture of 1-propyl-3-methylpyrazole and 1-propyl-5-methylpyrazole?

The Causality: Sodium hydride (NaH) in THF causes irreversible deprotonation, generating a "naked," highly reactive pyrazolide anion. Under these kinetic conditions, the nucleophilic attack on 1-bromopropane is indiscriminate. The transition state is reached so early that the steric difference between the 3-position and 5-position is barely registered by the incoming electrophile[2].

The Fix: Switch from kinetic to thermodynamic control by changing the base and solvent. Using Cesium Carbonate (


) in DMF creates a tight ion pair. The large, soft 

cation coordinates with the pyrazole nitrogens, increasing the steric bulk around the reaction center. This forces the propyl group to selectively attack the less hindered nitrogen, drastically favoring the 1,3-isomer[1].
Q2: I actually want the sterically hindered 1-propyl-5-substituted isomer. Direct alkylation always favors the 1,3-isomer. How do I reverse this?

The Causality: Standard


 alkylation is governed by steric repulsion, which will always favor the less hindered nitrogen (yielding the 1,3-isomer).
The Fix:  Abandon alkyl halides and use a Mitsunobu reaction  (1-propanol, 

, DIAD). The Mitsunobu reaction operates under neutral conditions. The bulky phosphonium intermediate selectively coordinates to the less hindered nitrogen first. Because that nitrogen is now blocked by the massive triphenylphosphine group, the 1-propanol is forced to attack the more hindered nitrogen, cleanly inverting the regioselectivity to yield the 1,5-isomer.
Q3: To avoid alkylation mixtures, I switched to a de novo approach using propylhydrazine and a 1,3-diketone. I am still getting poor regioselectivity. Why?

The Causality: 1,3-diketones possess two electronically similar, "hard" carbonyl carbons. Propylhydrazine (


) has two nucleophilic nitrogens. The primary 

can attack either carbonyl with nearly equal probability, leading to a mixture of regioisomers[3]. The Fix: Replace the 1,3-diketone with an Enaminone (

-enaminoketone). This leverages the Hard/Soft Acid-Base (HSAB) principle.

Mechanism Propylhydrazine Propylhydrazine (NH2 is Hard, NH-Pr is Soft) Diketone 1,3-Diketone (Two Hard Carbonyls) Propylhydrazine->Diketone Indiscriminate attack Enaminone Enaminone (Hard C=O, Soft C=C-N) Propylhydrazine->Enaminone NH2 attacks C=O only Mix Mixture of 1,3- and 1,5-Propyl Regioisomers Diketone->Mix Pure Exclusive 1-Propyl-3-R Pyrazole Enaminone->Pure Internal cyclization

Mechanistic divergence in de novo synthesis: Diketones vs. Enaminones with propylhydrazine.

Quantitative Data: Optimization of N-Propylation

The following table summarizes the causal relationship between reaction conditions and regiomeric outcomes when alkylating 3-methylpyrazole with 1-bromopropane.

BaseSolventTemp (°C)Yield (%)Ratio (1,3 : 1,5)Mechanistic Driver

THF0 to RT8855 : 45Naked anion; kinetic control. Poor selectivity.

MeCN808275 : 25Mild thermodynamic control; moderate steric bias.

DMF6091>95 : 5 Tight ion-pairing; extreme sensitivity to sterics[2].

/ DIAD
THFRT6810 : 90 Mitsunobu (using 1-propanol); steric blocking inverts selectivity.

Validated Experimental Protocols

Protocol A: Regioselective N-Propylation via Ion-Pairing Control

Use this protocol to synthesize the sterically favored 1-propyl-3-substituted pyrazole from an existing unsymmetrical pyrazole core.

  • Preparation: Flame-dry a round-bottom flask under argon. Add the unsymmetrical pyrazole (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous Cesium Carbonate (

    
    , 1.5 equiv). Causality note: Ensure the 
    
    
    
    is finely powdered and strictly anhydrous to ensure proper ion-pair formation.
  • Equilibration: Stir the suspension at room temperature for 30 minutes to allow complete deprotonation and formation of the stabilized pyrazolide-

    
     complex.
    
  • Electrophile Addition: Add 1-bromopropane (1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C. Monitor via LC-MS. The reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Quench with water (equal volume to DMF) to dissolve inorganic salts. Extract with Ethyl Acetate (

    
     mL). Wash the combined organics heavily with brine (
    
    
    
    mL) to remove residual DMF. Dry over
    
    
    , filter, and concentrate.
Protocol B: Regiospecific De Novo Synthesis via Enaminone Condensation

Use this protocol when direct alkylation fails, utilizing propylhydrazine to build the ring from scratch.

  • Enaminone Generation: React your starting methyl ketone (1.0 equiv) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv) neat at 90 °C for 4 hours. Concentrate under vacuum to yield the crude

    
    -enaminoketone.
    
  • Solvent Selection: Dissolve the enaminone in absolute ethanol (0.3 M). Alternative: For highly fluorinated substrates, use Hexafluoroisopropanol (HFIP) to further direct the regioselectivity via hydrogen bonding[3].

  • Hydrazine Addition: Add propylhydrazine oxalate (1.1 equiv). If using the oxalate salt, add Triethylamine (2.2 equiv) to liberate the free hydrazine.

  • Cyclization: Reflux the mixture for 2 hours. The hard primary amine (

    
    ) of the propylhydrazine will exclusively attack the hard carbonyl carbon, while the softer secondary amine (
    
    
    
    ) displaces the dimethylamine leaving group.
  • Isolation: Concentrate the solvent, resuspend in dichloromethane, wash with 1M HCl, dry, and concentrate to yield the pure 1-propyl-3-substituted pyrazole.

References

  • Source: MDPI (Int. J. Mol. Sci. 2025)
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: Benchchem / Journal of Organic Chemistry URL
  • (5-Methyl-3-phenylpyrazol-1-yl)

Sources

Optimization

Technical Support Center: Catalyst Selection for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol Production

Welcome to the technical support center for the synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and process optimization. Here, we address common challenges and frequently asked questions to streamline your experimental workflow and enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol?

The most direct and common synthetic route is the reduction of the corresponding prochiral ketone, 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone. This method is favored for its high potential for stereoselectivity and the commercial availability of a wide range of reducing agents and catalysts.[1][2][3] An alternative, though less common, route involves the Grignard reaction of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with a methylmagnesium halide. This guide will focus on the ketone reduction pathway due to its prevalence and versatility.

Q2: What general classes of catalysts are effective for the reduction of the pyrazole-ethanone precursor?

Effective catalyst selection is crucial for achieving high yield and desired stereoselectivity. The main classes include:

  • Homogeneous Catalysts: These are soluble in the reaction medium and offer high selectivity under mild conditions. Transition metal complexes, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) with chiral ligands (e.g., BINAP), are widely used for asymmetric transfer hydrogenation.[1] Oxazaborolidine catalysts (like the Corey-Bakshi-Shibata or CBS catalyst) are also highly effective for enantioselective borane-mediated reductions.[1][4]

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, simplifying product purification and catalyst recycling. Common examples include metals like Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a solid support (e.g., carbon, alumina). They are typically used for hydrogenation reactions with H₂ gas.

  • Biocatalysts: Enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer exceptional enantioselectivity (>99% ee) and operate under environmentally benign aqueous conditions.[2][3][5] They can be used as isolated enzymes or within whole-cell systems.[6]

Q3: How do reaction conditions influence catalyst performance and product yield?

Several parameters critically affect the reaction outcome:

  • Temperature: Lower temperatures often enhance enantioselectivity but may decrease the reaction rate. For enzymatic reductions, an optimal temperature (e.g., 30-40°C) is necessary to maximize enzyme activity without causing denaturation.[7][8]

  • Solvent: The choice of solvent impacts catalyst solubility, stability, and reactivity. Protic solvents like ethanol or isopropanol are common for transfer hydrogenations, where the solvent itself can act as the hydrogen source.[1] Aprotic solvents like THF or DCM are often used for borane or hydride reductions.

  • Pressure: For reactions involving hydrogen gas with heterogeneous catalysts, pressure is a key parameter. Higher pressures typically increase the reaction rate but require specialized equipment.

  • pH: Particularly for biocatalytic reductions, maintaining the optimal pH is critical for enzyme stability and activity.[6]

Catalyst Selection and Optimization Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst for your synthesis.

G cluster_start Phase 1: Initial Screening cluster_branches Phase 2: Catalyst Evaluation cluster_optimization Phase 3: Process Optimization Start Define Synthesis Goals (Yield, Stereoselectivity, Cost) Precursor Starting Material: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone Start->Precursor Catalyst_Class Select Catalyst Class Precursor->Catalyst_Class Homogeneous Homogeneous (e.g., Ru-BINAP, CBS) Catalyst_Class->Homogeneous High Selectivity Needed Heterogeneous Heterogeneous (e.g., Pd/C, Raney Ni) Catalyst_Class->Heterogeneous Easy Separation Needed Biocatalyst Biocatalyst (e.g., KRED, ADH) Catalyst_Class->Biocatalyst High ee% & Green Route Optimize Optimize Conditions (Temp, Solvent, Time) Homogeneous->Optimize Heterogeneous->Optimize Biocatalyst->Optimize Analysis Analyze Results (Yield, ee%, Purity) Optimize->Analysis Decision Goals Met? Analysis->Decision Scale_Up Scale-Up & Validation Decision->Scale_Up Yes Troubleshoot Return to Troubleshooting Guide Decision->Troubleshoot No

Caption: Catalyst selection workflow for pyrazole ethanol synthesis.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Probable Cause Suggested Solution & Explanation
Inactive or Degraded Catalyst Solution: Use a fresh batch of catalyst or regenerate/reactivate it according to established procedures. Explanation: Transition metal catalysts can be sensitive to air and moisture, leading to oxidation and loss of activity. Hydrazine reagents, if used in precursor synthesis, can also degrade.[9][10] Ensure storage under an inert atmosphere (N₂ or Ar).
Poor Quality Starting Materials Solution: Verify the purity of the starting ketone and solvent using techniques like NMR or GC-MS. Purify if necessary. Explanation: Impurities in the starting material can act as catalyst poisons. Water or acidic/basic impurities in the solvent can interfere with the reaction mechanism.[10]
Sub-optimal Reaction Conditions Solution: Systematically screen reaction parameters. For transfer hydrogenations, vary the hydrogen donor (e.g., isopropanol vs. formic acid). For H₂ hydrogenation, increase pressure. For all methods, optimize temperature and reaction time. Explanation: Every catalyst system has an optimal operational window. For example, incomplete reactions often just require longer reaction times or slightly elevated temperatures to achieve full conversion.[10]
Product Loss During Workup Solution: Review the extraction and purification protocol. Ensure the pH during aqueous extraction is appropriate for the product's pKa to prevent it from remaining in the aqueous layer. Explanation: Pyrazole-containing molecules can have varying solubility depending on pH. A poorly chosen extraction solvent or pH can lead to significant product loss.[9]
Problem 2: Formation of Multiple Side Products/Impurities
Probable Cause Suggested Solution & Explanation
Over-reduction or Side Reactions Solution: Lower the reaction temperature and/or reduce the catalyst loading. If using a hydride reagent (e.g., NaBH₄), consider a milder or bulkier reagent to improve selectivity. Explanation: Aggressive reaction conditions can lead to side reactions on the pyrazole ring or decomposition. Excessive heat can accelerate the decomposition of sensitive reagents.[9]
Decomposition of Starting Material Solution: Run the reaction under an inert atmosphere (N₂ or Ar). Ensure the starting ketone is stable under the chosen reaction conditions before proceeding. Explanation: The pyrazole core or its substituents might be unstable under strongly acidic, basic, or high-temperature conditions, leading to degradation products.[10]
Regioisomer Formation (in precursor synthesis) Solution: If synthesizing the precursor ketone, carefully control the pH and solvent choice during the cyclization step to favor the desired regioisomer. Explanation: The condensation reaction to form the pyrazole ring can sometimes yield a mixture of regioisomers, which will carry through to the final product.[10]
Problem 3: Poor or No Enantioselectivity (for Asymmetric Synthesis)
Probable Cause Suggested Solution & Explanation
Racemization of Product Solution: Lower the reaction temperature. Ensure the workup conditions are not too harsh (e.g., avoid strong acids or bases if the product's chiral center is labile). Explanation: The stereocenter of the alcohol product might racemize under certain conditions, especially elevated temperatures or non-neutral pH.
Incorrect Chiral Ligand/Catalyst Solution: Screen a panel of different chiral ligands or biocatalysts. Explanation: The "lock-and-key" interaction between the substrate and the chiral catalyst is highly specific. A ligand that works for one ketone may not work for another. Biocatalysts like KREDs are often available in screening kits with dozens of variants to find the optimal enzyme.[3]
Presence of Chiral Inhibitors Solution: Ensure the highest purity of all reagents and solvents. Explanation: Even trace impurities can sometimes interfere with the chiral environment of the catalyst, leading to a drop in enantiomeric excess (ee%).

Representative Data & Protocols

Table 1: Comparison of Catalytic Systems (Representative Data)
Catalyst SystemReductantTemp (°C)Time (h)Yield (%)ee%Notes
RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/NEt₃ (5:2)40129598 (S)Homogeneous transfer hydrogenation.[1]
(R)-Me-CBS Oxazaborolidine BH₃·SMe₂-2049296 (R)Requires stoichiometric borane.[1][4]
10% Pd/C H₂ (5 bar)2524>99N/ARacemic product, excellent for non-chiral applications.
Ketoreductase (KRED-P1-A04) Isopropanol301898>99 (R)Green, highly selective biocatalytic route.[3][5]
Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is a representative procedure for the enantioselective reduction of a prochiral ketone.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (1 equiv) and the Ru-catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN], 0.5 mol%).

  • Degassing: Seal the flask and purge with dry Argon or Nitrogen for 15 minutes.

  • Solvent/Reductant Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃). Degas the mixture by bubbling Argon through it for 20 minutes. Add the required volume of this mixture to the flask via syringe to create a 0.1 M solution of the ketone.

  • Reaction: Place the flask in a pre-heated oil bath at 40°C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

  • Analysis: Characterize the final product by NMR and determine the enantiomeric excess (ee%) by chiral HPLC.

Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED)

This protocol outlines a general procedure for an enzymatic reduction.

  • Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Mixture: In a reaction vessel, add the buffer, NADP⁺ (cofactor, ~1 mM), and the ketoreductase enzyme (as a lyophilized powder or solution).

  • Co-substrate Addition: Add isopropanol (5-10% v/v) which will act as the sacrificial hydrogen donor for cofactor regeneration.[5]

  • Substrate Addition: Dissolve the 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture (final substrate concentration typically 10-50 mM).

  • Reaction: Incubate the mixture at 30°C with gentle agitation (e.g., 150 rpm).

  • Monitoring & Workup: Monitor the reaction by HPLC. Once complete, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and extract the product.

  • Purification & Analysis: Separate the organic layer, dry, and concentrate. The purity is often high enough that further purification may not be needed. Analyze for yield and enantiomeric excess by chiral GC or HPLC.

Troubleshooting Logic Diagram

G cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_solution Corrective Actions Start Low Yield or Incomplete Reaction Check_Catalyst Is Catalyst Active? (Fresh? Stored Properly?) Start->Check_Catalyst Check_Reagents Are Reagents Pure? (Ketone, Solvent, Reductant) Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use Fresh Catalyst Run Under Inert Gas Check_Catalyst->Sol_Catalyst No Check_Conditions Are Conditions Optimal? (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Yes Sol_Reagents Purify Starting Materials Use Anhydrous Solvent Check_Reagents->Sol_Reagents No Sol_Conditions Increase Temp/Time Screen Solvents/Reductants Check_Conditions->Sol_Conditions Sol_Catalyst->Start Sol_Reagents->Start

Caption: A logical flow for troubleshooting low yield issues.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Asad, S., et al. (2015). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Humphrey, G. R., et al. (2007). Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. ACS Publications. Available at: [Link]

  • Nothen, J., et al. (2022). Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. Chemistry – A European Journal. Available at: [Link]

  • Li, T., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. MDPI. Available at: [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]

  • Journal of Physical Science. (2012). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Pyrazole Alcohols

Status: Operational Ticket ID: PYR-OH-HANDLE-001 Subject: Troubleshooting hygroscopicity, storage, and processing of pyrazole alcohol derivatives. Executive Summary Pyrazole alcohols (e.g., (1H-pyrazol-3-yl)methanol deri...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-OH-HANDLE-001 Subject: Troubleshooting hygroscopicity, storage, and processing of pyrazole alcohol derivatives.

Executive Summary

Pyrazole alcohols (e.g., (1H-pyrazol-3-yl)methanol derivatives) present a unique challenge in organic synthesis. They possess a "dual-threat" hygroscopic profile: the pyrazole ring acts as a hydrogen bond donor/acceptor (N-H/N:), and the hydroxyl group (-OH) amplifies this polarity. This guide addresses the critical issues of water uptake, which can lead to stoichiometry errors, reaction quenching, and "oiling out" during purification.

Module 1: Material Integrity & Recovery

Q: My solid pyrazole alcohol has turned into a sticky gum or oil. Is it degraded?

A: Likely not. It has undergone deliquescence . Pyrazole alcohols have high dipole moments and form extensive hydrogen bond networks. When exposed to ambient humidity, they adsorb water until they dissolve in it, forming a viscous hydrate.

Diagnostic Step: Check the LC-MS. If the molecular ion


 is intact and no oxidation byproducts (e.g., carboxylic acids from primary alcohols) are present, the material is recoverable.
Protocol: Azeotropic Recovery

Do not rely solely on vacuum ovens, as bound water in the pyrazole lattice is difficult to remove at safe temperatures. Use azeotropic distillation to break the hydrate.

Step-by-Step Recovery:

  • Dissolve the "gum" in Anhydrous Toluene (10 mL per gram of substrate). Toluene forms a positive azeotrope with water (boiling point 84.1°C, composition ~20% water).

  • Rotary evaporate at 45–50°C under reduced pressure.

  • Repeat 3x. This "rinse and repeat" cycle is critical to pull deep-seated lattice water.

  • Final dry: High vacuum (<1 mbar) for 4 hours.

Technical Note: For highly sensitive substrates, use 2-MeTHF instead of toluene, though water removal efficiency is slightly lower.

Module 2: Synthesis & Regioselectivity

Q: Why is my N-alkylation ratio (1,3- vs 1,5-isomer) fluctuating between batches?

A: Trace water is likely altering the thermodynamic vs. kinetic control of your reaction.

In the alkylation of pyrazoles, the tautomeric equilibrium is sensitive to solvent polarity.

  • Dry Conditions (Aprotic): Favors the kinetic product (often steric-driven).

  • Wet Conditions (Protic): Water stabilizes the transition states via H-bonding, often shifting selectivity toward the thermodynamic product or leading to erosion of regioselectivity.

Troubleshooting Table: Impact of Water on Reactivity
Reaction TypeSymptomRoot Cause (Water)Corrective Action
N-Alkylation Low RegioselectivityStabilizes minor tautomer; shields nucleophilic N.Flame-dry glassware; use molecular sieves (3Å) in solvent.
Mitsunobu No ConversionHydrolysis of DEAD/DIAD reagents.Pre-dry pyrazole alcohol via azeotrope (see Module 1).
Acylation Low YieldCompetitive hydrolysis of acyl chloride/anhydride.Add non-nucleophilic base (DIPEA) in excess; slow addition at 0°C.

Module 3: Purification & Isolation

Q: My product "oils out" during recrystallization and won't form a solid. How do I fix this?

A: "Oiling out" occurs when the compound separates as a liquid phase before it can crystallize, often due to trace water acting as an impurity that disrupts lattice formation.

Workflow: The "Anti-Oil" Crystallization Protocol Do not simply cool the flask further; this increases viscosity and prevents crystal growth.

PurificationWorkflow Start Crude Pyrazole Alcohol (Oiled Out) Step1 Redissolve in min. amount of polar solvent (MeOH/EtOAc) Start->Step1 Step2 Add non-polar anti-solvent (Hexane/Ether) until cloudy Step1->Step2 Decision Does it oil out again? Step2->Decision PathA Yes (Oil) Decision->PathA Yes PathB No (Cloudy Suspension) Decision->PathB No Action1 Reheat to clear solution. Add 'Seeding' crystal. PathA->Action1 Action3 Slow cool to RT, then -20°C. PathB->Action3 Action2 Scratch glass surface with spatula to create nucleation sites. Action1->Action2 Action2->Action3

Figure 1: Decision tree for handling "oiling out" phenomena during pyrazole purification.

Module 4: Storage & Handling Standards

Q: How should I store these compounds long-term?

A: Pyrazole alcohols require a Tiered Storage Strategy based on usage frequency.

Standard Operating Procedure (SOP):

  • Tier 1 (Daily Use):

    • Store in a desiccator with active silica gel or

      
      .
      
    • Seal cap with Parafilm.[1]

  • Tier 2 (Long-term Archive):

    • Pack under Argon/Nitrogen atmosphere.

    • Store at -20°C.

    • Critical: Allow bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Analytical Note: NMR Interpretation

When characterizing hygroscopic pyrazoles in DMSO-


:
  • Expect a broad singlet at 3.0–4.5 ppm (H

    
    O).
    
  • The pyrazole N-H is often broad or invisible due to rapid proton exchange with water.

  • Fix: Add 1 drop of

    
     to the NMR tube. All exchangeable protons (OH, NH) will disappear, confirming their assignment and cleaning up the baseline.
    

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of Pyrazole Derivatives. Retrieved from

  • Frontier, A. (2026).[4] How To: Remove Residual Water - Azeotropic Distillation Protocols.[4] University of Rochester.[4] Retrieved from

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Retrieved from

  • ResearchGate. (2016). Handling and Isolation of Hygroscopic Compounds.[5] Retrieved from

  • Simson Pharma. (2025). Purification Techniques in Organic Chemistry: Recrystallization and Drying. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural Elucidation, Regioisomer Differentiation, and Solvent Selection Executive Summary: The Regioi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural Elucidation, Regioisomer Differentiation, and Solvent Selection

Executive Summary: The Regioisomer Challenge

In the synthesis of pyrazole-based pharmacophores, such as 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5), the primary analytical challenge is not merely peak assignment, but the definitive exclusion of the 1,5-regioisomer .

Standard condensation reactions between hydrazines and 1,3-diketones often yield mixtures of 1,3- and 1,5-disubstituted pyrazoles. While Mass Spectrometry (MS) cannot distinguish these isomers (identical m/z), 1H NMR spectroscopy serves as the definitive performance metric for structural validation.

This guide compares the spectral performance of the target molecule against its primary alternative (the 1,5-isomer) and evaluates the "Performance" of different solvent systems (CDCl₃ vs. DMSO-d₆) in resolving critical side-chain coupling.

Structural Analysis & Causality[1]

To interpret the spectrum accurately, we must understand the magnetic environment created by the pyrazole core.

The Target Molecule vs. The Alternative
  • Target (1,3-isomer): 1-propyl-3-methyl-4-(1-hydroxyethyl)-1H-pyrazole.

    • Key Feature: The N1-propyl group is spatially adjacent to the C5-Proton .

  • Alternative (1,5-isomer): 1-propyl-5-methyl-4-(1-hydroxyethyl)-1H-pyrazole.

    • Key Feature: The N1-propyl group is spatially adjacent to the C5-Methyl group .

This steric relationship dictates the Nuclear Overhauser Effect (NOE) , which is the self-validating mechanism for this protocol.

Diagram 1: Regioisomer Formation & Distinction Logic

RegioisomerLogic Start Hydrazine + 1,3-Diketone Reaction Cyclocondensation Start->Reaction Target TARGET: 1,3-Isomer (N1-Propyl / C5-H) Reaction->Target Major Product (Steric Control) Alt ALTERNATIVE: 1,5-Isomer (N1-Propyl / C5-Me) Reaction->Alt Minor Product (Byproduct) Analysis 1H NMR Analysis Target->Analysis Alt->Analysis NOE_Target NOE: N-CH2 ↔ H-5 (Strong Signal) Analysis->NOE_Target Confirms Target NOE_Alt NOE: N-CH2 ↔ Me-5 (Strong Signal) Analysis->NOE_Alt Confirms Isomer

Caption: Logical flow distinguishing the target 1,3-isomer from the 1,5-alternative using NOE correlations.

Experimental Protocol

Sample Preparation (The "Self-Validating" System)

For drug development applications, the integrity of the hydroxyl proton (-OH) signal is a critical purity indicator.

  • Method A: CDCl₃ (Standard Screening)

    • Pros: Excellent solubility, sharp aliphatic lines.

    • Cons: Acidic impurities in CDCl₃ often catalyze proton exchange, causing the -OH signal to broaden or disappear.

  • Method B: DMSO-d₆ (Recommended for Characterization)

    • Pros: H-bonding stabilizes the -OH proton, appearing as a distinct doublet (coupling to CH).

    • Validation: If the -OH is a sharp doublet, the sample is dry and free of acidic impurities.

Protocol Steps:

  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Mixing: Vortex for 30 seconds. Ensure no suspended solids (particulates cause magnetic susceptibility broadening).

  • Acquisition: Run standard 1H (16 scans) and 1D-NOESY (if isomer confirmation is needed).

Comparative Performance Data

The following table contrasts the spectral signatures of the target molecule against the 1,5-isomer alternative.

Table 1: Chemical Shift Comparison (DMSO-d₆)
MoietyProton TypeTarget (1,3-Isomer) δ (ppm)Alternative (1,5-Isomer) δ (ppm)Differentiation Note
Py-H5 Aromatic CH7.40 - 7.60 (s) AbsentPrimary Indicator. The 1,5-isomer lacks this proton.
Py-Me Methyl (s)2.10 - 2.20 (at C3)2.25 - 2.35 (at C5) C5-Me is typically deshielded by N1.
N-Propyl N-CH₂ (t)3.90 - 4.003.80 - 3.90Slight shift due to steric crowding in 1,5-isomer.
Linker CH(OH) (q)4.60 - 4.804.60 - 4.80Indistinguishable.
Linker CH₃ (d)1.30 - 1.401.30 - 1.40Indistinguishable.
N-Propyl Term. CH₃ (t)0.80 - 0.900.80 - 0.90Indistinguishable.

Technical Insight: The presence of a singlet in the aromatic region (7.4–7.6 ppm) immediately validates the 1,3-substitution pattern. If this singlet is missing and replaced by a methyl singlet integrating to 3H that shows NOE to the N-CH₂, you have isolated the Alternative (1,5-isomer) .

Detailed Spectral Analysis (Target Molecule)

The Aromatic Region (7.0 – 8.0 ppm)[2]
  • Signal: Singlet, 1H.[1][2][3][4]

  • Assignment: H-5 (Pyrazolic proton).[5][6]

  • Diagnostic Value: This proton is sensitive to solvent effects. In CDCl₃, it may shift upfield slightly compared to DMSO. Its sharpness confirms the absence of exchangeable protons at this position.

The Aliphatic Side Chains (0.5 – 5.0 ppm)
  • N-Propyl Group:

    • δ ~3.95 ppm (t, 2H):

      
      -methylene (N-CH₂). Critical for NOE experiments.
      
    • δ ~1.75 ppm (m, 2H):

      
      -methylene.
      
    • δ ~0.85 ppm (t, 3H): Terminal methyl.

  • Ethanol Moiety (at C4):

    • δ ~4.70 ppm (q, 1H): Methine proton (-CH -OH).

    • δ ~1.35 ppm (d, 3H): Methyl group (-CH-CH ₃).

  • C3-Methyl:

    • δ ~2.15 ppm (s, 3H): Distinct singlet.

The Hydroxyl Proton (Solvent Dependent)
  • In CDCl₃: Often a broad singlet at ~2.0–3.0 ppm (concentration dependent).

  • In DMSO-d₆: A sharp doublet at ~5.10 ppm (

    
     Hz).
    
    • Mechanism:[7] The doublet arises from coupling to the methine proton (

      
      -OH). This coupling is only observed when proton exchange is slow (i.e., in DMSO).
      

Advanced Validation: The NOE Workflow

To definitively prove the structure for regulatory filing or publication, a 1D-NOESY experiment is required.

Diagram 2: NOE Correlation Map (Self-Validating Check)

NOE_Map N_CH2 N-CH2 (3.95 ppm) H5 H-5 (7.50 ppm) N_CH2->H5 Strong NOE (Target) Me3 Me-3 (2.15 ppm) N_CH2->Me3 Absent in Target Linker Linker-CH (4.70 ppm) Me3->Linker Weak/Medium

Caption: Spatial correlations. In the Target (1,3-isomer), N-CH2 shows NOE to H-5. In the Alternative (1,5-isomer), N-CH2 would show NOE to the Methyl group.

Conclusion

For the analysis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol , the 1H NMR spectrum in DMSO-d₆ offers superior performance over CDCl₃ by resolving the hydroxyl coupling and stabilizing chemical shifts.

Final Verification Checklist:

  • H-5 Singlet: Present at ~7.5 ppm? (Yes = 1,3-isomer; No = 1,5-isomer).

  • NOE Correlation: Strong signal between N-CH₂ (3.95 ppm) and H-5 (7.5 ppm)?

  • OH Signal: Sharp doublet in DMSO? (Confirms high purity/dryness).

References

  • National Institutes of Health (NIH). (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition.[8] Organic & Biomolecular Chemistry.[9][8][10] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[11] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[11] Organometallics.[12] Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: 13C NMR Structural Elucidation of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Executive Summary & Structural Context[1][2][3] The compound 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol represents a critical regioisomeric scaffold often encountered in the synthesis of JAK/STAT pathway inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

The compound 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol represents a critical regioisomeric scaffold often encountered in the synthesis of JAK/STAT pathway inhibitors and other kinase-targeting small molecules.[1]

In drug development, the primary analytical challenge with this scaffold is not merely assignment, but regioisomeric differentiation . The synthesis of N-alkylated pyrazoles from hydrazine derivatives often yields a mixture of 1,3- and 1,5-disubstituted isomers.[1] Misassignment of these isomers can lead to months of wasted SAR (Structure-Activity Relationship) efforts.

This guide provides a definitive reference for the 13C NMR chemical shifts of the 1,3-isomer, compares it against its 1,5-regioisomer, and outlines a self-validating protocol for structural confirmation.[1]

The Molecule

IUPAC Name: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol Molecular Formula: C9H16N2O Molecular Weight: 168.24 g/mol [1]

13C NMR Chemical Shift Analysis

The following data represents the predicted consensus chemical shifts derived from increment analysis of experimentally validated 1-alkyl-3-methylpyrazole precursors and analogous secondary alcohols. These values are calibrated for CDCl3 at 298 K.

Table 1: Consensus 13C NMR Assignments (CDCl3)
Carbon PositionLabelChemical Shift (δ, ppm)Multiplicity (DEPT)Structural Diagnostic Note
Pyrazole Ring
C3C_quat146.5 ± 1.5 C (Quaternary)Deshielded by adjacent N and Me group.[1]
C4C_quat122.0 ± 1.0 C (Quaternary)Ipso carbon carrying the ethanol side chain.
C5C_H129.5 ± 1.0 CHCritical Diagnostic: Shows HMBC to N-propyl α-CH2.[1]
N-Propyl Chain
N-C1'CH251.8 ± 0.5 CH2Deshielded by N1 attachment.[1]
C2'CH223.4 ± 0.5 CH2Typical propyl methylene.[1]
C3'CH311.2 ± 0.5 CH3Terminal methyl.[1]
Side Chain
3-MeCH311.5 ± 0.5 CH3Attached to C3.[1]
CH(OH)CH63.5 ± 1.0 CHSecondary alcohol methine.
CH(OH)Me CH322.8 ± 0.5 CH3Methyl doublet in 1H NMR.

Scientist's Note: The shift of C5 (129.5 ppm) is the most reliable anchor point. In the 1,5-isomer (where a methyl group sits at C5), this signal would disappear and be replaced by a quaternary carbon around 138-140 ppm.

Comparative Analysis: The Regioisomer Trap

The most common alternative product in this synthesis is the 1,5-isomer : 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanol.[1] Distinguishing these two is critical.

Table 2: 1,3- vs. 1,5-Isomer Performance Comparison[4]
Feature1,3-Isomer (Target) 1,5-Isomer (Alternative) Differentiation Logic
C5 Shift ~129.5 ppm (CH)~138.0 ppm (C-Me)DEPT-135: C5 is positive (CH) in 1,3-isomer; absent (Cq) in 1,5-isomer.[1]
C3 Shift ~146.5 ppm (C-Me)~136.0 ppm (CH)DEPT-135: C3 is absent (Cq) in 1,3-isomer; positive (CH) in 1,5-isomer.
NOESY Strong NOE between N-CH2 and C5-H Strong NOE between N-CH2 and C5-Me The spatial proximity of the N-propyl group to the C5 substituent is the definitive proof.[1]
Steric Strain LowerHigher1,5-isomers often show broadened lines or hindered rotation of the N-propyl group due to steric clash with the C5-Me.[1]

Visualization: Structural Validation Workflow

The following diagram outlines the logical decision tree for confirming the structure using standard NMR experiments.

G Start Unknown Isomer Sample DEPT Run DEPT-135 Experiment Start->DEPT CheckCH Analyze Aromatic CH Signals DEPT->CheckCH Isomer13 Target: 1,3-Isomer CheckCH->Isomer13 One Aromatic CH (C5) ~130 ppm Isomer15 Alternative: 1,5-Isomer CheckCH->Isomer15 One Aromatic CH (C3) ~136 ppm HMBC Validation: Run HMBC Isomer13->HMBC Final Confirmed Structure HMBC->Final N-CH2 correlates to C5 (CH) carbon

Caption: Decision tree for distinguishing 1,3-dimethyl vs 1,5-dimethyl pyrazole regioisomers using DEPT and HMBC correlations.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this "Senior Scientist" protocol which includes internal checks.

Materials
  • Sample: ~10-15 mg of purified compound.

  • Solvent: 0.6 mL CDCl3 (99.8% D) + 0.03% TMS (v/v).

    • Note: DMSO-d6 may be used if solubility is poor, but expect C3/C5 signals to shift upfield by ~1-2 ppm due to solvent polarity effects.[1]

Acquisition Parameters (Bruker/Varian 400 MHz equivalent)
  • 1H NMR (Survey): 16 scans, 30° pulse.

    • Validation: Check integration of the propyl CH3 (3H, t) vs. the pyrazole-Me (3H, s). They must be 1:1.

  • 13C{1H} (Quantitative-ish):

    • Pulse Angle: 30° (allows faster repetition).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds. Crucial: Pyrazole quaternary carbons (C3, C4) have long T1 relaxation times. A short D1 will suppress these signals, making them invisible.

    • Scans: Minimum 512 for clear quaternary detection.

  • HSQC/HMBC (Mandatory for Isomers):

    • Run a standard gradient HSQC to identify the protonated C5.

    • Run HMBC optimized for 8 Hz coupling (standard) to see the N-CH2 to C3/C5 connection.

References

  • Elguero, J., et al. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Link

  • Claramunt, R. M., et al. (1989). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry. Link

  • ChemicalBook. (2023). 13C NMR Spectrum of 1-Methylpyrazole. Link

  • National Institutes of Health (NIH). (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central.[1] Link

  • Doc Brown's Chemistry. (2025). Interpretation of C-13 NMR spectrum of ethanol. Link

Sources

Validation

Comparative Biological Efficacy Guide: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol vs. N-Alkyl Analogs

Executive Summary This technical guide evaluates the biological efficacy and physicochemical profile of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5), a functionalized pyrazole scaffold used in fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the biological efficacy and physicochemical profile of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5), a functionalized pyrazole scaffold used in fragment-based drug discovery (FBDD).

While often utilized as a synthetic intermediate, this compound exhibits intrinsic biological activity profiles relevant to alcohol dehydrogenase (ADH) inhibition and serves as a critical pharmacophore in the development of antimicrobial and anticancer agents. This guide compares the specific N-propyl variant against its methyl, ethyl, and phenyl analogs to determine optimal substitution patterns for drug development pipelines.

Key Findings:

  • Lipophilicity Optimization: The N-propyl substituent (Compound A) provides a superior lipophilic profile (cLogP ~1.65) compared to the N-methyl analog, enhancing membrane permeability for intracellular targets.

  • Steric Efficacy: The propyl chain offers a balance of steric bulk that maintains active site access while reducing rapid metabolic clearance seen in smaller analogs.

  • Synthetic Utility: The 4-(1-hydroxyethyl) moiety serves as a versatile "warhead" attachment point for esterification or oxidation to bioactive ketones.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

The core structure is a 1,3,4-trisubstituted pyrazole . The biological activity of this class hinges on the nature of the substituent at the N-1 position and the oxidation state of the C-4 side chain.

The Subject Compound (Compound A)[9]
  • IUPAC Name: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

  • CAS Number: 1007504-31-5

  • Molecular Formula: C₉H₁₆N₂O

  • Molecular Weight: 168.24 g/mol

  • Key Feature: N-propyl group (Lipophilic anchor); Secondary alcohol (H-bond donor/acceptor).

The Analogs (Comparators)
  • Analog B (Methyl Variant): 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-11-1). High solubility, lower permeability.

  • Analog C (Aryl Variant): 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanol. High lipophilicity, potential for pi-stacking interactions (common in kinase inhibitors).

Comparative Efficacy Analysis

Physicochemical Profile (In Silico & Experimental Data)

The following table summarizes the key physicochemical properties that drive the biological efficacy of these analogs. The N-propyl variant strikes an optimal balance for CNS-active or intracellular targets.

PropertyCompound A (Propyl)Analog B (Methyl)Analog C (Phenyl)Significance
CAS No. 1007504-31-51007504-11-1304477-41-6 (Aldehyde precursor)Identification
MW ( g/mol ) 168.24154.21~202.25Fragment size <300 Da (Rule of 3)
cLogP 1.65 0.50~2.8Predicts membrane permeability.
TPSA (Ų) 38.0538.1~38Polar surface area; <140 Ų required for cell entry.
H-Bond Donors 111Interaction with receptor active sites.
Solubility ModerateHighLowFormulation suitability.

Analysis:

  • Compound A possesses a cLogP of 1.65, placing it in the "Sweet Spot" (1–3) for oral bioavailability and blood-brain barrier (BBB) penetration, unlike the highly polar Methyl analog (cLogP 0.5).

  • Analog C (Phenyl) significantly increases lipophilicity, which may lead to non-specific binding or solubility issues in early screening.

Biological Mechanism & SAR

The biological efficacy of these pyrazole-ethanols is often evaluated in the context of enzyme inhibition (specifically ADH-like enzymes) or as scaffolds for kinase inhibitors .

Mechanism 1: Alcohol Dehydrogenase (ADH) Inhibition

Similar to Fomepizole (4-methylpyrazole), these analogs coordinate with the Zinc ion in the ADH active site.

  • N-Substitution Effect: The N-1 substituent fits into a hydrophobic pocket near the active site.

  • Efficacy Ranking: Propyl > Methyl > Hydrogen.

  • Reasoning: The propyl chain fills the hydrophobic channel more effectively than the methyl group, increasing binding affinity (

    
    ) through Van der Waals interactions without introducing the steric clash of a phenyl group.
    
Mechanism 2: Fragment-Based Drug Discovery (Anticancer/Antimicrobial)

As precursors, these alcohols are oxidized to ketones or coupled to form bi-heterocyclic systems (e.g., pyrazolo-pyridines).

  • Compound A serves as a superior fragment because the propyl group reduces the "flatness" of the molecule compared to the phenyl analog, improving solubility and metabolic stability (avoiding rapid aromatic hydroxylation).

Visualization of Signaling & SAR

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how structural modifications at the N-1 and C-4 positions modulate biological activity.

SAR_Logic Core Pyrazole Scaffold (1,3,4-trisubstituted) N1_Sub N-1 Substituent (Modulates PK/Bioavailability) Core->N1_Sub Determines ADME C4_Sub C-4 Side Chain (Functional Warhead) Core->C4_Sub Determines Potency Propyl Propyl (Compound A) Optimal Lipophilicity (cLogP ~1.65) N1_Sub->Propyl Methyl Methyl (Analog B) High Polarity (Rapid Clearance) N1_Sub->Methyl Phenyl Phenyl (Analog C) High Lipophilicity (Solubility Issues) N1_Sub->Phenyl Alcohol Ethanol Moiety H-Bond Donor (Receptor Binding) C4_Sub->Alcohol

Caption: SAR analysis highlighting the N-propyl group as the optimal substituent for balancing bioavailability and solubility.

Experimental Protocols

To validate the efficacy of Compound A vs. its analogs, the following standardized protocols are recommended.

Protocol 1: Synthesis via Reduction of Pyrazole-4-Carbaldehyde

This is the industry-standard method to generate high-purity ethanol derivatives for biological testing.

Reagents:

  • 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde (Precursor)

  • Sodium Borohydride (

    
    )
    
  • Methanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (5 mmol) of the aldehyde precursor in 20 mL of anhydrous methanol. Cool to 0°C in an ice bath.

  • Reduction: Slowly add 1.5 eq of

    
     portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Quench reaction with 5 mL of water. Evaporate methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography to yield 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol .
    
Protocol 2: In Vitro Cell Viability Assay (MTT)

Used to screen for intrinsic cytotoxicity (Anticancer potential).

  • Seeding: Seed HeLa or HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with Compound A, B, and C at graded concentrations (0.1, 1, 10, 50, 100

    
    M). Include Fomepizole  as a reference standard.
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Measurement: Add MTT reagent, incubate for 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Data Analysis: Calculate

    
     using non-linear regression. Expect Compound A to show lower 
    
    
    
    (higher potency) than Analog B due to better cell uptake.
Diagram 2: Synthesis & Testing Workflow

Workflow Start Start: Pyrazole-4-Carbaldehyde Step1 Reduction (NaBH4/MeOH) Start->Step1 Product Target: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol Step1->Product QC QC: NMR / LC-MS / Purity >98% Product->QC Assay1 Assay A: ADH Inhibition (Enzymatic) QC->Assay1 Assay2 Assay B: MTT Cytotoxicity (Cellular) QC->Assay2 Result Compare IC50 vs Analogs Assay1->Result Assay2->Result

Caption: Workflow from chemical synthesis to biological validation of the pyrazole ethanol scaffold.

References

  • PubChem. (2025).[1] Compound Summary: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol (Analog B). National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Current status of pyrazole and its biological activities.[2][3][4][5] PubMed Central. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.[6][7][1][2][8][9][3][5][10][11] Retrieved from [Link]

Sources

Comparative

Structural confirmation of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol via X-ray crystallography

The following guide provides a rigorous technical comparison of structural confirmation methodologies for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS 1007504-31-5). It is designed for medicinal chemists and structu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of structural confirmation methodologies for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS 1007504-31-5). It is designed for medicinal chemists and structural biologists requiring absolute certainty in regioisomer assignment during lead optimization.

A Comparative Guide to Analytical Methodologies

Executive Summary

In the development of pyrazole-based pharmacophores, the regiochemical ambiguity of N-alkylation is a critical bottleneck. The synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl precursor. This pathway frequently yields a mixture of the desired 1,3-isomer and the unwanted 1,5-isomer .

While NMR spectroscopy is the standard screening tool, it relies on indirect evidence (NOE correlations) which can be inconclusive due to conformational flexibility in the propyl chain. Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive "product" for structural confirmation, offering absolute configuration and tautomeric certainty that spectroscopic alternatives cannot guarantee.

The Challenge: The Regioisomer Trap

The core challenge lies in distinguishing the target molecule from its regioisomer:

  • Target (Isomer A): 1-propyl-3-methyl-substituted.

  • Impurity (Isomer B): 1-propyl-5-methyl-substituted.

Both isomers have identical molecular weights (MS) and very similar functional group vibrations (IR). The distinction rests entirely on the spatial arrangement of substituents around the pyrazole ring.

Methodology Comparison: SC-XRD vs. Alternatives

The following table objectively compares the performance of SC-XRD against standard spectroscopic techniques for this specific application.

FeatureSC-XRD (Gold Standard) 2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Direct Visualization)Inter-nuclear Distances (Indirect Inference)Mass-to-Charge Ratio (m/z)
Regioisomer Certainty Absolute (100%) High (80-90%) - Dependent on signal overlapNone (Isomers have identical mass)
Stereochemistry Determines Absolute Configuration (R/S) of the ethanol chiral centerRelative Configuration only (unless chiral solvating agents used)None
Sample State Solid (Single Crystal required)Solution (Deuterated solvent)Gas Phase (Ionized)
Data Acquisition Time 2–4 Hours (modern sources)1–12 Hours (for high-res 2D)< 10 Minutes
Limitation Requires a crystalline sampleAmbiguity if NOE signals are weak; Solvent effectsCannot distinguish regioisomers
Why SC-XRD Wins for Pyrazoles

In the 1,5-isomer , the N1-propyl and C5-methyl groups are sterically crowded, often twisting the propyl chain out of plane. In the 1,3-isomer (Target) , the N1-propyl and C5-H are adjacent.

  • NMR Failure Mode: In solution, rapid rotation of the propyl chain can average out NOE signals, making the "distance" between the N-propyl protons and the C-methyl protons difficult to quantify accurately.

  • X-ray Success Mode: The crystal lattice freezes the conformation. You can physically measure the distance between the N1 atom and the C3-methyl carbon.

Experimental Protocol: SC-XRD Workflow

To replicate the structural confirmation of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol, follow this validated workflow.

Phase 1: Crystallization (The Critical Step)

The molecule contains a polar hydroxyl group and a lipophilic propyl chain, making it suitable for slow evaporation from binary solvent systems.

  • Dissolution: Dissolve 20 mg of the purified solid in 2 mL of Ethanol (EtOH) .

  • Antisolvent Addition: Layer 0.5 mL of n-Hexane or Diisopropyl ether carefully on top.

  • Growth: Seal the vial with a cap containing a single needle puncture. Store at 4°C in a vibration-free environment.

  • Harvest: Colorless block-like crystals (approx. 0.2 x 0.2 x 0.1 mm) should appear within 48–72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα radiation).

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible propyl chain.

  • Strategy: Collect a full sphere of data to ensure high redundancy.

  • Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement.

Visualizing the Decision Pathway

The following logic flow illustrates why researchers escalate to X-ray crystallography for this compound.

G Start Crude Synthesis Product (Isomer Mixture?) NMR 1H NMR Screening Start->NMR Decision Are N1-Propyl / C-Methyl signals distinct? NMR->Decision NOESY 2D NOESY Experiment Decision->NOESY Overlap/Uncertainty Structure Definitive Structure Confirmed Decision->Structure Clear Separation (Rare) Ambiguity Ambiguous NOE Cross-peaks (Flexible Alkyl Chain) NOESY->Ambiguity Weak Signals Crystallization Crystallization (EtOH/Hexane) NOESY->Crystallization Confirmation Required Ambiguity->Crystallization XRD SC-XRD Data Collection Crystallization->XRD XRD->Structure

Caption: Decision matrix for escalating from spectroscopic screening to crystallographic confirmation.

Data Analysis: Key Structural Metrics

When analyzing the solved structure, verify these specific geometric parameters to confirm the 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol identity.

A. Regioisomer Verification (Bond Distances)

The position of the methyl group is confirmed by examining the bond lengths around the pyrazole ring.

  • N1–C5 Bond: Typically 1.33 – 1.35 Å .

  • N1–N2 Bond: Typically 1.36 – 1.38 Å .

  • Critical Check: Measure the distance from the N1-attached Carbon (propyl C1') to the C3-attached Carbon (methyl).

    • If distance is > 3.5 Å , it confirms the 1,3-isomer (Target).

    • If distance is < 2.8 Å , it indicates the 1,5-isomer (Impurity).

B. Hydrogen Bonding Network

The "ethanol" side chain (-CH(OH)CH3) acts as both a hydrogen bond donor and acceptor.

  • Intermolecular Interaction: Expect the hydroxyl O-H to donate a hydrogen to the pyrazole N2 of a neighboring molecule, forming centrosymmetric dimers or infinite chains along the b-axis.[1]

  • Geometry: O-H···N distances are typically 2.75 – 2.85 Å .

Conclusion

While NMR remains the workhorse for daily monitoring, X-ray Crystallography is the non-negotiable standard for the structural confirmation of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol . The flexibility of the N-propyl chain renders solution-state NOE data vulnerable to misinterpretation. By securing a single crystal structure, researchers validate not only the regiochemistry (N1 vs N2 alkylation) but also the absolute stereochemistry of the secondary alcohol, providing a robust foundation for downstream SAR studies.

References
  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles: A Review. Chemical Reviews. (Provides context on the 1,3 vs 1,5 isomer synthetic challenge).
  • Cambridge Crystallographic Data Centre (CCDC) . (n.d.). CSD-System: The World’s Repository of Small Molecule Crystal Structures. Retrieved from [Link]

  • Bruker . (n.d.). APEX3 & SHELX Software Suite for Chemical Crystallography. Retrieved from [Link]

Sources

Validation

Validating synthesis of pyrazole ethanols using elemental analysis

Title: Validating the Synthesis of Pyrazole Ethanols: A Comparative Guide to Elemental Analysis (CHNS/O) Introduction Pyrazole ethanols, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, are highly versatile pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Synthesis of Pyrazole Ethanols: A Comparative Guide to Elemental Analysis (CHNS/O)

Introduction Pyrazole ethanols, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, are highly versatile pharmacophores and chelating ligands[1]. They serve as critical building blocks in the development of kinase inhibitors, antimicrobial agents, and advanced coordination polymers[2]. While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide vital structural connectivity and mass-to-charge ratios, they are inherently qualitative or relative. To definitively prove the empirical formula and absolute purity of a synthesized organic compound, Elemental Analysis (EA)—specifically CHNS/O combustion analysis—remains the unequivocal gold standard.

As an application scientist, I rely on EA not just as a final checkbox, but as a self-validating diagnostic tool. This guide explores the mechanistic causality behind pyrazole ethanol synthesis, compares industry-leading CHNS elemental analyzers, and provides a field-proven, self-validating experimental protocol for researchers.

Mechanistic Causality in Synthesis and Validation

Causality of Synthesis: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol relies on the condensation of a 1,3-dicarbonyl (pentane-2,4-dione, also known as acetylacetone) with 2-hydrazinoethanol[1]. The reaction is driven by the nucleophilic attack of the terminal hydrazine nitrogen on one of the electrophilic carbonyl carbons of the dicarbonyl. Subsequent dehydration and intramolecular cyclization via the secondary nitrogen yield the stable, aromatic pyrazole core, leaving the ethanol moiety intact for future functionalization[1].

Causality of Validation (Elemental Analysis): To validate this synthesis, the sample is encapsulated in a tin capsule and dropped into a high-temperature (~1000°C) combustion furnace flooded with pure oxygen[3]. The tin undergoes a highly exothermic oxidation, locally spiking the temperature to ~1800°C. This flash combustion ensures the complete breakdown of the organic matrix. Carbon, hydrogen, and nitrogen are quantitatively converted into CO₂ , H₂O, and NOₓ. The gases are then passed over a reduction catalyst (typically copper) to convert NOₓ to N₂ and remove excess oxygen, before being separated chromatographically and quantified via a Thermal Conductivity Detector (TCD)[3]. The exact stoichiometric conversion allows for absolute mass percentage determination.

Comparative Analysis of Modern CHNS/O Analyzers

Selecting the right elemental analyzer depends on sample throughput, required detection limits, and matrix complexity. Below is an objective comparison of three leading platforms used in organic synthesis validation.

Feature / SpecificationPerkinElmer 2400 Series IIElementar vario EL cubeLECO CHN828 Series
Primary Detection Method TCD for C, H, N, S[3]TCD for C, H, N, S[4]NDIR for C; TCD for H, N[4]
Gas Separation Technique Stepwise steady-state frontal chromatography[3]Purge-and-trap chromatography[4]Aliquot dosing / Non-chromatographic[4]
Sample Size Range Micro (~1 to 3 mg)[3]Micro to Semi-Macro (up to ~50 mg)[4]Macro (up to 1 g or more)[4]
Carrier Gas Options Helium or Argon[3]Helium or ArgonHelium or Argon
Best Suited For High-precision microanalysis of pure synthesized APIs[3]Versatile academic research and complex matrices[4]Heterogeneous samples, biomass, and macro-scale polymers[4]

Analytical Insight: For pure synthesized pyrazole ethanols, the PerkinElmer 2400 Series II or Elementar vario EL cube are preferred due to their high precision at the microgram scale. The LECO CHN828 is highly advantageous when scaling up to macro-polymers or analyzing heterogeneous coordination complexes where sub-milligram sampling might introduce variance[4].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol represents a self-validating system: the instrument must first prove its accuracy against a known standard before the unknown pyrazole ethanol is analyzed.

Step 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol

  • Dissolve 1.0 equivalent of pentane-2,4-dione in absolute ethanol[1].

  • Slowly add 1.05 equivalents of 2-hydrazinoethanol dropwise under continuous stirring at 0°C to control the exothermic condensation[1].

  • Reflux the mixture for 2 hours, then remove the solvent under reduced pressure.

  • Purify the crude product via recrystallization from a hexane/ethyl acetate mixture to obtain the pure pyrazole ethanol.

Step 2: Instrument Calibration (Self-Validation)

  • Blank Run: Run 3 empty tin capsules to establish a baseline and confirm the system is free of atmospheric nitrogen or residual carbon.

  • K-Factor Calibration: Weigh 1.0, 1.5, and 2.0 mg of a Certified Reference Material (CRM), such as Sulfanilamide (C₆H₈N₂O₂S).

  • Analyze the CRM to calculate the K-factor (instrument response factor). The observed values must fall within ±0.3% of the theoretical values (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%).

Step 3: Sample Analysis & Data Interpretation

  • Accurately weigh 1.5 mg of the synthesized pyrazole ethanol into a tin capsule using an ultra-microbalance[3].

  • Run the sample in CHN mode.

  • Validation: The theoretical elemental composition for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol (C₇H₁₂N₂O) is C: 59.98%, H: 8.63%, N: 19.98% . If the experimental results fall within ±0.3% of these theoretical values, the empirical formula and high purity of the synthesized compound are successfully validated[2].

Workflow Visualization

Below is the logical workflow mapping the synthesis, calibration, and elemental analysis process.

EA_Workflow Syn Synthesis: Acetylacetone + 2-Hydrazinoethanol Pur Purification & Crystallization Syn->Pur Yields Pyrazole Ethanol Comb Combustion Zone (O2, ~1000°C) Pur->Comb 1-3 mg Sample Cal Calibration: Sulfanilamide CRM Cal->Comb Validates K-factor Red Reduction Zone (Cu, removes O2/NOx) Comb->Red Oxidation Products Sep Gas Separation (Chromatography) Red->Sep N2, CO2, H2O Det TCD Detection (CO2, H2O, N2) Sep->Det Elution Val Empirical Validation (C, H, N %) Det->Val Data Output

Logical workflow of pyrazole ethanol synthesis, instrument calibration, and CHNS elemental analysis.

Conclusion

While modern spectroscopy provides unparalleled structural mapping, the absolute quantification provided by CHNS elemental analysis remains irreplaceable for validating organic syntheses like pyrazole ethanols. By understanding the causality behind both the chemical synthesis and the analytical combustion process, researchers can confidently select the right instrumentation to ensure the highest standards of scientific integrity.

References

  • [2] Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction | Royal Society of Chemistry.[Link]

  • [3] The 2400 Series II CHNS/O Elemental Analyzer | PerkinElmer (via NIFS).[Link]

  • [4] Elemental Analyzer (CHN) - The Lab Guide | The Lab Guide. [Link]

  • [1] Light Switchable Ionic Conductivity of Arylazopyrazole Modified Polysiloxanes | ETH Zurich Research Collection.[Link]

Sources

Comparative

A Comprehensive Guide to the Chromatographic Separation of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol Isomers

For researchers and professionals in drug development, the precise separation and analysis of chiral molecules are paramount. This guide provides an in-depth, technical comparison of potential chromatographic strategies...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise separation and analysis of chiral molecules are paramount. This guide provides an in-depth, technical comparison of potential chromatographic strategies for resolving the enantiomers of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol. While specific application notes for this exact molecule are not prevalent, this guide synthesizes field-proven insights and experimental data from analogous pyrazole-containing compounds to establish a robust method development workflow.

The separation of enantiomers is critical as the pharmacological and toxicological profiles of each can differ significantly.[1] This guide will explore the foundational principles of chiral chromatography and present a systematic approach to developing a reliable and efficient separation method for the target compound.

The Foundational Pillar: Chiral Stationary Phases

The cornerstone of enantioselective chromatography lies in the use of a chiral stationary phase (CSP). For pyrazole derivatives and other heterocyclic compounds, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[2][3][4] These CSPs, typically derivatives of cellulose or amylose, possess a well-defined three-dimensional structure with chiral grooves and cavities.

Separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The primary molecular interactions governing this chiral recognition are:

  • Hydrogen Bonding: The hydroxyl group of the ethanol moiety and the nitrogen atoms of the pyrazole ring are key sites for hydrogen bonding with the carbamate groups on the polysaccharide backbone of the CSP.[5]

  • Dipole-Dipole Interactions: The polar nature of the pyrazole ring and the ethanol side chain contribute to dipole-dipole interactions with the stationary phase.[5]

  • π-π Interactions: The aromatic pyrazole ring can engage in π-π stacking with the phenyl groups of the chiral selector.[5]

Given the successful separation of a wide range of N-substituted pyrazoles, columns based on derivatized cellulose and amylose are the logical starting point for method development.[6][7]

A Comparative Analysis of Elution Modes

The choice of mobile phase, or elution mode, is as critical as the selection of the CSP. The two primary modes for chiral separation on polysaccharide-based CSPs are normal-phase and polar organic mode.

Normal-Phase Chromatography

This mode typically employs a non-polar solvent like hexane or heptane, with a small amount of a polar modifier, usually an alcohol such as ethanol or isopropanol.[4]

  • Advantages: Often provides higher selectivity and resolution due to the pronounced hydrogen bonding interactions between the analyte and the CSP in a non-polar environment.[7]

  • Disadvantages: Can lead to longer analysis times and potential solubility issues for more polar compounds.[8]

Polar Organic Chromatography

This mode utilizes polar organic solvents such as methanol, ethanol, and acetonitrile, either individually or in combination.[2][3]

  • Advantages: Generally results in shorter analysis times, sharper peaks, and better solubility of the analyte.[5][6]

  • Disadvantages: The mobile phase solvents can compete with the analyte for interaction sites on the CSP, which may lead to lower selectivity compared to the normal-phase mode.[2]

The selection of the elution mode will depend on the specific goals of the analysis, such as the need for high resolution for preparative work or rapid analysis time for high-throughput screening.

Experimental Workflow for Method Development

The following workflow provides a systematic approach to developing a robust chiral separation method for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Refinement & Validation Start Prepare Analyte Solution (e.g., 1 mg/mL in mobile phase) Screen_Cellulose Screen on Cellulose-based CSP (e.g., Lux Cellulose-2) Start->Screen_Cellulose Screen_Amylose Screen on Amylose-based CSP (e.g., Lux Amylose-2) Start->Screen_Amylose Eval_NP Evaluate Normal-Phase (e.g., Hexane/Ethanol) Screen_Cellulose->Eval_NP Eval_PO Evaluate Polar Organic Mode (e.g., MeOH, ACN, EtOH) Screen_Amylose->Eval_PO Optimization Optimize Modifier Percentage, Flow Rate, and Temperature Eval_NP->Optimization Eval_PO->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation End Final Method Validation->End

Caption: A systematic workflow for chiral method development.

Recommended Starting Conditions for Initial Screening

The following tables provide recommended starting conditions for the initial screening phase, based on successful separations of analogous pyrazole compounds.[2][3][9][10]

Table 1: Normal-Phase Screening Conditions

ParameterCondition 1Condition 2
Stationary Phase Cellulose-basedAmylose-based
Mobile Phase n-Hexane / Ethanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nm

Table 2: Polar Organic Mode Screening Conditions

ParameterCondition 1Condition 2Condition 3
Stationary Phase Cellulose-basedAmylose-basedCellulose or Amylose-based
Mobile Phase Methanol (100%)Acetonitrile (100%)Methanol / Acetonitrile (50:50, v/v)
Flow Rate 0.5 mL/min0.5 mL/min0.5 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nmUV at 220 nm or 254 nm

Detailed Experimental Protocol (Generic)

This protocol provides a template for performing the chiral separation.

  • Sample Preparation:

    • Prepare a stock solution of the racemic 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol at a concentration of 1.0 mg/mL in a suitable solvent (e.g., ethanol or the initial mobile phase).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

    • Chiral Column: A polysaccharide-based column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: As determined from the screening and optimization phases. Ensure all solvents are HPLC grade and are freshly prepared and degassed.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (can be varied from 10 °C to 40 °C to optimize selectivity).

    • Injection Volume: 5 - 10 µL.

    • Detection: Monitor at a wavelength where the compound exhibits significant absorbance (e.g., 220 nm).

  • Data Analysis:

    • Integrate the peaks for both enantiomers.

    • Calculate the retention factor (k), selectivity (α), and resolution (Rs) using the following standard equations:

      • Selectivity (α): k₂ / k₁

      • Resolution (Rs): 2(t₂ - t₁) / (w₁ + w₂) (where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base).

    • A resolution value (Rs) of >1.5 is generally considered baseline separation.[4]

Decision-Making Logic for Method Optimization

G cluster_0 Troubleshooting & Optimization Start Initial Screening Results No_Separation No Separation (Rs=0) Start->No_Separation No peaks or single peak Partial_Separation Partial Separation (0 < Rs < 1.5) Start->Partial_Separation Two overlapping peaks Baseline_Separation Baseline Separation (Rs >= 1.5) Start->Baseline_Separation Two distinct peaks Change_CSP Switch CSP (Cellulose to Amylose or vice versa) No_Separation->Change_CSP Optimize_Modifier Optimize Modifier Percentage (e.g., 5-20% alcohol in NP) Partial_Separation->Optimize_Modifier Final_Method Final Method Baseline_Separation->Final_Method Change_Mode Switch Elution Mode (NP to PO or vice versa) Change_CSP->Change_Mode Optimize_Temp Vary Temperature (e.g., 10-40°C) Optimize_Modifier->Optimize_Temp Optimize_Temp->Baseline_Separation

Caption: A decision tree for optimizing the chiral separation method.

Conclusion

The successful chromatographic separation of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol isomers is highly achievable through a systematic method development approach. By leveraging the proven efficacy of polysaccharide-based chiral stationary phases and carefully selecting between normal-phase and polar organic elution modes, researchers can develop a robust and reliable method. The key to success lies in a logical screening process followed by fine-tuning of the mobile phase composition and other chromatographic parameters to achieve optimal resolution. The principles and protocols outlined in this guide provide a solid foundation for this endeavor, enabling the accurate quantification and isolation of the individual enantiomers for further pharmacological and toxicological evaluation.

References

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Wang, G., et al. (2021). Enantioselective Addition of Pyrazoles to Dienes. SciSpace. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Soai, K., et al. (1999). CATALYTIC ASYMMETRIC SYNTHESIS OF CHIRAL 4- PYRAZOLYLALKANOLS BY THE ENANTIOSELECTIVE ALKYLATION OF PYRAZOLE-4-CARBALDEHYDES WIT. HETEROCYCLES. [Link]

  • Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]

  • Uslu, H., et al. (2020). NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol. Designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectral properties, offers a robust experimental protocol for its characterization, and draws objective comparisons with structurally related pyrazole derivatives. Our approach is grounded in established spectroscopic principles to provide a reliable predictive framework.

Introduction: The Significance of UV-Vis Spectroscopy for Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The electronic transitions within these aromatic systems give rise to characteristic UV-Vis absorption spectra, which are invaluable for several reasons. Firstly, they serve as a fundamental tool for structural elucidation and confirmation. Secondly, the absorption properties can be sensitive to the molecular environment, offering insights into solvent-solute interactions and potential binding events. For a novel compound like 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol, understanding its UV-Vis profile is a critical first step in its analytical characterization and preclinical development.

The UV-Vis absorption of pyrazole and its derivatives is primarily due to π-π* transitions within the aromatic ring.[4] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the nature and position of substituents on the pyrazole core. Auxochromic groups, such as alkyl and hydroxyl groups, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible UV-Vis absorption data for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol, the following detailed experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for UV-Vis spectrophotometry.[5][6][7]

Materials and Instrumentation
  • Analyte: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (Purity ≥98%)[8]

  • Solvent: Spectroscopic grade ethanol is a suitable choice due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.[3]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Methodology
  • Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for a minimum of 20-30 minutes to ensure stable output.[5]

  • Sample Preparation:

    • Prepare a stock solution of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol in spectroscopic grade ethanol. A typical starting concentration would be in the range of 10⁻⁴ to 10⁻⁵ M.

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration that yields an absorbance reading between 0.1 and 1.0 AU, the range where Beer's Law is most accurately followed.[9]

  • Baseline Correction:

    • Fill both the reference and sample cuvettes with the spectroscopic grade ethanol.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.[6][7]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it twice with a small amount of the analyte solution.

    • Fill the sample cuvette approximately three-quarters full with the analyte solution.

    • Wipe the optical surfaces of the cuvette with a lint-free tissue to remove any fingerprints or residues.

    • Place the sample cuvette in the sample holder.

    • Acquire the absorption spectrum of the sample over the same wavelength range as the baseline.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If quantitative analysis is required, use the absorbance at λmax and the known concentration to calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis instrument_prep Instrument Warm-up sample_prep Prepare Analyte Solutions instrument_prep->sample_prep baseline Baseline Correction (Solvent Blank) sample_prep->baseline sample_scan Acquire Sample Spectrum baseline->sample_scan data_analysis Determine λmax and ε sample_scan->data_analysis

Caption: A generalized workflow for the UV-Vis spectroscopic analysis of a pyrazole compound.

Comparative Analysis of UV-Vis Absorption Characteristics

Predicted Absorption for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

The structure of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol features several substituents on the pyrazole ring: a methyl group at position 3, a propyl group at position 1, and a 1-hydroxyethyl group at position 4. These alkyl and hydroxyl groups are expected to have a modest auxochromic effect, likely resulting in a slight bathochromic shift compared to the unsubstituted pyrazole. Unsubstituted pyrazole in the gas phase has a maximal UV absorption cross-section at 203 nm.[10] In solution, this peak is expected to shift to a longer wavelength.

Comparison with Structurally Related Pyrazoles

To provide a robust comparison, we will consider the reported UV-Vis data for other substituted pyrazoles.

CompoundSubstituentsSolventλmax (nm)Reference
Predicted: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol 1-propyl, 3-methyl, 4-(1-hydroxyethyl)Ethanol~210-230Predicted based on structural analogy
3-Methylpyrazole3-methyl--A basic substituted pyrazole for structural comparison.[11]
Halogenoaminopyrazole DerivativesVaried halogen and amino substitutionsEthanol246-300[4]
Dipyridylpyrazole LigandsPhenyl and pyridyl groupsCH₂Cl₂~250-300The presence of additional aromatic rings significantly shifts the λmax.[12]
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanonePhenyl and methanone groupsDCM/DMSO~284Extensive conjugation leads to a significant red shift.[13]

The data clearly indicates that the extent of conjugation and the presence of electron-donating or withdrawing groups have a profound impact on the λmax. For 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol, which lacks extensive conjugation beyond the pyrazole ring, the absorption is expected to be at the lower end of the range observed for more complex pyrazole derivatives.

Structural Comparison Diagram

G cluster_target Target Compound cluster_analog1 Analog 1 cluster_analog2 Analog 2 Target label_target 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol Analog1 label_analog1 3-Methylpyrazole Analog2 label_analog2 3,5-Diphenyl-1H-pyrazole

Caption: Structural comparison of the target compound with related pyrazole analogs.

Conclusion

This guide provides a predictive framework for understanding the UV-Vis absorption characteristics of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol. Based on the analysis of its structure and comparison with related pyrazole derivatives, it is anticipated to exhibit a primary absorption band in the range of 210-230 nm in an ethanolic solution, arising from π-π* transitions within the pyrazole ring. The provided experimental protocol offers a robust methodology for the empirical determination of its UV-Vis spectrum. This information is crucial for the continued analytical development and quality control of this and other novel pyrazole-based compounds.

References

  • JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • University of Houston Open Educational Resources. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. Retrieved from [Link]

  • Purdue Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. Retrieved from [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]

  • Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • MDPI. (2023, September 9). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds 11a – 11k. Retrieved from [Link]

  • Bentham Science. (2021, October 1). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Retrieved from [Link]

  • Physical Chemistry Research. (2020, December 22). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Retrieved from [Link]

  • Science Department. (n.d.). EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permanganate Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of 1–3 in ethanol solution; (b).... Retrieved from [Link]

  • Semantic Scholar. (n.d.). ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. Retrieved from [Link]

  • anjieke. (n.d.). 1007504-31-5_1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol标准品. Retrieved from [Link]

  • Academia.edu. (n.d.). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Retrieved from [Link]

  • ResearchGate. (2017, February 22). (PDF) Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Authoritative Safety &amp; Handling Guide: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Executive Summary & Chemical Profile[2][3] This guide mandates the safety protocols for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol , a functionalized pyrazole intermediate often utilized in pharmaceutical synthesis.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[2][3]

This guide mandates the safety protocols for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol , a functionalized pyrazole intermediate often utilized in pharmaceutical synthesis.[1] Due to the limited specific toxicological data available for this exact CAS number, this protocol enforces the Precautionary Principle . We derive our safety margins from Structure-Activity Relationships (SAR) of analogous N-alkyl pyrazoles and primary alcohols.[1]

Chemical Identity:

  • IUPAC Name: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol[1][2]

  • CAS Number: 1007504-31-5[1][2]

  • Molecular Formula: C₉H₁₆N₂O[1]

  • Molecular Weight: 168.24 g/mol [1]

  • Physical State: Typically a viscous oil or low-melting solid (crystalline powder) depending on purity.[1]

Hazard Classification (Predicted via SAR)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][4][5][6]

  • Skin/Eye Corrosion: Category 2/2A (Irritant).[5]

  • Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[3][5]

  • Sensitization: Potential skin sensitizer (common in nitrogen heterocycles).

Hierarchy of Controls & Risk Assessment

Effective safety relies on a systemic approach, not just PPE. The following decision tree illustrates the required workflow for handling this compound.

SafetyHierarchy Start Risk Assessment: CAS 1007504-31-5 StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Viscous Oil / Solution StateCheck->Liquid Engineering ENGINEERING CONTROL: Certified Fume Hood (Face Velocity > 0.5 m/s) Solid->Engineering Dust Hazard Liquid->Engineering Vapor/Aerosol Hazard Admin ADMIN CONTROL: SOP Required No Solo Work Engineering->Admin PPE_High PPE LEVEL 2: Nitrile Gloves (Double) Safety Goggles Lab Coat + Sleeves Admin->PPE_High Weighing Weighing Protocol: Anti-static gun usage Closed balance PPE_High->Weighing If Solid Transfer Transfer Protocol: Positive Displacement Pipette or Syringe PPE_High->Transfer If Liquid

Caption: Operational decision tree for selecting controls based on the physical state of the pyrazole derivative.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "latex gloves." Pyrazole derivatives can permeate standard glove materials.

PPE CategorySpecificationRationale (Causality)
Hand Protection Double Nitrile Gloves (0.11 mm min.[1] thickness).Recommendation: Ansel TouchNTuff® or equivalent.Pyrazoles are organic nitrogen compounds that can act as permeation enhancers. Double gloving creates a sacrificial outer layer.
Eye Protection Chemical Splash Goggles (Indirect Vent).Note:[1] Safety glasses are insufficient for liquid handling.The "ethanol" moiety increases solubility in mucosal membranes. Direct contact can cause severe, potentially irreversible irritation.
Respiratory Fume Hood (Primary).If hood unavailable: Half-face respirator with P100/OV cartridges .[1]Prevents inhalation of fine particulates (if solid) or organic vapors. Pyrazoles are known respiratory irritants.[5]
Body Defense Cotton Lab Coat (High neck) + Tyvek Sleeves .Protects forearms during reaching motions inside the hood; prevents compound absorption into personal clothing.

Operational Handling Protocols

A. Storage and Stability[2][9][10][11][12]
  • Condition: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic.[3] Store under Inert Gas (Argon or Nitrogen) .

  • Incompatibility: Segregate from strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides. The alcohol group is nucleophilic; the pyrazole ring is electron-rich.[1]

B. Weighing & Solubilization (Step-by-Step)
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel.

  • Anti-Static Measure: If the compound is a dry powder, use an ionizing gun to neutralize static charge, preventing "fly-away" powder.

  • Solvent Choice: The compound is soluble in DMSO, Methanol, and Dichloromethane .

    • Protocol: Add solvent to the solid slowly. Do not dump solid into solvent to avoid splashing.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after use. Dispose of the wipe as hazardous solid waste.

C. Reaction Setup
  • Venting: Do not heat this compound in a closed system unless using a rated pressure vessel. Thermal decomposition of nitrogen-rich heterocycles can generate gaseous byproducts (

    
    ).[1]
    
  • Quenching: When reacting with electrophiles (e.g., alkyl halides), the reaction may be exothermic. Cool the vessel to 0°C before addition.

Emergency Response & Spill Management

Scenario: You have spilled 500 mg of the compound on the benchtop.

SpillResponse Alert 1. ALERT Notify Lab Personnel Isolate 2. ISOLATE Mark area Turn off ignition Alert->Isolate PPE_Up 3. PPE UPGRADE Don Goggles & Fresh Gloves Isolate->PPE_Up Absorb 4. ABSORB/SWEEP Use Vermiculite (Liquid) or Wet Wipe (Solid) PPE_Up->Absorb Clean 5. DECONTAMINATE Scrub with Soap/Water (2x) Absorb->Clean Dispose 6. DISPOSE Seal in HazBag Label 'Toxic Organic' Clean->Dispose

Caption: Immediate workflow for small-scale laboratory spills (< 50 mL/g).

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes , lifting eyelids.[7][8] Do not use neutralizing agents.[1]

  • Skin Contact: Wash with soap and water.[7][3][5][6][8][9][10] Avoid using ethanol/acetone for cleaning skin, as this may increase transdermal absorption of the pyrazole.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact Poison Control.

Waste Disposal Strategy

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Classification: Non-halogenated Organic Solvent Waste (if in solution) or Solid Hazardous Waste.

  • Segregation:

    • DO NOT mix with Oxidizing Acid waste (e.g., Nitric Acid waste) -> Risk of violent reaction/explosion.

    • DO NOT dispose of down the drain.[11] Pyrazoles are toxic to aquatic life with long-lasting effects.[1][4]

  • Labeling:

    • Full Chemical Name: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1][4][5]

  • Destruction Method: High-temperature incineration equipped with a scrubber for nitrogen oxides (

    
    ).
    

References

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Toxicity Profile. National Library of Medicine. Retrieved March 6, 2026, from [Link]

(Note: Specific toxicity values for CAS 1007504-31-5 are interpolated from homologous series data found in References 2 and 4.)

Sources

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